molecular formula C6H14ClNO2 B038857 (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride CAS No. 118725-00-1

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

Cat. No.: B038857
CAS No.: 118725-00-1
M. Wt: 167.63 g/mol
InChI Key: HVPPPARGXDTDEY-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R)-2-amino-2-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPPPARGXDTDEY-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride: A Chiral Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing sterically hindered, non-proteinogenic amino acids to introduce unique conformational constraints in peptide-based therapeutics and other advanced chemical syntheses.

Introduction: The Significance of Steric Hindrance in Peptide Design

In the realm of medicinal chemistry and drug design, the ability to control the three-dimensional structure of a peptide is paramount to its biological activity and metabolic stability. α,α-Disubstituted amino acids, such as the derivatives of (R)-2-Amino-2-methyl-butyric acid (also known as D-Isovaline), are a class of non-proteinogenic building blocks of immense interest.[1][2] The presence of two substituents on the α-carbon atom significantly restricts the conformational freedom around the peptide backbone.[2] This steric hindrance can enforce specific secondary structures, such as helices or extended conformations, which can be crucial for receptor binding and can also protect the peptide from enzymatic degradation.[2][3]

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a readily usable form of this chiral amino acid, primed for incorporation into peptide chains. The methyl ester protects the carboxylic acid moiety, while the hydrochloride salt enhances stability and handling properties. This guide will delve into the core physicochemical properties, a validated synthesis protocol, and the strategic applications of this valuable synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride are summarized below. It is important to note that while specific experimental data for this exact compound is not widely published, the properties can be inferred from its constituent parts and related analogs.

Table 1: Core Properties of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride and its Parent Acid

Property(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride(R)-2-Amino-2-methylbutanoic acid hydrochloride (Parent Acid)
Synonyms Methyl (R)-2-amino-2-methylbutanoate HCl, D-Isovaline Methyl Ester HClD(-)-Isovaline hydrochloride, (R)-2-Amino-2-methylbutyric acid HCl
CAS Number 118725-00-173473-40-2[4]
Molecular Formula C₆H₁₄ClNO₂C₅H₁₂ClNO₂[4]
Molecular Weight 167.63 g/mol 153.61 g/mol [4]
Structure A quaternary α-carbon with (R)-stereochemistry, bearing a methyl group, an ethyl group, an amino group (as a hydrochloride salt), and a methyl ester.A quaternary α-carbon with (R)-stereochemistry, bearing a methyl group, an ethyl group, an amino group (as a hydrochloride salt), and a carboxylic acid.[4]
Appearance Expected to be a white to off-white crystalline solid.Data not widely available.
Solubility Expected to be soluble in water and alcohols like methanol.Data not widely available.
Melting Point Data not widely available.Data not widely available.

Synthesis and Characterization

The esterification of amino acids is a fundamental transformation in organic and medicinal chemistry. For α,α-disubstituted amino acids, a robust and straightforward method is essential. The use of trimethylchlorosilane (TMSCl) in methanol has emerged as a highly efficient and convenient method for the preparation of amino acid methyl ester hydrochlorides, avoiding the harsh conditions or cumbersome procedures of older methods like using thionyl chloride or bubbling HCl gas through methanol.[5]

Recommended Synthesis Protocol

The following protocol is a well-established general procedure for the synthesis of amino acid methyl ester hydrochlorides and is directly applicable to the target molecule starting from (R)-2-Amino-2-methylbutanoic acid.[5]

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start (R)-2-Amino-2-methylbutanoic acid Reaction Stir at Room Temperature (approx. 12-24h) Start->Reaction Reagents Methanol (Solvent) Trimethylchlorosilane (Reagent) Reagents->Reaction Workup Concentration (Rotary Evaporator) Reaction->Workup Purification Crystallization/ Precipitation (e.g., with THF/Ether) Workup->Purification Product (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride Purification->Product

Caption: General workflow for the synthesis of the target molecule.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add (R)-2-Amino-2-methylbutanoic acid (1.0 equivalent).

  • Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous methanol (approximately 8-10 volumes relative to the amino acid).

  • Esterification: Slowly add freshly distilled trimethylchlorosilane (TMSCl, 1.3-1.8 equivalents) to the stirred suspension at room temperature. The reaction mixture may become a clear solution as the reaction progresses.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 to 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the excess methanol and TMSCl byproducts.

  • Product Isolation: The resulting crude product can be purified by crystallization. For aliphatic amino acid esters, this is often achieved by concentrating the reaction solution to about one-fifth of its original volume and then adding an anti-solvent like tetrahydrofuran (THF) or diethyl ether to precipitate the hydrochloride salt.[5]

  • Drying: The precipitated product is collected by filtration, washed with a small amount of cold ether, and dried under vacuum to yield the final (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride.

Spectroscopic Characterization (Predicted)

While specific spectra for the (R)-enantiomer are not publicly available, data for the racemic DL-2-amino-n-butyric acid methyl ester hydrochloride provides a strong basis for predicting the key signals.[6]

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~8.8 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺).

  • δ ~3.9 ppm (s, 3H): Protons of the methyl ester (-OCH₃).

  • δ ~1.9 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

  • δ ~1.4 ppm (s, 3H): Protons of the α-methyl group (-C(α)-CH₃).

  • δ ~0.9 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

¹³C NMR (DMSO-d₆):

  • δ ~170 ppm: Carbonyl carbon of the ester group (C=O).

  • δ ~59 ppm: Quaternary α-carbon.

  • δ ~53 ppm: Methyl carbon of the ester group (-OCH₃).

  • δ ~29 ppm: Methylene carbon of the ethyl group (-CH₂CH₃).

  • δ ~21 ppm: α-methyl carbon (-C(α)-CH₃).

  • δ ~9 ppm: Methyl carbon of the ethyl group (-CH₂CH₃).

Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ for the free base would be at m/z 132.10, corresponding to the chemical formula C₆H₁₄NO₂⁺.

Applications in Research and Drug Development

The primary utility of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride lies in its role as a sterically hindered chiral building block for peptide synthesis.

Conformational Control in Peptides

The incorporation of α,α-disubstituted amino acids into a peptide sequence fundamentally alters its conformational landscape. The steric bulk of the two α-substituents restricts the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This has several important consequences:

  • Induction of Secondary Structures: Peptides containing these residues often adopt well-defined helical or extended structures.[2] This is in contrast to peptides made of natural L-amino acids, which can be much more flexible.

  • Enhanced Stability: The steric hindrance around the amide bond can protect it from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[3]

  • Improved Receptor Binding: By locking the peptide into a specific bioactive conformation, the binding affinity and selectivity for its target receptor can be significantly enhanced.

Diagram 2: Role in Peptide Structure

PeptideStructure cluster_0 Standard Peptide Chain cluster_1 Peptide with α,α-Disubstituted AA a1 Amino Acid 1 a2 Glycine a1->a2 Flexible Backbone a3 Amino Acid 3 a2->a3 Flexible Backbone b1 Amino Acid 1 b2 (R)-2-Amino-2- methylbutyric acid b1->b2 Restricted Rotation b3 Amino Acid 3 b2->b3 Restricted Rotation

Caption: Conformational restriction by α,α-disubstituted amino acids.

Challenges and Strategies in Peptide Coupling

The very steric hindrance that makes this building block valuable also presents a challenge during peptide synthesis. The formation of a peptide bond involving the amino group of an α,α-disubstituted amino acid ester is notoriously difficult.[3][7] Standard coupling reagents may be too slow or inefficient.

Strategies to overcome this challenge include:

  • Highly Active Coupling Reagents: The use of potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is often required.

  • Microwave-Assisted Peptide Synthesis (MAPS): Microwave irradiation can provide the necessary energy to overcome the activation barrier for coupling sterically hindered residues.

  • Alternative Coupling Chemistries: Methods such as using N-acyl-benzotriazoles have been developed specifically for coupling hindered amino acids with high efficiency and retention of chirality.[7]

Racemization Stability

A key advantage of α,α-disubstituted amino acids is their inherent resistance to racemization.[8] In standard peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid can lead to the formation of an oxazolone intermediate, which can easily lose the proton at the α-carbon, leading to racemization. Since α,α-disubstituted amino acids lack a proton at the α-position, this pathway is blocked, ensuring the chiral integrity of the building block throughout the synthesis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the hazard profile of the parent acid and general best practices for handling amino acid derivatives.[4]

  • Hazard Identification: Based on data for the parent compound, (R)-2-Amino-2-methylbutanoic acid hydrochloride, this substance should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or powder. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As a hydrochloride salt, it is hygroscopic and should be protected from moisture.

Conclusion

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a specialized chiral building block that offers peptide chemists a powerful tool for enforcing conformational rigidity. Its inherent steric bulk and resistance to racemization make it an ideal candidate for the synthesis of structurally defined and metabolically stable peptides. While its incorporation requires specialized coupling strategies, the resulting benefits in terms of structural control and enhanced biological properties often justify the synthetic effort. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable reagent into their drug discovery and development programs.

References

  • PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Li, G., et al. (2022). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

  • PubChem. Isovaline. National Center for Biotechnology Information. [Link]

  • Liardon, R., et al. (1981). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Helvetica Chimica Acta. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. [Link]

  • Wikipedia. (2023). 2-Methylbutanoic acid. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Google Patents. (n.d.).

Sources

A Comprehensive Technical Guide to (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride: A Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Intermediate

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride, a non-proteinogenic α-amino acid derivative, has emerged as a critical chiral building block in modern drug discovery and development. Its unique structural feature, a quaternary stereocenter, imparts significant conformational constraints and metabolic stability to parent molecules, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and applications, offering a technical resource for researchers leveraging its potential in medicinal chemistry.

The definitive identification of this compound is crucial for regulatory and research purposes. Its unique Chemical Abstracts Service (CAS) number is 118725-00-1 [1]. This identifier distinguishes the (R)-enantiomer of the methyl ester hydrochloride from its corresponding S-enantiomer and racemic mixture.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is fundamental for its effective use in synthesis and formulation. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and reactivity in various chemical transformations.

PropertyValueSource
CAS Number 118725-00-1AiFChem[1]
Molecular Formula C₆H₁₄ClNO₂AiFChem[1]
Molecular Weight 167.64 g/mol AiFChem[1]
IUPAC Name methyl (2R)-2-amino-2-methylbutanoate hydrochlorideAiFChem[1]
Synonyms (R)-2-AMINO-2-METHYL-BUTYRIC ACID METHYL ESTER HYDROCHLORIDE, METHYL (R)-2-AMINO-2-METHYL-BUTYRATE HCL, D-Isovaline Methyl Ester HydrochlorideAiFChem[1]

The Strategic Importance in Drug Development

Chiral molecules are at the forefront of pharmaceutical innovation, with single-enantiomer drugs demonstrating improved efficacy and safety profiles over their racemic counterparts. The incorporation of sterically demanding, non-natural amino acids like (R)-2-Amino-2-methyl-butyric acid is a well-established strategy to modulate the pharmacological properties of a drug candidate. Chiral chemical synthesis plays a pivotal and expanding role in the creation of new drugs and agrochemicals[2].

The quaternary carbon atom in this molecule provides a fixed, three-dimensional orientation of its substituents. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of the α-methyl group can sterically hinder enzymatic degradation, thereby improving the metabolic stability and pharmacokinetic profile of the drug.

Synthesis and Manufacturing: A Methodological Overview

The synthesis of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride typically commences from the parent amino acid, (R)-2-Amino-2-methylbutanoic acid. The esterification of amino acids to their corresponding methyl esters is a fundamental transformation in organic synthesis. These esters serve as important intermediates in peptide synthesis and medicinal chemistry[3].

A common and efficient method for this esterification is the Fischer-Speier esterification, often facilitated by reagents such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol. These reagents react with methanol to generate anhydrous hydrochloric acid in situ, which catalyzes the esterification and concurrently forms the hydrochloride salt of the amino group.

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Thionyl Chloride Method)

This protocol is based on established methods for the esterification of amino acids[4].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (R)-2-Amino-2-methylbutanoic acid (1 equivalent) in anhydrous methanol (10 volumes).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (2 equivalents) dropwise to the stirred suspension. Causality Note: The slow addition of thionyl chloride is crucial to control the exothermic reaction with methanol and prevent the formation of byproducts.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the desired product.

  • Purification (if necessary): The product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be employed.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is paramount. A suite of analytical techniques is employed for its comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the methyl ester, the α-methyl group, and the ethyl group protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the ester carbonyl (C=O) stretch and the amine N-H stretches.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. This is critical to ensure that the desired (R)-enantiomer is not contaminated with the (S)-enantiomer.

  • Melting Point: The melting point is a useful indicator of purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride and the reagents used in its synthesis.

  • General Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagent-Specific Hazards:

    • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be carried out in a fume hood.

    • Methanol: Flammable and toxic.

  • Product Hazards: Based on data for related compounds, the product may cause skin and eye irritation.[5][6]

Always consult the Safety Data Sheet (SDS) for the specific compound and all reagents before commencing any experimental work.

Conclusion and Future Outlook

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its unique structural features offer medicinal chemists a powerful tool to enhance the properties of drug candidates. The straightforward synthesis and well-defined analytical characterization methods further underscore its utility. As the demand for enantiomerically pure and structurally complex pharmaceuticals continues to grow, the importance of such chiral intermediates is set to increase, paving the way for the development of next-generation therapeutics.

References

  • Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-2-methylbutanoic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • PMC. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 2-methyl-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-aminobutanoate hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a specialized chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of the non-proteinogenic amino acid (R)-isovaline, it serves as a crucial intermediate for the synthesis of novel peptides and peptidomimetics. The incorporation of this α,α-disubstituted amino acid can impart unique conformational constraints on peptide backbones, enhance metabolic stability by resisting enzymatic degradation, and allow for the fine-tuning of pharmacological activity. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and its application in peptide synthesis, underscoring its utility for researchers engaged in the design and development of next-generation therapeutics.

Introduction: The Strategic Advantage of α,α-Disubstituted Amino Acids

In the landscape of drug discovery, particularly in the realm of peptide-based therapeutics, the strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry. (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride, the methyl ester hydrochloride salt of the (R)-enantiomer of isovaline, represents a key asset in this field. Standard peptides composed of natural α-amino acids are often hampered by poor metabolic stability and a lack of defined secondary structure in solution. The introduction of α,α-disubstituted amino acids, such as the one derived from our title compound, addresses these limitations by introducing a sterically hindered α-carbon. This structural feature restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures like helices and turns, which can be critical for target binding. Furthermore, the absence of a proton on the α-carbon renders the adjacent peptide bonds resistant to cleavage by proteases, thereby extending the in vivo half-life of the resulting peptide drug candidates.

Amino acid methyl esters, in their hydrochloride salt form, are particularly valuable as they are stable, crystalline solids that are readily handled and stored.[1] The ester functionality serves as a convenient protecting group for the carboxylic acid, allowing for the selective formation of a peptide bond at the free amino group.[2] This guide will delve into the essential technical details of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride, providing researchers with the foundational knowledge to effectively utilize this versatile building block.

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The hydrochloride salt of (R)-2-Amino-2-methyl-butyric acid methyl ester is a white to off-white solid that is typically soluble in polar organic solvents.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂Calculated
Molecular Weight 167.63 g/mol Calculated
Parent Amino Acid CAS 73473-40-2 ((R)-2-Amino-2-methylbutanoic acid hydrochloride)[3]
Racemic Ester CAS 118725-00-1 (Methyl 2-amino-2-methylbutanoate hydrochloride)[4]
Appearance White to off-white solidTypical
Solubility Soluble in methanol, DMF, and waterInferred from structure

Note: Specific experimental data such as melting point and NMR spectra for the enantiomerically pure methyl ester hydrochloride are not consistently reported in publicly available databases. Researchers should rely on characterization of the synthesized material.

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is most commonly achieved through the esterification of the parent amino acid, (R)-2-Amino-2-methylbutanoic acid. Several methods exist for this transformation, with the use of trimethylchlorosilane (TMSCl) in methanol being a mild and efficient approach.[1]

Synthesis Protocol: Esterification via TMSCl/Methanol

This protocol is adapted from established methods for the esterification of amino acids.[1][5]

Materials:

  • (R)-2-Amino-2-methylbutanoic acid

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend (R)-2-Amino-2-methylbutanoic acid (1.0 eq) in anhydrous methanol (8-10 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (1.3-1.8 eq) dropwise to the stirred suspension. Causality Note: TMSCl reacts with methanol in situ to generate HCl, which is the catalyst for the esterification. This method avoids the use of corrosive HCl gas.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to about one-fifth of the original volume.

  • Crystallization and Isolation: Add diethyl ether or THF to the concentrated solution to precipitate the product. Cool the mixture in an ice bath to maximize crystallization.

  • Purification: Collect the white crystalline solid by vacuum filtration. Wash the crystals with cold diethyl ether to remove any unreacted starting material and byproducts.

  • Drying: Dry the purified (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride under vacuum to obtain the final product.

This self-validating protocol ensures high purity of the final product, which is essential for subsequent applications such as peptide synthesis. The formation of a crystalline solid and its characterization by NMR and mass spectrometry will confirm the successful synthesis.

Application in Dipeptide Synthesis

The primary application of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is as a building block in peptide synthesis. The following is a representative protocol for the solution-phase synthesis of a dipeptide, for example, coupling with an N-terminally protected L-alanine.

Dipeptide Synthesis Workflow

G cluster_0 Activation of N-Boc-L-Alanine cluster_1 Coupling Reaction cluster_2 Workup and Purification Boc_Ala N-Boc-L-Alanine Activated_Ester Activated N-Boc-L-Alanine Boc_Ala->Activated_Ester Coupling Agent DCC DCC DCC->Activated_Ester NMM NMM NMM->Activated_Ester Base Dipeptide N-Boc-L-Ala-(R)-Me-Aba-OMe Activated_Ester->Dipeptide Nucleophilic Attack Target_Ester (R)-2-Amino-2-methyl-butyric acid methyl ester HCl Target_Ester->Dipeptide Filtration Filter DCU byproduct Dipeptide->Filtration Washing Aqueous Wash (NaHCO₃, NaCl) Filtration->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Purified_Dipeptide Purified Dipeptide Evaporation->Purified_Dipeptide

Caption: Workflow for the synthesis of a protected dipeptide.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol is a generalized procedure for peptide bond formation.[6]

Materials:

  • (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

  • N-Boc-L-alanine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-methylmorpholine (NMM)

  • Anhydrous Chloroform or Dichloromethane (DCM)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Amino Component: Dissolve (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride (1.0 eq) in anhydrous chloroform. Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (1.05 eq) and stir for 15 minutes. Causality Note: NMM is a non-nucleophilic base used to neutralize the hydrochloride salt, liberating the free amine which is necessary for the subsequent coupling reaction.

  • Coupling Reaction: To the solution from step 1, add N-Boc-L-alanine (1.0 eq) followed by a solution of DCC (1.0 eq) in chloroform.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 5% sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure protected dipeptide.

Conclusion and Future Perspectives

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a valuable and versatile building block for the synthesis of conformationally constrained and proteolytically stable peptides. The protocols detailed in this guide offer reliable methods for its preparation and incorporation into peptide chains. As the demand for more sophisticated and durable peptide therapeutics grows, the use of such unnatural amino acids will undoubtedly play an increasingly critical role in the design of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. Future research will likely focus on the development of more complex peptides and peptidomimetics incorporating this and other α,α-disubstituted amino acids to tackle a wide range of therapeutic targets.

References

  • Wikipedia. 2-Methylbutanoic acid.[Link]

  • PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride.[Link]

  • Majumder, S., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters.[Link]

  • NIST. Butanoic acid, 2-methyl-, methyl ester.[Link]

  • Google Patents.
  • Kaur, K., et al. (2014). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. Journal of Advanced Pharmacy Education & Research, 4(3). [Link]

  • ResearchGate. Examining protected amino methyl ester for peptide bond formation.[Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis.[Link]

Sources

A Technical Guide to the Asymmetric Synthesis of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of a robust and stereoselective pathway for the synthesis of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride, a valuable chiral building block in pharmaceutical and organic chemistry. The presented methodology emphasizes chemical causality, procedural validation, and is grounded in established scientific literature.

Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids, such as the target molecule, are of significant interest in drug development and peptide chemistry. The presence of a quaternary α-carbon atom imparts unique conformational constraints on peptides, leading to enhanced proteolytic stability and the potential for novel biological activities.[1][2] The specific (R)-enantiomer of 2-amino-2-methyl-butyric acid serves as a crucial component in the synthesis of various bioactive compounds, necessitating a reliable and enantioselective synthetic route.

This guide will detail a scientifically sound and field-proven approach centered on the use of a chiral auxiliary for the asymmetric synthesis of the core amino acid, followed by a straightforward esterification to yield the final hydrochloride salt.

Strategic Overview: The Chiral Auxiliary Approach

The cornerstone of this synthetic strategy is the utilization of a chiral auxiliary to direct the stereoselective formation of the quaternary α-carbon. Chiral auxiliaries are organic molecules that are temporarily attached to a substrate to control the stereochemical outcome of a reaction.[3] After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. This method is particularly effective for the synthesis of α,α-disubstituted amino acids, offering high levels of diastereoselectivity.[1]

The chosen pathway involves the following key transformations:

  • Attachment of a Chiral Auxiliary: An appropriate chiral auxiliary is coupled with a suitable starting material to form a chiral substrate.

  • Diastereoselective Alkylation: Sequential alkylation of the chiral substrate introduces the methyl and ethyl groups at the α-position with high stereocontrol.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed to yield the enantiomerically enriched (R)-2-amino-2-methyl-butyric acid.

  • Esterification and Salt Formation: The carboxylic acid is converted to its methyl ester and subsequently to the hydrochloride salt.

This multi-step approach ensures a high degree of enantiomeric purity in the final product.

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic strategy from the starting materials to the final product.

Synthesis_Pathway cluster_0 Core Amino Acid Synthesis cluster_1 Final Product Formation Starting_Material Chiral Auxiliary + Glycine Derivative Chiral_Substrate Chiral Substrate Starting_Material->Chiral_Substrate Coupling Alkylation_1 First Alkylation (e.g., Methylation) Chiral_Substrate->Alkylation_1 Base + Alkyl Halide 1 Alkylation_2 Second Alkylation (e.g., Ethylation) Alkylation_1->Alkylation_2 Base + Alkyl Halide 2 Cleavage Auxiliary Cleavage Alkylation_2->Cleavage Hydrolysis Amino_Acid (R)-2-Amino-2-methyl-butyric acid Cleavage->Amino_Acid Esterification Esterification Amino_Acid->Esterification Methanol, HCl source Final_Product (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride Esterification->Final_Product

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride, leveraging an oxazolidinone-based chiral auxiliary. Evans' oxazolidinone auxiliaries are well-established for their high diastereoselectivity in alkylation reactions.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone≥98%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
Propionyl chloride≥99%Commercially Available
Lithium diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneCommercially Available
Methyl iodide≥99.5%Commercially Available
Ethyl iodide≥99%Commercially Available
Lithium hydroxide (LiOH)Monohydrate, ≥98%Commercially Available
Hydrogen peroxide (H₂O₂)30% w/w in H₂OCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Thionyl chloride (SOCl₂)≥99.5%Commercially Available
Diethyl etherAnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Experimental Procedure

Step 1: Acylation of the Chiral Auxiliary

This initial step attaches the propionyl group to the chiral auxiliary, setting the stage for the asymmetric alkylations.

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

This two-part step introduces the methyl and ethyl groups sequentially. The order of addition is crucial for achieving the desired stereochemistry. To obtain the (R)-enantiomer of the final amino acid, the larger group (ethyl) is typically introduced first.

  • First Alkylation (Ethylation):

    • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

    • In a separate flask, dissolve the N-propionyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF and cool to -78 °C.

    • Slowly add the oxazolidinone solution to the LDA solution via cannula.

    • Stir the resulting enolate solution at -78 °C for 30 minutes.

    • Add ethyl iodide (1.2 eq) dropwise.

    • Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.

    • Quench, extract, and purify as described in Step 1 to obtain the ethylated product.

  • Second Alkylation (Methylation):

    • Repeat the enolate formation procedure with the ethylated product from the previous step.

    • Add methyl iodide (1.2 eq) as the alkylating agent.

    • Follow the same reaction, workup, and purification procedures to yield the fully alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary is now removed to liberate the free amino acid.

  • Dissolve the dialkylated product (1.0 eq) from Step 2 in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (30%, 4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane to remove the recovered chiral auxiliary.

  • The aqueous layer containing the crude (R)-2-amino-2-methyl-butyric acid can be concentrated or used directly in the next step.

Step 4: Esterification and Hydrochloride Salt Formation

The final step converts the amino acid to its more stable and readily handled methyl ester hydrochloride salt. A common and effective method involves the use of thionyl chloride in methanol.[5]

  • Cool anhydrous methanol (20 mL/mmol of amino acid) to 0 °C in a flame-dried flask under an argon atmosphere.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the cold methanol, maintaining the temperature below 5 °C.

  • Add the crude (R)-2-amino-2-methyl-butyric acid from Step 3 to the methanolic HCl solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting amino acid is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a solid or oil.

  • Triturate the residue with cold diethyl ether to induce crystallization.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride as a white solid.

An alternative and milder esterification can be achieved using trimethylchlorosilane (TMSCl) in methanol at room temperature, which often results in high yields and simple workup.[6][7]

Alternative Synthetic Strategies

While the chiral auxiliary approach is highly effective, other methods for the asymmetric synthesis of α,α-disubstituted amino acids exist and may be suitable depending on the specific requirements of the research.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing amino acids from aldehydes or ketones.[8] An asymmetric variant can be employed by using a chiral amine to form a chiral imine intermediate. The subsequent addition of cyanide occurs diastereoselectively, leading to an enantioenriched aminonitrile, which is then hydrolyzed to the amino acid.

Strecker_Synthesis Ketone 2-Butanone Chiral_Imine Chiral Imine Ketone->Chiral_Imine Chiral_Amine Chiral Amine (e.g., (R)-PEA) Chiral_Amine->Chiral_Imine Cyanide_Addition Cyanide Addition (e.g., TMSCN) Chiral_Imine->Cyanide_Addition Aminonitrile Diastereomerically Enriched Aminonitrile Cyanide_Addition->Aminonitrile Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis Final_Product (R)-2-Amino-2-methyl-butyric acid Hydrolysis->Final_Product

Caption: Asymmetric Strecker synthesis pathway.

Enzymatic Resolution

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure compounds. A racemic mixture of 2-amino-2-methyl-butyric acid or its ester can be synthesized, and then an appropriate enzyme, such as a lipase or an acylase, can be used to selectively react with one of the enantiomers, allowing for their separation.

Conclusion

The synthesis of enantiomerically pure (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a challenging yet achievable goal in organic synthesis. The detailed protocol using an oxazolidinone chiral auxiliary provides a reliable and well-precedented route with a high degree of stereocontrol. The causality behind each experimental choice, from the selection of the chiral auxiliary to the specific reaction conditions, is grounded in fundamental principles of asymmetric synthesis. The alternative strategies discussed offer flexibility for researchers depending on available resources and specific project needs. This guide serves as a comprehensive resource for scientists engaged in the synthesis of complex chiral molecules for drug discovery and development.

References

  • Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (1999). Preparation and Synthetic Applications of (S)- and (R)-N-Boc-N,O-isopropylidene-alpha-methylserinals: Asymmetric Synthesis of (S)- and (R)-2-Amino-2-methylbutanoic Acids (Iva). The Journal of Organic Chemistry, 64(22), 8220–8225. [Link]

  • Chiral auxiliary. (2023, November 28). In Wikipedia. [Link]

  • CHEMMaster FREE Chemistry. (2018, February 16). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.).
  • Jakubke, H. D., & Sewald, N. (2008). The Strecker Synthesis of Amino Acids. In Peptides from A to Z: A Concise Encyclopedia. Wiley-VCH.
  • Hruby, V. J., & Qian, X. (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (Vol. 19, pp. 575-614). Academic Press.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358. [Link]

  • O'Donnell, M. J. (Ed.). (2001). α-Amino Acid Synthesis. American Chemical Society.
  • How to do esterification of amino acid? (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Långström, B., Kihlberg, T., & Antoni, G. (1993). Asymmetric synthesis of L-2-amino[3-11C]butyric acid, L-[3-11C]norvaline and L-[3-11C]valine. Journal of the Chemical Society, Perkin Transactions 1, (22), 2761-2765.
  • Xiao, F., Wang, P., & Liu, J. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(1), 100-110. [Link]

  • Li, Y., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (1997). Stereospecific synthesis of α-methylated amino acids. Amino Acids, 12(1), 81-89.
  • Singh, R. P., & Kumar, V. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 896-914.
  • Rzepa, H. S. (2010, May 26). Anatomy of an asymmetric reaction. The Strecker synthesis, part 2. Henry Rzepa's Blog. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805. [Link]

  • De-esterification of amino acid esters. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Nguyen, T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2314. [Link]

  • Kawasaki, T., et al. (2005). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 3(22), 4057-4059. [Link]

  • Brehm, M., et al. (2022). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Organic & Inorganic Au, 2(4), 335-343. [Link]

  • Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. [Link]

  • Cativiela, C., & Ordóñez, M. (2009). Recent progress on the stereoselective synthesis of cyclic α,α-disubstituted α-amino acids. Tetrahedron: Asymmetry, 20(1), 1-55.
  • Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. [Link]

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commercial availability of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

Authored by a Senior Application Scientist

Abstract

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a non-proteinogenic, or "unnatural," amino acid derivative of significant interest in contemporary drug discovery and chemical biology.[1][2] Its utility as a chiral building block allows for the synthesis of novel peptides, peptidomimetics, and complex molecular scaffolds.[3][4] The incorporation of such unnatural amino acids can confer enhanced potency, improved metabolic stability, and unique conformational properties to therapeutic molecules.[4][5] This guide provides an in-depth analysis of the commercial landscape for this compound, offering technical insights into its synthesis, quality control, and sourcing for researchers, scientists, and drug development professionals.

Introduction: The Significance of Quaternary Unnatural Amino Acids

In the quest for novel therapeutics, the 20 proteinogenic amino acids often present limitations. Unnatural amino acids (UAAs) expand the chemical space available to drug designers, enabling the introduction of unique side chains and stereochemistries.[] (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride belongs to a particularly valuable subclass: α,α-disubstituted amino acids. The presence of a quaternary stereocenter imparts significant conformational constraints on peptide backbones, a feature exploited by medicinal chemists to design molecules with predictable secondary structures and enhanced resistance to enzymatic degradation. This guide serves as a practical resource for navigating the procurement and validation of this specific chiral intermediate.

Physicochemical Properties and Identification

Accurate identification is the first step in procurement. The primary identifiers and key properties of the target compound are summarized below.

PropertyValueSource
Chemical Name (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochlorideAiFChem[7]
Synonyms Methyl (R)-2-amino-2-methylbutanoate hydrochlorideAiFChem[7]
CAS Number 118725-00-1AiFChem[7]
Molecular Formula C₆H₁₄ClNO₂Derived
Molecular Weight 167.63 g/mol Derived
Structure

Note: The related (S)-enantiomer hydrochloride has the CAS number 92760-72-0.[8] Careful verification of the CAS number is critical when sourcing the desired (R)-enantiomer.

Synthesis and Stereochemical Integrity

The primary challenge in synthesizing this molecule is the creation of the chiral quaternary carbon center with high enantiomeric purity. While multiple proprietary routes exist, a common and illustrative academic approach involves the esterification of the parent amino acid, (R)-2-Amino-2-methyl-butyric acid.

A general and efficient method for the esterification of amino acids utilizes a trimethylchlorosilane (TMSCl)/methanol system.[9][10] This approach is favored for its mild, room-temperature reaction conditions and straightforward workup, which avoids the harsh conditions of older methods like using thionyl chloride or gaseous HCl that could risk racemization.[10][11]

Causality Behind the Method: The reaction of TMSCl with methanol in situ generates HCl, which protonates the amino acid's carboxyl group, activating it for nucleophilic attack by methanol. The hydrochloride salt of the resulting amino acid methyl ester then precipitates or is isolated upon solvent removal, ensuring stability.[9][10]

G cluster_synthesis Conceptual Synthesis Workflow AA (R)-2-Amino-2-methyl -butyric acid Reaction Esterification (Room Temperature) AA->Reaction Reagents Methanol (Solvent/Reagent) Trimethylchlorosilane (Catalyst) Reagents->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Reaction Completion (Monitored by TLC) Product (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride Workup->Product

Caption: Conceptual workflow for the esterification of the parent amino acid.

Commercial Availability and Sourcing

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is available from a range of fine chemical suppliers that specialize in building blocks for research and development. Availability typically spans from milligram to kilogram scales.

SupplierNoted PurityTypical ScaleCountry of Origin (Example)Reference
AiFChemResearch Grademg to gChinaAiFChem[7]
Leap Chem Co., Ltd.≥98%g to kgChinaBuyersGuideChem[12]
ChemicalBook SuppliersVaries (e.g., 97%-99.9%)g to kgGlobalChemicalBook[8]
AstaTech (Chengdu)Variesg to kgChinaChemicalBook[8]

Expert Insight: When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. Scrutinize the CoA for data on identity (¹H NMR, MS), purity (HPLC), and, most importantly, enantiomeric excess (ee%) as determined by chiral HPLC.

Quality Control and In-House Verification

Trust but verify. Even when a CoA is provided, independent verification of critical parameters is a cornerstone of good scientific practice. The procurement and validation workflow ensures that the material meets the stringent requirements for drug development.

G cluster_qc Procurement and Quality Control Workflow Start Identify Need for (R)-enantiomer Supplier Source Suppliers & Request CoA Start->Supplier Order Place Order for Desired Lot Supplier->Order Receive Receive Material & Quarantine Order->Receive QC Perform In-House QC: 1. Identity (NMR, MS) 2. Purity (HPLC) 3. Chiral Purity (Chiral HPLC) Receive->QC Compare Compare Results to CoA Specs QC->Compare Release Release Material for Research Use Compare->Release  Pass   Fail Reject Lot & Contact Supplier Compare->Fail  Fail  

Caption: A self-validating workflow for sourcing and qualifying the chiral intermediate.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol describes a general method for verifying the enantiomeric excess (ee) of the compound. The choice of a polysaccharide-based chiral stationary phase is critical for resolving the enantiomers.[13]

1. Instrumentation and Materials:

  • HPLC system with UV detector.[13]

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).

  • Mobile Phase: A mixture of hexane/isopropanol/diethylamine (DEA). The exact ratio must be optimized. A starting point could be 80:20:0.1 (v/v/v).

  • Sample Diluent: Mobile phase.

  • (R)-enantiomer sample (material to be tested).

  • Racemic (DL) or (S)-enantiomer standard (for peak identification and resolution validation).

2. Standard and Sample Preparation:

  • System Suitability Standard (Racemic): Prepare a solution of the racemic compound (or a mix of R and S standards) at ~0.5 mg/mL in the diluent.

  • Sample Solution: Accurately weigh and dissolve the (R)-enantiomer sample to a final concentration of ~0.5 mg/mL in the diluent.[13]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[13]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: ~210 nm (or as optimized for chromophore).

  • Injection Volume: 10 µL.[13]

4. System Suitability and Analysis:

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes.[13]

  • System Suitability Injection: Inject the racemic standard. The system is suitable if the resolution between the two enantiomer peaks is ≥ 1.5. Identify the retention times for the (R) and (S) enantiomers.

  • Sample Analysis: Inject the sample solution in duplicate.

  • Data Processing: Integrate the peak areas for both the (R) and (S) enantiomers in the sample chromatogram.

5. Calculation of Enantiomeric Excess (ee%):

  • ee% = (|Area(R) - Area(S)| / (Area(R) + Area(S))) * 100

  • The result should be ≥98% for most research-grade materials.

Applications in Drug Development

As a chiral building block, (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not typically a final drug product but a critical intermediate. Its incorporation into a lead compound can:

  • Enhance Metabolic Stability: The quaternary center can sterically hinder enzymatic cleavage of adjacent peptide bonds.

  • Induce Specific Conformations: Constraining the peptide backbone can lock the molecule into a bioactive conformation, increasing potency and selectivity.

  • Serve as a Chiral Scaffold: The defined stereochemistry is essential for building complex, three-dimensional pharmacophores.[4]

Handling, Storage, and Safety

As a hydrochloride salt of an amino acid ester, this compound is expected to be a crystalline solid that is relatively stable. However, standard laboratory precautions are required.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture to prevent hydrolysis of the ester group.

  • Safety: While a specific Safety Data Sheet (SDS) for this exact compound is best obtained from the supplier, related compounds are classified as irritants.[8][15] Avoid contact with skin and eyes.[14]

Conclusion

The is robust, with numerous suppliers offering various grades and quantities. For the discerning researcher in drug development, the focus must extend beyond simple procurement to rigorous quality control. Verifying the identity, chemical purity, and especially the enantiomeric purity of this chiral building block is a non-negotiable step to ensure the integrity and reproducibility of downstream synthetic work and biological studies. By implementing a systematic approach to sourcing and validation, researchers can confidently utilize this valuable compound to advance their discovery programs.

References

  • CN103224437A - Amino acid methyl ester hydrochloride preparation. Google Patents. [URL: https://patents.google.
  • (S)-2-AMINO-2-METHYL-BUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 92760-72-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273614.htm]
  • CAS 7682-18-0 DL-2-AMINO-N-BUTYRIC ACID METHYL ESTER HYDROCHLORIDE. BOC Sciences. [URL: https://www.bocsci.com/cas-7682-18-0-dl-2-amino-n-butyric-acid-methyl-ester-hydrochloride.html]
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00195]
  • The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications. Metaperf. [URL: https://www.metaperf.
  • Allethrin (NSC 11782, RU 27436, CAS Number: 584-79-2). Cayman Chemical. [URL: https://www.caymanchem.com/product/15723/allethrin]
  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. Google Patents. [URL: https://patents.google.
  • Chemical Synthesis of Unnatural Amino Acids. QYAOBIO. [URL: https://www.qyaobio.
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  • Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
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The Cornerstone of Conformational Constraint: A Technical Guide to the Discovery and Application of α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Molecular Rigidity

In the dynamic landscape of peptide and protein engineering, the ability to control molecular conformation is paramount. The inherent flexibility of the peptide backbone, while essential for biological function, often presents a significant hurdle in the development of therapeutic peptides, leading to proteolytic instability and reduced receptor affinity. This guide delves into the discovery, history, and application of a pivotal tool in overcoming these challenges: α-methylated amino acids. By introducing a single methyl group at the α-carbon, these modified amino acids impose profound conformational constraints, offering a powerful strategy to enhance the therapeutic potential of peptide-based drugs. This document serves as a comprehensive technical resource, providing not only a historical narrative but also practical insights into the synthesis and strategic implementation of these remarkable building blocks.

A Historical Perspective: From Fungal Metabolites to Rational Drug Design

The story of α-methylated amino acids begins not in the chemist's flask, but in the intricate world of natural products. One of the earliest and most studied examples is α-aminoisobutyric acid (Aib) , a non-proteinogenic amino acid. Initially identified in fungal peptaibols, such as alamethicin, Aib's role in nature is to induce helical structures in these antibiotic peptides, enabling them to form transmembrane channels.[1] Its discovery in natural products highlighted its potent ability to stabilize specific secondary structures.[1]

The journey from natural product component to a tool for rational drug design was propelled by the need for more stable and potent peptide therapeutics. A landmark in this journey was the discovery of L-α-methyl-3,4-dihydroxyphenylalanine (α-methyl-DOPA) in 1960.[2] This α-methylated analog of L-DOPA was developed as an antihypertensive agent, demonstrating that this modification could be harnessed to create clinically significant pharmaceuticals.[2]

Early synthetic efforts focused on methods like the Strecker synthesis to produce α-aminoisobutyric acid.[3] This method involves the reaction of acetone cyanohydrin with ammonia, followed by hydrolysis, to yield the desired amino acid.[4] Over the decades, synthetic methodologies have evolved significantly, enabling the preparation of a wide array of chiral α-methylated amino acids with various side chains, a crucial development for their widespread application in drug discovery.

The Structural Imperative: How α-Methylation Governs Peptide Conformation

The profound impact of α-methylation on peptide structure stems from the steric hindrance introduced by the additional methyl group at the α-carbon. This seemingly minor modification dramatically restricts the allowable conformations of the peptide backbone, as visualized on a Ramachandran plot.

Constraining the Torsional Angles: The Phi (φ) and Psi (ψ) Landscape

The conformation of a peptide backbone is defined by the torsional angles phi (φ), representing rotation around the N-Cα bond, and psi (ψ), for rotation around the Cα-C bond.[5] For most L-amino acids, a wide range of φ and ψ angles are sterically permissible. However, the presence of the α-methyl group in an α-methylated amino acid severely limits this conformational freedom.

Studies on peptides containing α-aminoisobutyric acid (Aib) have shown that these residues predominantly adopt φ and ψ angles in the right- or left-handed 310/α-helical regions of the Ramachandran plot.[2] The allowed conformational space is largely restricted to:

  • Right-handed helical region: φ ≈ -60° ± 20°, ψ ≈ -30° ± 20°[2]

  • Left-handed helical region: φ ≈ +60° ± 20°, ψ ≈ +30° ± 20°[2]

This restricted conformational landscape is the fundamental reason for the helix-inducing properties of α-methylated amino acids.

Ramachandran_Plot Ramachandran Plot for α-Methylated Amino Acids -180 -180 180 180 -180->180 φ (phi) 0 0 -180_y -180 180_y 180 -180_y->180_y ψ (psi) 0_y 0 rh_helix Right-handed Helix lh_helix Left-handed Helix Synthesis_Workflow Synthesis of Fmoc-Aib-OH Aib α-Aminoisobutyric Acid Reaction Reaction in Na₂CO₃/Acetone/H₂O Aib->Reaction FmocCl Fmoc-Cl FmocCl->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Extraction DCM Extraction Workup->Extraction Purification Recrystallization Extraction->Purification Product Fmoc-Aib-OH Purification->Product

Sources

Unlocking Novel Peptide Therapeutics: An In-Depth Technical Guide to Unnatural Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptides represent a compelling class of therapeutic agents, occupying a unique chemical space between small molecules and large biologics.[1] However, their inherent limitations, such as poor metabolic stability and low bioavailability, have historically hampered their broader clinical application.[1][2] The strategic incorporation of unnatural amino acids (Uaas) has emerged as a transformative approach in peptide chemistry, offering a powerful toolkit to overcome these challenges and unlock the full therapeutic potential of peptides.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of Uaas in modern peptide chemistry. We will delve into the rationale behind Uaa incorporation, explore diverse synthetic and biosynthetic strategies, and illuminate the profound impact of these non-canonical building blocks on peptide structure, function, and drug-like properties.

The Rationale for Stepping Beyond the Canonical: Why Unnatural Amino Acids?

The 20 proteinogenic amino acids, dictated by the genetic code, provide a remarkable yet finite palette for protein and peptide construction.[5] This inherent limitation restricts the accessible chemical space and often results in peptides with suboptimal pharmacological profiles.[3] Unnatural amino acids, which encompass any amino acid not among the 20 canonical ones, offer a gateway to transcend these limitations.[5][6] The strategic incorporation of Uaas allows for the precise modulation of a peptide's physicochemical properties, leading to significant improvements in:

  • Enhanced Proteolytic Stability: A primary hurdle in peptide drug development is their rapid degradation by proteases.[2][6] The introduction of Uaas, such as D-amino acids or N-methylated amino acids, can effectively disrupt the recognition sites for these enzymes, thereby extending the peptide's half-life in vivo.[7][]

  • Conformational Constraint and Receptor Selectivity: The inherent flexibility of many linear peptides can lead to non-specific binding and reduced potency. Uaas with sterically demanding side chains or the ability to induce specific secondary structures (e.g., β-turns) can rigidify the peptide backbone. This conformational pre-organization can enhance binding affinity and selectivity for the target receptor.

  • Increased Bioavailability: The poor oral bioavailability of peptides is a major challenge.[1] Uaas can be employed to improve membrane permeability by modifying the peptide's polarity and hydrogen bonding capacity.[9]

  • Novel Chemical Functionality: Uaas can introduce a vast array of chemical functionalities not found in natural amino acids, such as fluorescent probes, photo-crosslinkers, and bioorthogonal handles for conjugation.[10] This enables a wide range of applications in chemical biology and drug delivery.[5]

A Universe of Possibilities: Classification of Unnatural Amino Acids

The diversity of unnatural amino acids is vast and continually expanding.[11] They can be broadly categorized based on their structural modifications:

CategoryDescriptionExamplesImpact on Peptide Properties
Side-Chain Modifications Alterations to the R-group of a canonical amino acid.Halogenated Trp, Hydroxyproline, Homo-amino acidsModulated hydrophobicity, altered electronic properties, new interaction motifs.[6]
Backbone Modifications Changes to the peptide backbone.N-alkylated amino acids, β-amino acids, α,α-disubstituted amino acidsIncreased proteolytic resistance, conformational restriction.[6]
Stereochemical Variants Enantiomers of canonical amino acids.D-amino acidsEnhanced stability against enzymatic degradation.[7]
Bioorthogonal Functionalities Introduction of chemically unique groups for specific reactions.Azido-lysine, Alkynyl-tyrosineSite-specific labeling, conjugation, and imaging.[10]

Building the Unnatural: Synthesis and Incorporation Strategies

The successful integration of Uaas into a peptide sequence relies on robust and versatile synthetic methodologies. Two primary approaches dominate the field: chemical synthesis and biosynthetic incorporation.

Chemical Synthesis: The Power of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the workhorse for generating peptides containing Uaas.[10][12] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[13]

This protocol outlines the fundamental steps for incorporating a commercially available Fmoc-protected unnatural amino acid into a peptide sequence using an automated peptide synthesizer.

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Uaa Coupling: Dissolve the Fmoc-protected unnatural amino acid and coupling reagents in DMF and add to the resin. Allow the coupling reaction to proceed for a specified time.

  • Washing: Repeat the washing step to remove unreacted Uaa and coupling reagents.

  • Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

  • Choice of Coupling Reagents: For sterically hindered Uaas, more potent coupling reagents like HATU or COMU may be required to drive the reaction to completion.[10]

  • Extended Coupling Times: Bulky Uaas can slow down the coupling kinetics, necessitating longer reaction times or double coupling steps to ensure high yields.[10]

  • Orthogonal Protecting Groups: When incorporating Uaas with reactive side chains, it is crucial to use protecting groups that are stable to the Fmoc deprotection conditions and can be selectively removed later.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Uaa + Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage No Purification Purification (RP-HPLC) & Analysis (MS) Cleavage->Purification End Final Peptide Purification->End

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating unnatural amino acids.

Biosynthetic Incorporation: Reprogramming the Genetic Code

For the production of larger proteins containing Uaas, biosynthetic methods offer a powerful alternative to chemical synthesis.[5] These techniques involve the expansion of the genetic code by introducing a novel codon-tRNA-aminoacyl-tRNA synthetase triplet.[14]

The core of this technology is the "orthogonal pair," consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are derived from a different species (e.g., archaea) and do not cross-react with the host organism's (e.g., E. coli) endogenous machinery.[15]

  • Engineered aaRS: The aaRS is evolved in the lab to specifically recognize and charge the desired Uaa.

  • Suppressor tRNA: The corresponding tRNA is engineered to recognize a nonsense codon (e.g., the amber stop codon, UAG) that is introduced at the desired site in the gene of interest.

  • Cellular Machinery: When the host cell is grown in the presence of the Uaa, the engineered aaRS charges the suppressor tRNA with the Uaa. During protein translation, when the ribosome encounters the nonsense codon, the charged suppressor tRNA delivers the Uaa, resulting in its site-specific incorporation into the protein.[15]

Biosynthetic_Incorporation cluster_Cell Host Cell (e.g., E. coli) Uaa_input Unnatural Amino Acid (Uaa) (Supplied in media) o_aaRS Orthogonal aaRS (Engineered) Uaa_input->o_aaRS o_tRNA Orthogonal Suppressor tRNA (Engineered to recognize UAG) o_aaRS->o_tRNA charges with Uaa o_tRNA->o_aaRS binds Ribosome Ribosome o_tRNA->Ribosome delivers Uaa at UAG Protein Protein with incorporated Uaa Ribosome->Protein mRNA mRNA with UAG codon mRNA->Ribosome

Caption: Schematic of site-specific incorporation of an unnatural amino acid using an orthogonal aaRS/tRNA pair.

Applications in Drug Discovery and Chemical Biology

The ability to incorporate Uaas has revolutionized peptide-based drug discovery and created new avenues for probing biological systems.[1][9]

Enhancing Therapeutic Potential
  • Improved Pharmacokinetics: As previously mentioned, the introduction of D-amino acids or N-methylated amino acids can significantly increase a peptide's resistance to proteolytic degradation, leading to a longer in vivo half-life.[7] For example, the incorporation of sarcosine (N-methylglycine) has been shown to improve the metabolic stability of analgesic peptides.[1]

  • Increased Potency and Selectivity: Uaas can be used to fine-tune the conformation of a peptide, leading to enhanced binding to its target receptor. This can result in increased potency and reduced off-target effects. The replacement of valine with norvaline and tryptophan with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in antimicrobial peptides has been shown to enhance their antimicrobial efficacy.[16]

  • Novel Modes of Action: Uaas can introduce novel functionalities that enable new therapeutic strategies. For instance, photo-activatable Uaas can be incorporated into peptides to allow for spatiotemporal control of drug activity.

Probing Biological Systems
  • Fluorescent Labeling and Imaging: The incorporation of fluorescent Uaas enables the direct visualization of peptides and proteins in living cells, providing insights into their localization, trafficking, and interactions.

  • Photo-Crosslinking: Uaas containing photo-reactive groups can be used to covalently trap protein-protein interactions, allowing for the identification of binding partners and the mapping of interaction interfaces.

  • Structure-Activity Relationship (SAR) Studies: The systematic replacement of canonical amino acids with a diverse array of Uaas provides a powerful tool for elucidating the key residues and functional groups responsible for a peptide's biological activity.[5]

Future Perspectives and Conclusion

The field of unnatural amino acids in peptide chemistry is a dynamic and rapidly evolving area of research.[] The continued development of novel Uaas with unique properties, coupled with advancements in both chemical and biosynthetic incorporation methods, will undoubtedly lead to the creation of a new generation of peptide-based therapeutics with enhanced efficacy, safety, and novel mechanisms of action.[5][11] The ability to precisely engineer peptides at the atomic level provides an unprecedented opportunity to address a wide range of diseases and to further unravel the complexities of biological systems. While challenges in the synthesis and application of some Uaas remain, ongoing technological advancements are poised to overcome these hurdles, solidifying the role of unnatural amino acids as an indispensable tool in the modern drug discovery and development pipeline.[]

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • Creating Unnatural Amino Acids. BOC Sciences. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science. [Link]

  • Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health. [Link]

  • Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Modernization in Engineering Technology and Science. [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]

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The Strategic Role of (R)-2-Amino-2-methyl-butyric Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-methyl-butyric acid, a chiral non-proteinogenic α,α-disubstituted amino acid, has emerged as a powerful tool in medicinal chemistry for the rational design of peptide-based therapeutics and other complex chiral molecules. Its unique structural features, including a chiral quaternary α-carbon, offer profound advantages in modulating the conformational and metabolic properties of parent molecules. This guide provides an in-depth analysis of the synthesis, key applications, and strategic incorporation of (R)-2-Amino-2-methyl-butyric acid in drug discovery, with a focus on its role in enhancing proteolytic stability and inducing specific secondary structures in peptides. We will explore its impact on pharmacokinetic and pharmacodynamic profiles, supported by experimental protocols and a case study on the mechanism of action of antifungal lipopeptides, which underscores the therapeutic value of non-standard amino acids.

Introduction: The Imperative for Non-Proteinogenic Amino Acids in Drug Design

The therapeutic potential of peptides is often hampered by their poor metabolic stability and lack of defined secondary structure in solution. The incorporation of unnatural amino acids has become a cornerstone strategy to overcome these limitations. Among these, α,α-disubstituted amino acids are of particular interest due to the steric hindrance introduced by the second substituent at the α-carbon. (R)-2-Amino-2-methyl-butyric acid, also known as (R)-isovaline, is a prime example of this class, offering both stereochemical control and conformational constraint.

Physicochemical Properties and Structural Significance

The defining feature of (R)-2-Amino-2-methyl-butyric acid is its chiral quaternary α-carbon, which imparts significant steric bulk. This has profound implications for its role in peptide and small molecule design.

PropertyValue/Description
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Chirality (R)-enantiomer
Key Structural Feature Quaternary α-carbon with methyl and ethyl substituents

The presence of two substituents at the α-carbon dramatically restricts the conformational freedom of the peptide backbone, favoring specific dihedral angles (φ, ψ) that promote the formation of stable secondary structures, such as 3₁₀-helices and β-turns[1].

Core Applications in Medicinal Chemistry

Enhancing Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The α,α-disubstituted nature of (R)-2-Amino-2-methyl-butyric acid provides a steric shield that hinders the approach of proteolytic enzymes, thereby increasing the peptide's half-life in serum. Peptides incorporating α,α-disubstituted amino acids have demonstrated significantly enhanced resistance to enzymatic degradation compared to their counterparts composed solely of natural amino acids[2].

Inducing and Stabilizing Helical Conformations

The restricted conformational landscape of (R)-2-Amino-2-methyl-butyric acid makes it a potent helix-inducing residue. The incorporation of this amino acid can nucleate and stabilize helical structures, which are often crucial for biological activity, particularly in mediating protein-protein interactions. The chirality of the amino acid influences the screw sense of the helix, with (R)-isovaline promoting the formation of left-handed helices[1].

G cluster_0 Peptide without (R)-2-Amino-2-methyl-butyric acid cluster_1 Peptide with (R)-2-Amino-2-methyl-butyric acid Flexible Peptide Flexible, Random Coil Conformation Protease Protease Flexible Peptide->Protease Susceptible to Cleavage Degradation Rapid Degradation Protease->Degradation Structured Peptide Stable Helical Conformation Protease_2 Protease Structured Peptide->Protease_2 Steric Hindrance Stability Enhanced Stability Protease_2->Stability Reduced Cleavage SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash Wash (DMF) Deprotection->Wash Wash Activation 3. Amino Acid Activation (Fmoc-AA-OH, HCTU, DIPEA) Coupling 4. Coupling (Extended time/Double coupling) Activation->Coupling Repeat Repeat Steps 2-4 Coupling->Repeat Wash->Coupling Cleavage 5. Cleavage & Deprotection (TFA cocktail) Repeat->Cleavage Final Cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with a sterically hindered amino acid.

Impact on Pharmacokinetics and Pharmacodynamics: A Case Study of Echinocandins

While a specific drug containing (R)-2-Amino-2-methyl-butyric acid is not yet on the market, the class of echinocandin antifungal drugs, such as caspofungin, micafungin, and anidulafungin, provides a compelling case study for the successful application of non-proteinogenic amino acids in therapeutics. These lipopeptides contain several non-standard amino acids that are crucial for their mechanism of action and pharmacological properties.

Mechanism of Action of Echinocandins

Echinocandins are potent inhibitors of (1→3)-β-D-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall.[3][4][5][6] This inhibition leads to the disruption of the cell wall integrity, osmotic instability, and ultimately, fungal cell death. The non-proteinogenic amino acids within the cyclic hexapeptide core are critical for binding to the FKS1 subunit of the glucan synthase complex.

Echinocandin_MoA Echinocandin Echinocandin Drug (e.g., Caspofungin) GlucanSynthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) Echinocandin->GlucanSynthase Non-competitive Inhibition GlucanPolymer β-(1,3)-D-Glucan Polymer GlucanSynthase->GlucanPolymer Synthesis CellLysis Cell Lysis GlucanSynthase->CellLysis Inhibition leads to weakened cell wall UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Fungal Cell Wall GlucanPolymer->CellWall Incorporation CellWall->CellLysis

Caption: Mechanism of action of echinocandin antifungal drugs.

The lipophilic side chain and the unique amino acid composition of echinocandins contribute to their favorable pharmacokinetic profile, including a long half-life, allowing for once-daily dosing. This exemplifies how the incorporation of non-standard building blocks can lead to drugs with enhanced efficacy and improved patient compliance.

Quantitative Impact of α,α-Disubstitution on Peptide Properties

The incorporation of α,α-disubstituted amino acids leads to measurable improvements in key peptide properties.

ParameterPeptide without α,α-DisubstitutionPeptide with α,α-DisubstitutionFold Improvement/ChangeReference
Proteolytic Half-Life (t½) ~0.27 min~2000 min~7400x[7]
α-Helicity (%) Low (<20%)High (>50%)>2.5x[7][8]
Receptor Binding Affinity (IC₅₀) 1.1 µM78 nM14x[7]

Note: Data is representative and compiled from studies on various peptides containing different α,α-disubstituted amino acids. The specific values will vary depending on the peptide sequence and the specific amino acid incorporated.

Conclusion and Future Perspectives

(R)-2-Amino-2-methyl-butyric acid and other α,α-disubstituted amino acids are indispensable tools in modern medicinal chemistry. Their ability to confer proteolytic resistance and enforce specific secondary structures addresses fundamental challenges in peptide drug development. The successful application of non-proteinogenic amino acids in drugs like the echinocandins highlights the immense potential of this strategy. As our understanding of structure-activity relationships deepens and synthetic methodologies become more refined, we can expect to see a growing number of therapeutics that leverage the unique properties of these powerful building blocks to tackle a wide range of diseases.

References

  • De Zotti, M., Biondi, B., Crisma, M., Hjørringgaard, C. U., Berg, A., Brückner, H., & Toniolo, C. (2012). Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment. Biopolymers, 98(1), 36–49. [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). MDPI. [Link]

  • Szymański, M., Chmielewska, S., Czyżewska, U., & Tylicki, A. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Postepy higieny i medycyny doswiadczalnej (Online), 76(1), 139–152. [Link]

  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2024). ACS Catalysis. [Link]

  • A "Cross-Stitched" Peptide with Improved Helicity and Proteolytic Stability. (2019). ACS Chemical Biology. [Link]

  • Perlin, D. S. (2015). Mechanisms of echinocandin antifungal drug resistance. Annals of the New York Academy of Sciences, 1354, 1–11. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. [Link]

  • A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. (2006). Protein Science. [Link]

  • Percent α-helicity of the peptides used in this study. (n.d.). ResearchGate. [Link]

  • Szymański, M., Chmielewska, S., Czyżewska, U., & Tylicki, A. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. ResearchGate. [Link]

  • Mechanism of action of echinocandins. (A) normal production of... (n.d.). ResearchGate. [Link]

  • Echinocandin. (n.d.). Wikipedia. [Link]

  • Benedetti, E., Di Blasio, B., Pedone, C., Santini, A., Bavoso, A., Toniolo, C., & Crisma, M. (1993). (R)-isovaline homo-peptides adopt the left-handed 3(10)-helical structure. Biopolymers, 33(7), 1061–1072. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2021). MDPI. [Link]

  • Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. (1981). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. (2000). The Journal of Organic Chemistry. [Link]

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An In-Depth Technical Guide to (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. This document will delve into its chemical structure, stereospecific synthesis, analytical characterization, and applications, offering field-proven insights and detailed protocols.

Introduction: The Significance of Chiral α-Methylated Amino Acid Esters

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride, also known as (R)-isovaline methyl ester hydrochloride, belongs to the class of α,α-disubstituted amino acids. The presence of a methyl group at the α-carbon, in addition to the ethyl side chain, imparts unique conformational constraints upon peptides and small molecules into which it is incorporated. This steric hindrance can significantly enhance metabolic stability by shielding the adjacent peptide bonds from enzymatic degradation, a crucial attribute for improving the in vivo half-life of peptide-based therapeutics.[] Furthermore, the defined (R)-stereochemistry at the quaternary center is a critical design element in creating molecules with precise three-dimensional arrangements for optimal target binding.

Amino acid methyl esters are valuable intermediates in organic synthesis, particularly in peptide synthesis, as the esterification of the carboxylic acid allows for the selective formation of amide bonds at the amino group.[2][3] The hydrochloride salt form enhances the stability and handling of the otherwise reactive free amine.

Molecular Structure and Properties

The structural integrity of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is fundamental to its utility.

Molecular Formula: C₆H₁₄ClNO₂[4]

Molecular Weight: 167.63 g/mol [4]

CAS Number: 118725-00-1[4]

IUPAC Name: methyl (2R)-2-amino-2-methylbutanoate hydrochloride

The structure features a chiral quaternary carbon atom at the α-position, bonded to an amino group, a methyl group, an ethyl group, and a methyl ester. The positive charge on the protonated amine is balanced by a chloride counter-ion.

Caption: Structural formula of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₄ClNO₂[4]
Molecular Weight167.63 g/mol [4]
CAS Number118725-00-1[4]

Stereospecific Synthesis

The enantioselective synthesis of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is critical to its application in chiral drug design. A common and effective method involves the direct esterification of the parent amino acid, (R)-2-Amino-2-methylbutanoic acid, which preserves the stereochemistry at the α-carbon. The use of trimethylchlorosilane (TMSCl) in methanol is a well-established and mild procedure for this transformation.[2]

The causality behind this choice of reagents lies in the in-situ generation of anhydrous HCl from the reaction of TMSCl with methanol. This acidic environment protonates the carboxylic acid, activating it for nucleophilic attack by methanol, while also protecting the amino group as its hydrochloride salt. This one-pot reaction is efficient and avoids harsh conditions that could lead to racemization.[2]

Experimental Protocol: Esterification via TMSCl/Methanol

Materials:

  • (R)-2-Amino-2-methylbutanoic acid

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a stirred suspension of (R)-2-Amino-2-methylbutanoic acid (1.0 eq) in anhydrous methanol at 0 °C, slowly add trimethylchlorosilane (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and TMSCl byproducts.

  • The resulting crude product is then triturated with anhydrous diethyl ether to precipitate the hydrochloride salt.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride.

This self-validating protocol is designed to produce a high-purity product. The precipitation with a non-polar solvent like diethyl ether effectively removes any remaining non-polar impurities and unreacted starting material.

Synthesis_Workflow Start (R)-2-Amino-2-methylbutanoic acid Reagents TMSCl, Anhydrous MeOH Reaction Esterification at RT (12-24h) Reagents->Reaction Workup Rotary Evaporation Reaction->Workup Purification Precipitation with Diethyl Ether Workup->Purification Product (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride Purification->Product

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals would include those for the two carbons of the ethyl group, the α-methyl carbon, the quaternary α-carbon, the ester carbonyl carbon, and the methyl ester carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include:

  • A strong, broad absorption in the range of 3000-2800 cm⁻¹ corresponding to the N-H stretching of the ammonium group.

  • A strong absorption around 1740 cm⁻¹ due to the C=O stretching of the ester group.

  • C-H stretching absorptions in the 3000-2850 cm⁻¹ region.

  • N-H bending vibrations around 1600-1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride, the expected molecular ion peak for the free base (after loss of HCl) would be at m/z = 131.10.

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Logical workflow for analytical characterization.

Applications in Drug Discovery and Development

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a valuable chiral building block for the synthesis of peptidomimetics and other complex molecules with therapeutic potential. The incorporation of this unnatural amino acid can lead to compounds with improved pharmacokinetic properties.

One notable application of chiral α-methylated amino acids is in the design of peptide inhibitors. For example, the incorporation of such residues has been shown to improve the inhibitory activity of peptides targeting the Grb2-SH2 domain, which is a target for anticancer therapies.[6] The steric bulk of the α-methyl group can enforce a bioactive conformation and enhance binding affinity.

Furthermore, amino acid esters are routinely used in peptide synthesis, where the ester serves as a protecting group for the C-terminus, allowing for sequential coupling of other amino acids to the N-terminus.[7] The hydrochloride salt is deprotected in situ to the free amine for the coupling reaction.

Safety and Handling

(R)-2-Amino-2-methylbutanoic acid hydrochloride is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a specialized chiral building block with significant potential in the development of novel therapeutics. Its unique structural features offer a strategic advantage in designing molecules with enhanced metabolic stability and conformational rigidity. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to confidently utilize this compound in their drug discovery endeavors.

References

  • PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

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  • Acmecoll. (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride. Retrieved from: [Link]

  • ResearchGate. IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). Retrieved from: [Link]

  • Long, Y. Q., et al. (2008). Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. Journal of Medicinal Chemistry, 51(21), 6911-6922. [Link]

  • Davies, S. G., & Ichihara, O. (1991). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 56(18), 5387-5397. [Link]

  • Wikipedia. Chiral auxiliary. Retrieved from: [Link]

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  • Zhang, Y., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Food Chemistry, 266, 34-41. [Link]

  • Asymmetric Synthesis of Unusual Amino Acids. (1994). In ACS Symposium Series. (Vol. 582, pp. 248-268). American Chemical Society. [Link]

  • Journal of Advanced Pharmacy Education and Research. (2018). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. Journal of Advanced Pharmacy Education and Research, 8(4), 104-111. [Link]

  • ResearchGate. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • SpectraBase. 2-Methyl-butyric acid, methyl ester. Retrieved from: [Link]

  • Pianeta Chimica. Problem 2. Retrieved from: [Link]

  • Google Patents. (2011).
  • Myers, A. G., & Gleason, J. L. (1999). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Journal of the American Chemical Society, 121(45), 10828-10829. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

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  • PubChem. (2R)-2-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

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Methodological & Application

Application Notes and Protocols for the Coupling of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

(R)-2-Amino-2-methyl-butyric acid, a non-proteinogenic α,α-disubstituted amino acid, and its derivatives are of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of such sterically hindered amino acids into peptide backbones can induce specific conformational constraints, enhance metabolic stability by preventing enzymatic degradation, and ultimately lead to compounds with improved pharmacokinetic profiles and biological activity.[2] (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a key building block for these applications, offering a protected C-terminus and a readily available amino group for peptide coupling.

However, the steric hindrance posed by the two α-substituents presents a significant challenge for efficient amide bond formation.[1][2] Traditional coupling methods may result in low yields, slow reaction rates, or racemization.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the coupling of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride with N-protected amino acids. We will delve into the rationale behind the choice of coupling reagents, bases, and solvents, and provide detailed, step-by-step protocols for various effective methods. Additionally, a troubleshooting guide is included to address common challenges encountered during these coupling reactions.

Chemical Properties of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

A thorough understanding of the substrate's properties is crucial for successful coupling.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂[5]
Molecular Weight 167.63 g/mol [5]
Appearance White to off-white solidN/A
Solubility Soluble in water, methanol, and DMFN/A
Chirality (R)-enantiomer[6]

The hydrochloride salt form necessitates the use of a base to liberate the free amine for the nucleophilic attack on the activated carboxylic acid. The choice of base is critical to avoid side reactions such as epimerization.[7]

The Challenge of Steric Hindrance

The primary obstacle in coupling (R)-2-Amino-2-methyl-butyric acid methyl ester is the steric bulk around the α-carbon. This hindrance slows down the approach of the nucleophilic amine to the activated carboxyl group of the coupling partner. Consequently, highly efficient coupling reagents are required to overcome this kinetic barrier.[4][8]

Recommended Coupling Protocols

Three robust protocols are presented below, utilizing different classes of modern coupling reagents that have demonstrated high efficiency for sterically hindered amino acids.[3][8]

Protocol 1: HATU-Mediated Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based coupling reagent.[9] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the sterically hindered amine.[8][9][10] The reaction is thought to be accelerated by a neighboring group effect from the pyridine nitrogen in the HOAt leaving group.[9] This makes HATU particularly suitable for challenging couplings.[11][12]

Experimental Workflow:

HATU_Coupling cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-protected amino acid, HATU, and HOAt in DMF B Add (R)-2-Amino-2-methyl-butyric acid methyl ester HCl A->B Combine C Cool to 0°C B->C Proceed D Add DIPEA dropwise C->D Base Addition E Stir at RT for 2-12h D->E Reaction Progression F Dilute with EtOAc E->F Quench G Wash with aq. NaHCO3, water, and brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: HATU-mediated coupling workflow.

Step-by-Step Procedure:

  • To a solution of the N-protected amino acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add HATU (1.1 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HBTU/HOBt-Mediated Coupling

Rationale: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used uronium salt coupling reagent that activates carboxylic acids by forming an HOBt ester.[13][14] While generally very effective, for highly hindered systems, the addition of an external equivalent of HOBt (1-hydroxybenzotriazole) can suppress racemization and improve coupling efficiency.[11]

Experimental Workflow:

HBTU_Coupling cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-protected amino acid, HBTU, and HOBt in DMF B Add (R)-2-Amino-2-methyl-butyric acid methyl ester HCl A->B Combine C Cool to 0°C B->C Proceed D Add DIPEA dropwise C->D Base Addition E Stir at RT for 4-16h D->E Reaction Progression F Dilute with EtOAc E->F Quench G Wash with aq. NaHCO3, water, and brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: HBTU/HOBt-mediated coupling workflow.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF (0.5 M).

  • Stir the solution at room temperature for 10 minutes.

  • Add (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride (1.2 eq).

  • Cool the mixture to 0 °C.

  • Add DIPEA (2.5 eq) slowly to the reaction mixture.

  • Let the reaction proceed at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, work up the reaction as described in Protocol 1 (steps 7-10).

Protocol 3: EDC/HOBt-Mediated Coupling

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[15] The addition of HOBt is crucial to form the HOBt active ester, which minimizes the risk of racemization and the formation of an N-acylurea byproduct.[3][15] This method is often more cost-effective than uronium salt-based reagents. The water-soluble nature of the EDC and its urea byproduct can simplify purification.[11][16]

Reaction Mechanism:

EDC_Mechanism R-COOH N-Protected Amino Acid O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O-Acylisourea->HOBt_ester + HOBt EDU EDC Urea Byproduct O-Acylisourea->EDU + Amine (direct attack) HOBt HOBt Dipeptide Dipeptide HOBt_ester->Dipeptide + Amine Amine (R)-2-Amino-2-methyl- butyric acid methyl ester

Caption: Simplified EDC/HOBt coupling mechanism.

Step-by-Step Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF (0.5 M).

  • Add (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Add EDC hydrochloride (1.5 eq) in one portion.

  • Add DIPEA (2.5 eq) dropwise.

  • Stir the reaction at room temperature for 6-24 hours, monitoring its progress.

  • If using DCM, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • If using DMF, perform an extractive work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficient activation- Increase the amount of coupling reagent to 1.5 eq. - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[8][11] - Increase reaction time and/or temperature (use with caution to avoid side reactions).
- Incomplete liberation of the free amine- Ensure sufficient base (2.5-3.0 eq of DIPEA) is used to neutralize the hydrochloride salt and the generated hexafluorophosphate/hydrochloride from the coupling reagent.
- Steric hindrance is too great- Consider using microwave-assisted synthesis to overcome the kinetic barrier.[3]
Epimerization (Racemization) - Excess base or high temperature- Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. - Maintain low reaction temperatures, especially during base addition. - Ensure the presence of an racemization-suppressing additive like HOBt or HOAt.[3]
Formation of N-acylurea Byproduct (with EDC) - Direct reaction of the O-acylisourea intermediate with the amine- Ensure a sufficient amount of HOBt is present to rapidly trap the O-acylisourea as the HOBt ester.[3][15]
Difficult Purification - Water-soluble byproducts in organic solvent- If using EDC, perform aqueous washes to remove the urea byproduct.[16] - For HATU/HBTU, the tetramethylurea byproduct can sometimes be challenging to remove. Consider precipitation of the product if it is a solid.
- Unreacted starting materials- Optimize stoichiometry to ensure complete consumption of the limiting reagent.

Conclusion

The successful coupling of the sterically hindered (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is achievable with the appropriate selection of modern coupling reagents and careful control of reaction conditions. HATU offers the highest reactivity for the most challenging couplings, while HBTU/HOBt provides a robust and slightly more economical alternative. The EDC/HOBt system is a cost-effective option, though it may require longer reaction times. By understanding the principles behind these protocols and anticipating potential challenges, researchers can confidently incorporate this valuable building block into their peptide synthesis workflows, paving the way for the discovery of novel therapeutics and research tools.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. 2-Methylbutanoic acid. [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride. [Link]

  • Wikipedia. HATU. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Wikipedia. HBTU. [Link]

  • Acmec. CAS 118725-00-1 (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • ACS Publications. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Google Patents.
  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • PubChem. Methyl 2-aminobutanoate hydrochloride. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • Reddit. Peptide synthesis troubleshooting using unnatural amino acids. [Link]

  • The Good Scents Company. (R)-2-methyl butyric acid, 32231-50-8. [Link]

  • ResearchGate. (2025). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. [Link]

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Application Note: Mastering Sterically Hindered Couplings with HATU

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Challenging Amide Bond Formations

For researchers, medicinal chemists, and drug development professionals, the synthesis of peptides and complex organic molecules frequently encounters a significant obstacle: the formation of amide bonds between sterically hindered amino acids. These "difficult couplings," involving residues like α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid), N-methylated amino acids, or bulky natural amino acids (e.g., Valine, Isoleucine), can lead to sluggish reaction rates, low yields, and increased epimerization.[1][2][3]

This guide provides an in-depth exploration of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a powerhouse coupling reagent renowned for its ability to efficiently mediate these challenging transformations. We will delve into the mechanistic underpinnings of its efficacy, provide field-proven protocols, and offer robust troubleshooting strategies to ensure success in your synthetic endeavors.

The Challenge of Steric Hindrance in Peptide Coupling

Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes a chemical reaction. In peptide synthesis, when either the incoming amino acid's amine (the nucleophile) or the existing peptide's carboxylic acid (the electrophile) is flanked by bulky groups, their ability to approach each other for bond formation is significantly reduced. This is a common issue with α,α-disubstituted or N-alkyl amino acids, which are often incorporated into peptides to induce specific conformations or improve metabolic stability.[1]

Traditional coupling reagents, such as carbodiimides like DCC, often fail or provide poor yields in these scenarios.[2] This necessitates the use of highly efficient, modern coupling reagents, among which HATU has established itself as a gold standard.[4]

The HATU Advantage: Mechanism of Action

HATU's superior performance stems from its unique structure and mechanism, which generates a highly reactive activated intermediate.[5] Unlike its predecessor HBTU, HATU is the 7-aza derivative of HOBt. This seemingly minor change has a profound impact on reactivity.

The key steps are:

  • Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-protected amino acid, forming a carboxylate anion.

  • Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of HATU. This results in the formation of a highly reactive OAt-active ester.

  • Anchimeric Assistance: The pyridine nitrogen in the 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance (neighboring group participation) during the subsequent aminolysis step. This accelerates the rate of amide bond formation, making HATU significantly more effective than HOBt-based reagents like HBTU.

  • Amide Bond Formation: The free amine of the coupling partner attacks the carbonyl carbon of the OAt-ester, forming the desired peptide bond and releasing the HOAt byproduct.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Aminolysis R_COOH R-COOH OAt_Ester R-CO-OAt (Active Ester) R_COOH->OAt_Ester + HATU + DIPEA Base DIPEA Base->R_COOH Deprotonates HATU HATU Amine R'-NH2 Peptide_Bond R-CO-NH-R' (Peptide Bond) OAt_Ester->Peptide_Bond + R'-NH2 HOAt HOAt (Byproduct)

Caption: HATU-mediated amide bond formation workflow.

Comparative Analysis of Coupling Reagents

While HATU is a top-tier reagent, other options exist. The choice often depends on the specific level of steric hindrance, cost considerations, and potential side reactions.

ReagentRelative Reactivity for Hindered CouplingsRacemization RiskGuanidinylation RiskKey Considerations
HATU Very HighVery LowModerateGold standard for difficult couplings, but can cause guanidinylation if used improperly.[6]
HCTU HighLowModerateMore reactive than HBTU, a good alternative to HATU.
COMU Very HighVery LowModerateReactivity comparable or superior to HATU; non-explosive byproducts.[7][8]
PyBOP ModerateLowNoneA phosphonium salt, avoids guanidinylation side reactions. Good for routine synthesis.
DCC/HOBt LowModerateNoneInefficient for sterically hindered couplings; byproduct (DCU) can be difficult to remove.[9]

Experimental Protocols

Adherence to a well-designed protocol is critical for success. The order of reagent addition, stoichiometry, and reaction conditions can significantly impact yield and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Amino Acid (Acid Component) & Amine Component Separately Preactivation Combine Acid, HATU, and Base (Pre-activation for 5-15 min) Reagents->Preactivation HATU_Sol Prepare HATU Solution HATU_Sol->Preactivation Base_Sol Prepare Base (DIPEA/Collidine) Solution Base_Sol->Preactivation Add_Amine Add Amine Component to Activated Mixture Preactivation->Add_Amine Monitor Monitor Reaction (TLC / LC-MS) Add_Amine->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Extraction Aqueous Workup / Extraction Quench->Extraction Purify Column Chromatography / HPLC Extraction->Purify

Caption: General workflow for HATU coupling reactions.

Protocol 1: Solution-Phase Coupling of a Sterically Hindered Dipeptide

This protocol details the coupling of Fmoc-Aib-OH to H-Aib-OMe as a representative example of a highly hindered coupling.

Materials:

  • Fmoc-Aib-OH (1.0 eq)

  • H-Aib-OMe·HCl (1.0 eq)

  • HATU (1.05 eq)

  • 2,4,6-Collidine or DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-Aib-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Pre-activation (Critical Step): Cool the solution to 0 °C. Add 2,4,6-collidine or DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 15 minutes. This pre-activation step is crucial for forming the OAt-active ester before the amine is introduced, minimizing side reactions.[10]

  • Amine Addition: In a separate flask, neutralize H-Aib-OMe·HCl (1.0 eq) by dissolving it in DCM and washing with saturated aq. NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the resulting free amine in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the amine solution to the pre-activated acid mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Difficult Coupling Cycle

This protocol is for incorporating a hindered amino acid onto a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine (1.0 eq)

  • Fmoc-protected hindered amino acid (4.0 eq)

  • HATU (3.9 eq)

  • DIPEA (8.0 eq)

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.[11] Wash thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) and allow the solution to pre-activate for 2-5 minutes.

  • Coupling to Resin: Add the activated coupling solution to the washed, deprotected resin. Agitate the mixture at room temperature. For highly hindered couplings, extended reaction times (2-4 hours) or "double coupling" may be necessary.[12]

  • Double Coupling (if needed): After the initial coupling time, drain the reaction vessel and repeat step 4 with a fresh batch of activated amino acid solution.

  • Washing: After the coupling is complete (as determined by a negative Kaiser test), drain the solution and wash the resin extensively with DMF to remove all excess reagents and byproducts.[5]

  • Continuation: The resin is now ready for the next deprotection and coupling cycle.

Troubleshooting and Field-Proven Insights

Even with a superior reagent like HATU, challenges can arise. Understanding potential pitfalls is key to overcoming them.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete Activation: Insufficient base or reaction time. Poor Solubility: Reactants or peptide chain aggregating. Steric Hindrance Extreme: The coupling is exceptionally difficult.Ensure anhydrous conditions. Use a 10-15 minute pre-activation step.[10] Switch to a more solubilizing solvent like NMP or use a DMF/DCM mixture. Consider sonication to break up aggregates.[13] Increase reaction temperature to 40-50 °C. Perform a double coupling.[12]
Racemization/ Epimerization Excessive or Strong Base: Bases like DIPEA can promote the formation of an oxazolone intermediate, which is prone to racemization.[7] Prolonged Activation Time: Leaving the activated acid for too long before adding the amine can increase risk.Use a weaker, more sterically hindered base like 2,4,6-collidine, especially for fragment condensations.[4][7] Minimize pre-activation time to what is necessary (5-15 minutes is usually sufficient). Keep reaction temperature at or below room temperature if possible.
Guanidinylation of N-terminus HATU reacts with the free amine: If HATU is in excess or if the amine is present before full activation of the acid, the amine can attack HATU itself, forming an unreactive guanidinium cap.[5][6][9]Use a slight excess of the carboxylic acid component relative to the amine. Crucially, use a pre-activation protocol. This ensures the HATU is consumed to form the active ester before it can react with the amine.[10] Avoid large excesses of HATU. Stoichiometry of Acid:HATU:Amine around 1.05:1.0:1.0 is a good starting point.
Difficult Purification Tetramethylurea byproduct: This polar byproduct from HATU can be difficult to separate from the desired product. Excess HOAt: The byproduct of the coupling reaction.Tetramethylurea is water-soluble; thorough aqueous workups are essential. For stubborn cases, a reverse-phase flash chromatography or HPLC may be required. HOAt can typically be removed with standard aqueous washes and chromatography.
Side Reaction with Nucleophilic Side Chains Reaction with Tyr, Lys, Cys: Unprotected nucleophilic side chains can react with the activated ester or HATU itself.[5][14]Ensure that all nucleophilic side chains are appropriately protected according to your synthetic strategy (e.g., Boc for Lys, tBu for Tyr, Trt for Cys).

Conclusion

HATU is an exceptionally powerful and versatile coupling reagent that provides a reliable solution for one of the most persistent challenges in peptide and organic synthesis: the coupling of sterically hindered fragments.[5] Its high reactivity, rapid kinetics, and ability to suppress racemization justify its position as a go-to reagent.[6][14] By understanding its mechanism, adhering to optimized protocols emphasizing pre-activation, and being prepared to troubleshoot potential side reactions, researchers can confidently and efficiently construct complex molecules that were once considered synthetically prohibitive.

References

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51383-51391. [Link]

  • The Amide Bond. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 134-148. [Link]

  • Reddit User Discussion on Amide Coupling. (2022). r/Chempros - amide coupling help. Reddit. [Link]

  • Reddit User Discussion on HATU Order of Addition. (2024). r/Chempros - HATU coupling - what's the best order?. Reddit. [Link]

  • ResearchGate Discussion on HATU Reaction Yield. (2022). How to get a better yield from the HATU reaction experiment?. ResearchGate. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec.com. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. MDPI. [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. Aapptec.com. [Link]

  • Reddit User Discussion on Steric Constraints. (2019). r/Mcat - Mnemonic: Amino acids and steric constraints. Reddit. [Link]

  • Merck Millipore. Product Focus: Reagents for peptide synthesis Novabiochem®. [Link]

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Application Notes and Protocols for Solution-Phase Synthesis with (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Derivatives

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. As an α,α-disubstituted amino acid derivative, it imparts unique conformational constraints upon peptide backbones, which can enhance metabolic stability and biological activity.[1] However, the very feature that makes this molecule desirable—the quaternary stereocenter—also presents a significant synthetic challenge. The steric hindrance imposed by the α-methyl group dramatically reduces the nucleophilicity of the amine and sterically shields the electrophilic carbonyl of an incoming activated acid, making standard peptide coupling conditions sluggish and often ineffective.[2][3]

This guide provides a detailed framework for the successful application of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride in solution-phase synthesis. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the rationale needed to troubleshoot and adapt these protocols for their specific synthetic targets.

Core Principles for Application

The successful incorporation of this sterically hindered amino ester hinges on two primary considerations:

  • Effective Neutralization: The starting material is a hydrochloride salt. The free amine must be liberated in situ just prior to the coupling reaction. The choice of base is critical to avoid side reactions and ensure a sufficient concentration of the free, nucleophilic amine.

  • Overcoming Steric Hindrance: The coupling reaction requires a highly activated carboxylic acid partner to overcome the high energy barrier to amide bond formation. This necessitates the use of potent coupling reagents that generate highly reactive intermediates.[4]

Protocol 1: Dipeptide Synthesis via HATU-Mediated Coupling

This protocol details the coupling of a standard N-Fmoc protected amino acid to (R)-2-Amino-2-methyl-butyric acid methyl ester to form a dipeptide. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high efficiency in forming highly reactive OAt-esters, which are particularly effective for coupling sterically hindered amino acids.

Workflow Overview

G cluster_prep Reagent Preparation cluster_amine Amine Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification reagent_prep Dissolve N-Fmoc-AA-OH, HATU, and HOAt in aprotic solvent activation Pre-activation of N-Fmoc-AA-OH (Formation of OAt-ester) reagent_prep->activation amine_prep Dissolve Amino Ester HCl in aprotic solvent neutralization Add non-nucleophilic base (e.g., DIPEA) to generate free amine in situ amine_prep->neutralization coupling Add free amine solution to activated acid neutralization->coupling activation->coupling monitoring Monitor reaction progress (TLC or LC-MS) coupling->monitoring quench Quench reaction monitoring->quench extraction Aqueous workup to remove byproducts quench->extraction purification Purify by column chromatography extraction->purification

Caption: Workflow for HATU-mediated dipeptide synthesis.

Reagents and Stoichiometry
ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
(R)-2-Amino-2-methyl-butyric acid methyl ester HCl167.651.0168 mgAmine Component
N-Fmoc-L-Alanine311.341.1342 mgCarboxyl Component
HATU380.231.1418 mgCoupling Reagent
HOAt (1-Hydroxy-7-azabenzotriazole)136.121.1150 mgAdditive (Suppresses Racemization)
DIPEA (N,N-Diisopropylethylamine)129.242.5434 µLNon-nucleophilic Base
Anhydrous DMF (N,N-Dimethylformamide)--~10 mLSolvent
Step-by-Step Methodology
  • Activation of the Carboxyl Component:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc-L-Alanine (1.1 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF (~5 mL).

    • Stir the solution at room temperature for 15-20 minutes. This "pre-activation" step is crucial for generating the highly reactive OAt-ester of the Fmoc-amino acid. The solution will typically turn a pale yellow color.

  • In Situ Neutralization of the Amine Component:

    • In a separate dry flask, dissolve the (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF (~5 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. It is critical to use a non-nucleophilic, sterically hindered base like DIPEA to prevent it from competing with the desired amine as a nucleophile. Two equivalents are used to neutralize the HCl salt and the hexafluorophosphate anion generated from HATU, with a slight excess to drive the reaction.

    • Allow the solution to stir at 0 °C for 10 minutes.

  • The Coupling Reaction:

    • Slowly, via cannula or syringe, transfer the neutralized free amine solution from step 2 into the pre-activated acid solution from step 1 at room temperature.

    • Allow the reaction to stir at room temperature. Due to the steric hindrance, this reaction is expected to be slower than standard peptide couplings.[5]

    • Self-Validation: Monitor the reaction progress every 2-4 hours using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting amino ester is consumed. Reaction times can range from 12 to 48 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (~50 mL).

    • Wash the organic layer sequentially with 5% aqueous citric acid (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (1 x 25 mL). This aqueous workup removes the urea byproduct, excess base, and water-soluble reagents.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product should be purified by silica gel column chromatography to yield the pure dipeptide.

Mechanism and Rationale

The success of this protocol lies in the generation of a highly reactive acylating agent that can overcome the steric shield of the α,α-disubstituted amine.

G Fmoc_AA N-Fmoc-AA-OH OAt_Ester Highly Reactive OAt-Ester Intermediate Fmoc_AA->OAt_Ester Activation HATU HATU + DIPEA HATU->OAt_Ester Product Dipeptide Product OAt_Ester->Product Nucleophilic Attack (Rate-Limiting Step) Amine Free Amine (from HCl salt + DIPEA) Amine->Product Byproducts Byproducts (Tetramethylurea, H₂O, etc.)

Caption: Simplified mechanism of HATU-mediated coupling.

The uronium salt, HATU, reacts with the carboxylate of the N-Fmoc amino acid to form the OAt-ester. This intermediate is significantly more electrophilic than one formed with standard carbodiimides like DCC or EDC. The subsequent nucleophilic attack by the sterically hindered secondary amine of the free-based (R)-2-Amino-2-methyl-butyric acid methyl ester is the rate-limiting step. The use of HOAt as an additive is known to suppress racemization of the activated amino acid.[4]

Alternative Protocols & Considerations

While HATU is highly effective, other reagents can be employed, especially if cost or availability is a concern.

  • EDC/HOBt: The coupling of Boc-Leucine to Aib-OMe (a close analog) has been successfully achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[5] This method is generally less expensive but may require longer reaction times or elevated temperatures, which increases the risk of side reactions.

  • Acyl Fluorides: For extremely challenging couplings, the in situ generation of acyl fluorides using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be effective.[4] Acyl fluorides are small and highly reactive, minimizing steric clash during the transition state.[2][7]

A Note on Safety: (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is classified as an irritant. It may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The solution-phase synthesis involving (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride demands a departure from standard peptide synthesis protocols. By understanding the inherent challenge of steric hindrance and selecting a sufficiently potent coupling strategy, researchers can successfully incorporate this valuable building block into complex molecules. The key to success is the combination of complete amine neutralization and the use of a highly activating coupling reagent, coupled with diligent reaction monitoring to ensure complete conversion. The protocols and principles outlined herein provide a robust foundation for achieving these synthetic goals.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Bachem website.[4]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155–A159.[8]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[9]

  • Singh, Y., et al. (2018). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. Journal of Medicinal Chemistry, 61(17), 7841–7852.[5]

  • MilliporeSigma. (n.d.). Peptide Synthesis. Retrieved from Sigma-Aldrich website.[10]

  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.[6]

  • O'Donnell, M. J. (2004). The O'Donnell Amino Acid Synthesis. Accounts of Chemical Research, 37(8), 506-517.[10]

  • Andersson, C. D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 1145-1149.[2]

  • Qi, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[11]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from CEM Corporation website.[3]

  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.[3]

  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved from Sigma-Aldrich website.

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.[12]

  • Chhipa, A. S., et al. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of the Iranian Chemical Society, 15, 2125–2132.[13]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from AAPPTec website.[14]

  • PrimeBio. (n.d.). Mastering Peptide Synthesis with Fmoc-alpha-methylalanine. Retrieved from PrimeBio website.[1]

  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved from Sigma-Aldrich website.

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Application Notes and Protocols for the HPLC Purification of Peptides Containing (R)-2-Amino-2-methyl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Purifying Peptides with α-Methylated Amino Acids

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, often imparting enhanced proteolytic stability, improved bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity.[1][2][3] Among these, α-methylated amino acids, such as (R)-2-Amino-2-methyl-butyric acid, are of significant interest. However, the very properties that make these modified peptides therapeutically advantageous also present unique challenges during their purification. The steric hindrance introduced by the α-methyl group can impact peptide synthesis efficiency and create a complex mixture of closely related impurities, including deletion sequences and diastereomers.[4][5]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to developing a robust and efficient High-Performance Liquid Chromatography (HPLC) purification strategy for peptides containing (R)-2-Amino-2-methyl-butyric acid. As a Senior Application Scientist, the following protocols and explanations are grounded in both fundamental chromatographic principles and field-proven insights to ensure scientific integrity and practical success.

The Chromatographic Impact of (R)-2-Amino-2-methyl-butyric Acid

The presence of (R)-2-Amino-2-methyl-butyric acid in a peptide sequence introduces several factors that must be considered for successful HPLC purification:

  • Increased Hydrophobicity: The additional methyl and ethyl groups at the α-carbon significantly increase the hydrophobicity of the amino acid residue compared to its natural counterparts like alanine or valine. This generally leads to longer retention times in reversed-phase HPLC (RP-HPLC).

  • Steric Hindrance and Conformational Rigidity: The quaternary α-carbon restricts the peptide backbone's flexibility, often inducing helical or turn-like structures.[6] This can lead to sharper peaks due to a more defined solution structure but may also cause aggregation, especially in hydrophobic sequences.[7]

  • Potential for Aggregation: Peptides with high hydrophobicity and rigid conformations are more prone to aggregation, which can result in poor peak shape, low recovery, and even column clogging.[7]

  • Resolution of Closely Related Impurities: The synthesis of peptides containing sterically hindered amino acids can be challenging, potentially leading to a higher proportion of deletion sequences or other closely related impurities that are difficult to resolve from the target peptide.[8][9]

Foundational Strategy: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard and most effective method for the purification of synthetic peptides.[8][10] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase. The retention of the peptide is primarily driven by its hydrophobicity.[8]

Below is a logical workflow for developing a purification method for peptides containing (R)-2-Amino-2-methyl-butyric acid.

G cluster_0 Method Development Workflow A Initial Crude Analysis B Stationary Phase Screening A->B Assess complexity C Mobile Phase Optimization B->C Select best selectivity D Gradient Refinement C->D Improve resolution E Loading Study & Scale-Up D->E Optimize for preparative scale F Purity Analysis & Fraction Pooling E->F Purify and collect

Caption: A systematic workflow for HPLC method development.

Detailed Protocols and Methodologies

Part 1: Initial Analytical Method Development

The first step is to develop a robust analytical method to assess the crude peptide mixture. This analytical method will serve as the foundation for the preparative purification.

Protocol 1: Crude Peptide Analysis

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide (e.g., 1 mg) in 1 mL of a solvent mixture that ensures complete dissolution. A good starting point is a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) or a small amount of a stronger, water-miscible organic solvent like isopropanol if solubility is an issue.[10]

    • If the sample does not fully dissolve, filter it through a 0.22 µm syringe filter to prevent clogging the HPLC system.[10]

  • Initial HPLC Conditions:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size). For peptides, wider pore sizes (300 Å) can sometimes offer better peak shapes.[11]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.[8]

    • Column Temperature: 30 °C. Elevated temperatures can improve peak shape and resolution.[12]

  • Scouting Gradient:

    • Run a broad gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is 5% to 95% B over 30 minutes.[13]

Table 1: Example Scouting Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
30.05.095.0
35.05.095.0
35.195.05.0
40.095.05.0
Part 2: Method Optimization for Improved Resolution

Once the initial profile of the crude peptide is obtained, the next step is to optimize the separation to achieve baseline resolution between the target peptide and its closest impurities.

Causality in Experimental Choices:

  • Stationary Phase Selection: While C18 is the workhorse for peptide purification, the unique properties of your peptide might necessitate exploring other stationary phases.[14] For highly hydrophobic peptides, a C8 or even a C4 column can provide less retention and potentially better selectivity.[15] Conversely, for more polar peptides, a polar-embedded phase might be beneficial.

  • Mobile Phase Modifiers (Ion-Pairing Agents): TFA is the most common ion-pairing agent, as it sharpens peaks by forming ion pairs with basic residues and protonating acidic residues.[11] If TFA does not provide adequate resolution, consider alternatives like formic acid (for MS compatibility) or other perfluorinated carboxylic acids like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA), which can alter selectivity.[16]

  • Gradient Optimization: The resolution of closely eluting peaks is highly dependent on the gradient slope.[11] A shallower gradient around the elution point of the target peptide will increase the separation between peaks.[14] A general rule of thumb for optimizing the gradient is to decrease the slope to 0.5-1% B per column volume.

Protocol 2: Gradient Refinement

  • Based on the scouting run, identify the percentage of Mobile Phase B at which your target peptide elutes.

  • Design a new, shallower gradient centered around this elution point. For example, if the peptide elutes at 40% B, a new gradient could be 30-50% B over 20-40 minutes.

  • Adjust the column temperature. Increasing the temperature (e.g., to 40-60 °C) can improve peak shape for hydrophobic peptides and may alter selectivity.[12]

Table 2: Example Optimized Analytical Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.070.030.0
30.050.050.0
32.05.095.0
35.05.095.0
35.170.030.0
40.070.030.0
Part 3: Preparative Purification and Post-Purification Handling

Once a satisfactory analytical separation is achieved, the method can be scaled up for preparative purification.

Protocol 3: Preparative HPLC

  • Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method but with a larger diameter (e.g., 21.2 mm or 50 mm).

  • Flow Rate and Gradient Scaling: Adjust the flow rate and gradient times proportionally to the change in column cross-sectional area. The linear velocity should remain constant.

  • Sample Loading: Dissolve the crude peptide in the minimum amount of a strong solvent (e.g., DMSO, DMF, or a high concentration of Mobile Phase B) and then dilute with Mobile Phase A to the point of precipitation to ensure a tight injection band. The amount of peptide that can be loaded will depend on the column size and the difficulty of the separation. This must be determined empirically through a loading study.

  • Fraction Collection: Collect fractions across the elution profile of the target peptide.

  • Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications. Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy powder.

G cluster_1 Purification and Analysis Workflow A Crude Peptide B Preparative HPLC A->B C Fraction Collection B->C D Analytical HPLC of Fractions C->D Purity check E Pooling of Pure Fractions D->E Select fractions >95% F Lyophilization E->F G Final Purified Peptide F->G

Caption: A workflow for preparative purification and analysis.

Self-Validating Systems and Trustworthiness

A robust purification protocol is a self-validating system. This means that the analytical method used to assess the purity of the final product should be orthogonal or at least sufficiently different from the preparative method to provide an unbiased assessment.

  • Orthogonal Analysis: Consider using a different stationary phase (e.g., C8 if purification was on C18) or a different ion-pairing agent for the final purity check.

  • Mass Spectrometry: Couple the analytical HPLC to a mass spectrometer (LC-MS) to confirm the identity of the main peak and to identify impurities.

  • Amino Acid Analysis: For absolute quantification and to confirm the amino acid composition, perform amino acid analysis on the final purified peptide.[17]

References

  • ResearchGate. (2021). Peptide purification using HPLC?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-2-methyl-butyronitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC of Peptides and Proteins. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • MAC-MOD Analytical. (2018). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. Retrieved from [Link]

  • YMC America, Inc. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fairlie, D. P., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PMC - NIH. Retrieved from [Link]

  • National Institutes of Health. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC - NIH. Retrieved from [Link]

  • National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]

  • ResearchGate. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • PubMed. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Retrieved from [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

Sources

Mass Spectrometry Characterization of Peptides with Alpha-Methylated Residues

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Senior Application Scientist, Gemini Laboratories

Abstract

Alpha-methylation of amino acid residues is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides by conferring proteolytic resistance and inducing favorable conformational constraints.[1][2][3] However, these same modifications introduce significant analytical challenges for mass spectrometry (MS)-based characterization. The steric bulk of the α-methyl group alters standard peptide fragmentation pathways, complicates spectral interpretation, and can impede enzymatic digestion, leading to a high risk of ambiguous or incorrect assignments. This guide provides a detailed framework for the robust characterization of α-methylated peptides. We dissect the unique fragmentation behaviors induced by α-methylation, present optimized protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) acquisition, and offer a systematic approach to data interpretation. By leveraging advanced fragmentation techniques like Electron-Transfer/Higher-Energy Collision Dissociation (EThcD), researchers can overcome the inherent challenges to achieve complete sequence coverage and confident localization of these critical modifications.

Introduction: The Double-Edged Sword of Alpha-Methylation

A Strategic Modification in Peptide Drug Development

The therapeutic peptide landscape is rapidly expanding, driven by the high specificity and low off-target toxicity of these molecules.[4] However, natural peptides often suffer from poor metabolic stability and lack of defined structure in solution. Alpha-methylation—the substitution of the α-hydrogen of an amino acid with a methyl group—is a cornerstone modification to overcome these limitations.[5] The additional methyl group introduces significant steric hindrance around the peptide backbone, which achieves two critical goals:

  • Enhanced Proteolytic Resistance: The steric bulk can prevent proteases from recognizing and cleaving the peptide backbone, dramatically increasing the in vivo half-life of the peptide therapeutic.[3]

  • Conformational Constraint: The α-methyl group restricts the allowable Ramachandran (ϕ/ψ) dihedral angles, forcing the peptide into a more rigid and predictable conformation, often stabilizing desired secondary structures like α-helices.[6][7] This pre-organization can lead to higher binding affinity for the target protein.

The Analytical Challenge: Why Alpha-Methylation Complicates MS Analysis

While beneficial therapeutically, the introduction of an α-methyl group fundamentally alters the peptide's behavior in a mass spectrometer. Standard proteomic workflows are often insufficient, leading to analytical ambiguity. The primary challenges include:

  • Altered Fragmentation: Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), the most common fragmentation methods, rely on cleaving the peptide backbone. The steric hindrance and altered electronics from an α-methyl group can suppress fragmentation at or near the modification site, leading to incomplete sequence information.[8]

  • Ambiguous Site Localization: Incomplete fragmentation makes it difficult to pinpoint the exact location of the α-methylated residue, especially in sequences with multiple potential modification sites.

  • Inefficient Enzymatic Digestion: The same steric hindrance that blocks endogenous proteases can also impair the efficiency of enzymes like trypsin used in bottom-up proteomics workflows, resulting in missed cleavages and unusually long, difficult-to-analyze peptides.[8]

  • High False Discovery Rates (FDR): The small mass shift of methylation (+14.01565 Da) can be isobaric with other amino acid substitutions, and incomplete fragmentation can lead to database search algorithms making high-confidence but incorrect assignments.[9][10]

This guide provides the technical rationale and detailed protocols to navigate these challenges effectively.

Foundational Concepts: Understanding the Fragmentation of α-Methylated Peptides

Mass spectrometry identifies peptides by breaking them into smaller pieces and measuring the mass-to-charge ratio (m/z) of the resulting fragments. The type of fragmentation dictates the quality of the data.

Standard Peptide Fragmentation: CID/HCD

In low-energy CID and beam-type HCD, precursor ions are accelerated and collided with an inert gas. This energy is converted into internal vibrational energy, which leads to cleavage of the weakest bonds—primarily the peptide amide bonds. This process generates a ladder of characteristic b- and y-type ions , which correspond to fragments retaining charge on the N-terminus and C-terminus, respectively.[11][12]

The Impact of Alpha-Methylation on CID/HCD Pathways

The presence of an α-methyl group introduces a bulky, electron-donating group directly on the backbone, altering fragmentation propensities:

  • Steric Shielding: The methyl group can physically shield the adjacent amide bonds from the optimal geometry required for cleavage, leading to a suppression of b- or y-ions at that position.

  • Favored Side-Chain Cleavage: Increased steric strain may promote fragmentation pathways involving the amino acid side chain, creating non-sequence ions that complicate the spectrum.

  • Charge-Remote Fragmentation: The rigidity imposed by the methyl group can sometimes lead to fragmentation at sites distant from the charge, a phenomenon less common in flexible, unmodified peptides.

This often results in MS/MS spectra with significant gaps in the b/y-ion series, making de novo sequencing or database matching unreliable.

Advanced Fragmentation for Unambiguous Characterization: ETD and EThcD

To overcome the limitations of CID/HCD, electron-based fragmentation methods are superior for analyzing peptides with labile or structurally complex modifications.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that involves transferring an electron to the protonated peptide precursor. This induces cleavage of the N-Cα backbone bond, generating c- and z-type fragment ions .[9] Crucially, this process is less dependent on the peptide's vibrational energy and primary sequence, allowing for more uniform fragmentation along the backbone and preserving modifications that would be lost in CID/HCD.[9][13]

  • Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): EThcD is a powerful hybrid technique that combines ETD and HCD in a single fragmentation event. The precursor ions first undergo ETD, and the resulting fragments are then subjected to supplemental HCD activation. This dual fragmentation mechanism produces a rich spectrum containing b-, y-, c-, and z-ions simultaneously.[14][15] This provides comprehensive fragmentation data, often yielding near-complete sequence coverage and enabling unambiguous localization of the α-methylated residue.[16]

Experimental Design and Workflow

A successful analysis begins with a well-planned experiment. The following workflow is designed to maximize data quality for α-methylated peptides.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Protein Solubilization & Denaturation p2 Reduction & Alkylation p1->p2 p3 Optimized Enzymatic Digestion p2->p3 lc Reversed-Phase LC (with Ion-Pairing Agent) p3->lc ms1 MS1 Survey Scan (High Resolution) lc->ms1 ms2 Data-Dependent MS/MS (EThcD Fragmentation) ms1->ms2 d1 Database Search (Variable Modifications) ms2->d1 d2 Manual Spectral Validation d1->d2 d3 Site Localization Confidence Scoring d2->d3

Figure 1: Recommended workflow for the characterization of α-methylated peptides.

Sample Preparation: Navigating Proteolytic Resistance

Standard digestion with trypsin may be inefficient due to steric hindrance at the α-methylated residue or adjacent cleavage sites (Lys/Arg).[3][8]

  • Enzyme Selection: Consider using a cocktail of proteases (e.g., Trypsin and Glu-C) or a less specific enzyme like Elastase to increase the chances of obtaining peptides of a suitable length for MS/MS analysis.

  • Digestion Conditions: An extended digestion time (e.g., overnight to 24 hours) and a higher enzyme-to-substrate ratio (e.g., 1:20 instead of 1:50) may be necessary to overcome reduced enzymatic activity.

Liquid Chromatography: Ensuring Good Separation

Alpha-methylated peptides are often more hydrophobic than their unmodified counterparts.

  • Column Chemistry: A standard C18 reversed-phase column is generally suitable.

  • Mobile Phase Modifiers: The use of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, in the mobile phases is critical for achieving sharp, symmetrical peak shapes.[17]

  • Gradient Optimization: Employ a shallow gradient to ensure adequate separation of modified peptides from any unmodified or isobaric species.

Mass Spectrometry: Prioritizing High-Quality Fragmentation

The choice of MS acquisition parameters is the most critical factor for success.

  • Instrumentation: An Orbitrap-based mass spectrometer equipped with EThcD capability is highly recommended (e.g., Thermo Scientific™ Orbitrap Eclipse™ or Orbitrap Ascend™ Tribrid™ mass spectrometers).[14][18]

  • MS1 Scans: Acquire precursor scans at high resolution (>60,000) to ensure accurate mass measurement and facilitate charge state determination.

  • MS/MS Scans: Use a data-dependent acquisition (DDA) strategy that triggers EThcD fragmentation on the most abundant precursors. This provides the comprehensive b/y/c/z ion series needed for confident identification.

Detailed Protocols

Protocol 1: Optimized Enzymatic Digestion

This protocol is designed to maximize digestion efficiency for proteins containing sterically challenging α-methylated residues.

  • Protein Preparation: Resuspend 100 µg of purified protein in 100 µL of denaturation buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes.

  • Buffer Exchange/Dilution: Dilute the sample 8-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 1 M. This is critical for enzyme activity.

  • Enzymatic Digestion:

    • Add sequencing-grade Trypsin at a 1:20 enzyme-to-protein ratio (w/w).

    • Add sequencing-grade Glu-C at a 1:20 enzyme-to-protein ratio (w/w).

    • Incubate at 37°C for 18-24 hours with gentle shaking.

  • Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute in 50% acetonitrile, 0.1% formic acid.

  • Final Preparation: Dry the peptides in a vacuum centrifuge and resuspend in LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid) to a final concentration of ~0.5 µg/µL.

Protocol 2: LC-MS/MS Analysis using EThcD

This protocol outlines the key parameters for an EThcD-based analysis on a modern Orbitrap Tribrid instrument.

Parameter Setting Rationale
LC System
ColumnAcclaim™ PEPMap™ C18, 75 µm x 25 cm, 2 µmProvides high-resolution separation for complex peptide mixtures.
Mobile Phase A0.1% Formic Acid in WaterStandard aqueous mobile phase.
Mobile Phase B0.1% Formic Acid in 80% AcetonitrileStandard organic mobile phase.
Gradient2-35% B in 90 min, then 35-80% B in 10 minA shallow gradient is crucial for resolving modified peptides.
Flow Rate300 nL/minStandard for nano-flow LC-MS.
MS System
MS1 Resolution120,000 @ m/z 200High resolution for accurate precursor mass determination.
MS1 AGC Target4e5Standard automatic gain control target.
MS1 Max IT50 msMaximum ion injection time for precursor scan.
MS/MS MethodData-Dependent Acquisition (DDA), Top SpeedSelects the most abundant precursors for fragmentation.
Precursor Isolation1.2 m/zStandard isolation window.
FragmentationEThcD Generates comprehensive b/y/c/z ions for confident identification. [15]
ETD ParametersCalibrated Charge-Dependent ETD TimesEnsures optimal electron transfer reaction.
Supplemental HCD25-30% Normalized Collision Energy (NCE)Fragments ETD products to generate b/y ions.
MS2 DetectorOrbitrapHigh-resolution detection of fragment ions.
MS2 Resolution30,000 @ m/z 200Balances resolution and scan speed for fragment analysis.
MS2 AGC Target1e5Standard AGC target for MS/MS scans.
Dynamic Exclusion30 secondsPrevents repeated fragmentation of the same precursor.

Data Analysis and Interpretation

Database Searching
  • Software: Use a search algorithm capable of handling complex fragmentation data and PTMs (e.g., Proteome Discoverer with SEQUEST HT, MaxQuant, or Byonic™).

  • Variable Modifications: Set α-methylation (+14.01565 Da) as a variable modification on all relevant amino acid residues. Also include common modifications like carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable).

  • Enzyme Specificity: Set the enzyme specificity to account for the cocktail used (e.g., Trypsin/P + Glu-C) and allow for at least 2-3 missed cleavages.

  • FDR Control: Maintain a strict false discovery rate of 1% at both the peptide and protein levels.[10]

Manual Spectral Validation: The Key to Confidence

Database scores alone are not sufficient. Manual inspection of the MS/MS spectra for high-scoring peptides is essential for validation.

G cluster_peptide Peptide: H-Ala-Xaa(αMe)-Val-Lys-OH cluster_cid CID/HCD Fragmentation cluster_ethcd EThcD Fragmentation p_start H- p1 Ala p2 Xaa(αMe) b1 b₁ c1 c₁ p3 Val b2 b₂ (Suppressed) y3 y₃ (Suppressed) c2 c₂ z3 z₃ p4 Lys b3 b₃ y2 y₂ c3 c₃ z2 z₂ p_end -OH y1 y₁ z1 z₁

Figure 2: Conceptual comparison of CID/HCD vs. EThcD fragmentation for an α-methylated peptide.

  • Look for Complementary Ions: In an EThcD spectrum, a confident identification will be supported by a nearly complete series of both b/y and c/z ions.

  • Confirm the Mass Shift: The mass difference between adjacent fragment ions (e.g., between c₂ and c₃) should correspond to the mass of the amino acid residue at that position. The fragment ion containing the α-methylated residue will show the expected mass shift (+14.01565 Da).

  • Identify Gaps: In CID/HCD spectra, look for missing b- or y-ions around the putative modification site. This gap, when complemented by the presence of c- and z-ions from an EThcD spectrum, provides strong evidence for the location of the α-methyl group.

Conclusion

The mass spectrometric characterization of peptides with α-methylated residues requires a departure from standard proteomic protocols. The inherent analytical challenges posed by this modification—namely altered fragmentation and enzymatic resistance—necessitate a specialized approach. By combining optimized sample preparation with the power of hybrid EThcD fragmentation, researchers can generate rich, unambiguous data. This enables the confident sequence verification and site localization crucial for the development and quality control of next-generation peptide therapeutics. Manual spectral validation remains the gold standard for ensuring the trustworthiness of every assignment, providing the highest level of scientific integrity to the characterization process.

References

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Dadova, J., et al. (2021). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Sumida, M., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • Baron, B. (2021). Comprehensive mass spectrometric investigation strategies of the human methylproteome. Journal of Proteomics & Bioinformatics. Retrieved from [Link]

  • Peptide fragmentation. (n.d.). Matrix Science. Retrieved from [Link]

  • Levin, K. E., et al. (2023). Structural basis for iterative methylation by a cobalamin-dependent radical S-adenosylmethionine enzyme in cystobactamids biosynthesis. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • Stevens, E. (2018). mass spectrometry: alpha-cleavage. YouTube. Retrieved from [Link]

  • Shcherbakov, D., et al. (2021). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science. Retrieved from [Link]

  • Nemes, P., & Vachet, R. W. (2019). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Lu, Y., et al. (2021). Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization. Analytical Chemistry. Retrieved from [Link]

  • Hart-Smith, G., et al. (2016). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Wysocki, V. H., et al. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2023). Anapharm Bioanalytics. Retrieved from [Link]

  • Kertesz, V., et al. (2023). Collision-Induced Dissociation of Citrullinated Peptide Anions. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • van der Veer, E. P., et al. (2024). Increased EThcD efficiency on the hybrid Orbitrap Excedion Pro Mass Analyzer extends the depth in identification and sequence coverage of immunopeptidomes. bioRxiv. Retrieved from [Link]

  • Shcherbakov, D., et al. (2020). Conformational editing of intrinsically disordered protein by α-methylation. RSC Publishing. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Increased EThcD Efficiency on the Hybrid Orbitrap Excedion Pro Mass Analyzer Extends the Depth in Identification and. (2025). Utrecht University. Retrieved from [Link]

  • Coon, J. J., et al. (2009). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. Retrieved from [Link]

  • In-depth peptide mapping of biopharmaceuticals using an electron-transfer/higher-energy collision dissociation (EThcD) implemented on a modified Orbitrap hybrid MS. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Chapter 3: Recent Trends in Peptide Drug Discovery and Development. (2024). Books. Retrieved from [Link]

  • An, C., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences. Retrieved from [Link]

  • Detection of Protein Methylation Based on LC-MS/MS. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Schweppe, D. K., et al. (2013). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). Journal of Proteome Research. Retrieved from [Link]

  • ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. (2019). PubMed. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Peptides Incorporating (R)-2-Amino-2-methyl-butyric Acid using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, leading to reduced receptor affinity and bioavailability. A prominent strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids that impart conformational rigidity.[1] Among these, Cα-tetrasubstituted amino acids are of significant interest as they effectively constrain the peptide backbone into well-defined secondary structures, such as β-turns or helices.[2]

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of peptides incorporating (R)-2-Amino-2-methyl-butyric acid, a chiral Cα-tetrasubstituted amino acid. The steric hindrance imposed by the geminal methyl and ethyl groups at the Cα position significantly influences the local peptide conformation, making NMR spectroscopy an indispensable tool for detailed structural characterization in solution.[3] We will delve into the nuances of experimental design, from peptide synthesis considerations to sample preparation, and provide detailed protocols for NMR data acquisition and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of NMR to understand the three-dimensional structure and dynamics of these modified peptides.

Experimental Design

A successful NMR analysis begins with meticulous planning and sample preparation. The unique properties of (R)-2-Amino-2-methyl-butyric acid necessitate special considerations at each stage.

Peptide Synthesis and Purification

The synthesis of peptides containing sterically hindered amino acids like (R)-2-Amino-2-methyl-butyric acid can be challenging due to slower coupling kinetics.[4]

  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-based SPPS is a common method for peptide synthesis. For incorporating (R)-2-Amino-2-methyl-butyric acid, extended coupling times and the use of potent coupling reagents (e.g., HATU, HCTU) are often necessary to achieve high yields.

  • Purification: Following cleavage from the resin, the crude peptide should be purified to >95% homogeneity, as impurities can complicate spectral analysis.[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. The purity should be confirmed by analytical HPLC and mass spectrometry.[6]

NMR Sample Preparation

Optimal sample conditions are crucial for acquiring high-quality NMR spectra.[5]

  • Solvent Selection: For studies of exchangeable amide protons, which provide valuable structural information, samples should be prepared in a mixture of 90% H₂O and 10% D₂O.[5] The D₂O provides the lock signal for the NMR spectrometer. For experiments where amide proton exchange is not a concern or to simplify the spectrum, deuterated organic solvents like DMSO-d₆ or methanol-d₄ can be used.

  • Concentration: Peptide concentration should typically be in the range of 0.5-5 mM.[5] Higher concentrations improve the signal-to-noise ratio but can also lead to aggregation, which results in line broadening.

  • pH and Buffer: The pH of the sample should be carefully adjusted, as it affects the chemical shifts of titratable groups and the exchange rates of amide protons. A pH range of 4-5 is often optimal for minimizing amide proton exchange.[5] A suitable buffer, such as sodium phosphate or acetate, should be used at a low concentration (10-20 mM) to maintain a stable pH without contributing significantly to the ionic strength of the solution.

  • Internal Standard: An internal reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), should be added for accurate chemical shift referencing.

G cluster_0 Peptide Preparation cluster_1 NMR Sample Preparation cluster_2 NMR Analysis Synthesis Peptide Synthesis (SPPS) Purification RP-HPLC Purification (>95%) Synthesis->Purification Lyophilization Lyophilization Purification->Lyophilization Dissolution Dissolve in 90% H2O/10% D2O Lyophilization->Dissolution pH_Adjustment Adjust pH to 4-5 Dissolution->pH_Adjustment Add_Standard Add Internal Standard (DSS/TSP) pH_Adjustment->Add_Standard Data_Acquisition 1D & 2D NMR Data Acquisition Add_Standard->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Structure_Calculation 3D Structure Calculation Data_Processing->Structure_Calculation caption Overall workflow from peptide synthesis to NMR analysis.

Figure 1: Overall workflow from peptide synthesis to NMR analysis.

NMR Data Acquisition

A combination of 1D and 2D NMR experiments is required for the complete structural elucidation of a peptide.[2]

1D ¹H NMR

A simple 1D ¹H NMR spectrum provides a preliminary assessment of the sample's purity and folding state. A well-folded peptide will exhibit good chemical shift dispersion, particularly in the amide proton region (6.5-10 ppm).

2D Homonuclear Experiments
  • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. It is essential for tracing the spin systems of individual amino acid residues.[5]

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to include all protons within a spin system. This is particularly useful for identifying amino acid types based on their characteristic proton networks.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the 3D structure of a peptide. They detect through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[7] This information provides the distance restraints necessary for structure calculation. For peptides in the molecular weight range where the NOE may be close to zero, ROESY is a valuable alternative.

2D Heteronuclear Experiments
  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing carbon chemical shift information and aiding in resonance assignment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting adjacent amino acid residues across the peptide bond.

G cluster_0 Through-Bond Correlations cluster_1 Through-Space Correlations NMR_Exp NMR Experiments COSY COSY (H-H, 2-3 bonds) NMR_Exp->COSY TOCSY TOCSY (H-H, entire spin system) NMR_Exp->TOCSY HMBC HMBC (H-C, 2-3 bonds) NMR_Exp->HMBC HSQC HSQC (H-C, 1 bond) NMR_Exp->HSQC NOESY NOESY / ROESY (H-H, < 5 Å) NMR_Exp->NOESY caption Key NMR experiments and their correlations.

Sources

Chiral HPLC for Enantiomeric Purity Determination of Peptides Containing (R)-2-Amino-2-methyl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The stereochemical purity of peptide-based active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. Peptides incorporating non-proteinogenic amino acids, such as the sterically hindered α,α-disubstituted amino acid 2-Amino-2-methyl-butyric acid, present unique analytical challenges. This application note provides a comprehensive technical guide and a robust protocol for determining the enantiomeric purity of synthetic peptides containing (R)-2-Amino-2-methyl-butyric acid. We detail a direct chiral High-Performance Liquid Chromatography (HPLC) method, focusing on method development, validation according to ICH guidelines, and practical implementation. The causality behind the selection of a macrocyclic glycopeptide chiral stationary phase (CSP) and a polar ionic mobile phase is explained, providing researchers with a foundational understanding to adapt and troubleshoot the methodology.

Introduction: The Stereochemical Challenge of α,α-Disubstituted Amino Acids in Peptides

The therapeutic potential of peptides is often enhanced by incorporating unnatural amino acids to improve properties like enzymatic stability, conformational rigidity, and receptor affinity.[1][2] 2-Amino-2-methyl-butyric acid is an achiral precursor that, upon incorporation into a chiral peptide, can lead to the formation of diastereomers. However, when synthesized as a chiral building block, it is crucial to ensure its enantiomeric integrity is maintained throughout peptide synthesis. The presence of the undesired (S)-enantiomer in a final peptide API intended to contain only the (R)-enantiomer results in a diastereomeric impurity. Regulatory bodies require stringent control and quantification of such impurities.[3]

Direct analysis of the intact peptide is preferable to methods requiring peptide hydrolysis followed by amino acid analysis, as hydrolysis can induce racemization, complicating the accurate determination of the original enantiomeric composition.[4] Chiral HPLC using a suitable Chiral Stationary Phase (CSP) offers a direct, sensitive, and reliable method for separating these peptide diastereomers.[5][6]

This guide focuses on a systematic approach to developing and validating a chiral HPLC method tailored for peptides containing the (R)-2-Amino-2-methyl-butyric acid residue.

The Principle: Chiral Recognition on Macrocyclic Glycopeptide CSPs

The separation of enantiomers or diastereomers via chiral HPLC relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[7] The differing stability of these complexes leads to different retention times.

For polar, ionizable molecules like peptides, macrocyclic glycopeptide CSPs , such as those based on teicoplanin, are exceptionally effective.[8] The success of these phases stems from their complex structure, which offers multiple modes of interaction:

  • Ionic Interactions: The CSP contains both acidic (carboxyl) and basic (amino) groups, allowing for strong electrostatic interactions with the charged termini and any charged side chains of the peptide.[8]

  • Hydrogen Bonding: Amide linkages and hydroxyl groups on the CSP provide ample sites for hydrogen bonding.

  • Inclusion Complexation: The "basket-like" structure of the glycopeptide can form inclusion complexes with parts of the analyte molecule.[7]

  • Steric Repulsion: The three-dimensional arrangement of the selector creates a chiral space, where one diastereomer fits more favorably than the other.

The combination of these interactions provides the selectivity needed to resolve structurally similar peptide diastereomers that differ only by the configuration at a single α-carbon.

Method Development Strategy

A logical, structured approach to method development is crucial for achieving a robust and reliable separation. The process involves the careful selection of the CSP and the systematic optimization of the mobile phase and other chromatographic conditions.

Chiral Stationary Phase (CSP) Selection: The Rationale

The choice of CSP is the most critical factor in a chiral separation.[9] Based on the analyte's properties—a polar peptide containing an α,α-disubstituted amino acid—the recommended starting point is a teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T).

  • Causality: Teicoplanin-based phases are proven to be highly effective for underivatized amino acids and peptides due to their zwitterionic nature, which facilitates the necessary ionic interactions for retention and selectivity.[8] Their compatibility with both aqueous and organic mobile phases provides broad flexibility.[8]

Mobile Phase Screening and Optimization

For peptides on a teicoplanin CSP, the Polar Ionic Mode (PIM) is often the most successful.[10] PIM utilizes a high concentration of an organic solvent (typically methanol or acetonitrile) with small amounts of a volatile acid and base to control ionization. This mode is also highly compatible with mass spectrometry (MS) detection.[10]

  • Organic Modifier: Methanol is generally the first choice due to its protic nature, which facilitates hydrogen bonding. Acetonitrile can be used as an alternative or in combination with methanol to modulate selectivity.

  • Acid/Base Additives: The key to PIM is controlling the charge states of both the analyte and the CSP.

    • Acid (e.g., Formic Acid, Acetic Acid): An acid ensures that the primary amine of the amino acid residue is protonated (positive charge).

    • Base (e.g., Triethylamine, Diethylamine): A base deprotonates the carboxylic acid groups on the CSP, creating a negatively charged surface for anionic exchange interactions.

    • Rationale: The concentration ratio of the acid and base is a powerful tool for optimizing retention and resolution. Higher concentrations can lead to shorter retention times due to increased ionic strength and competition for interaction sites.[5]

Workflow for Chiral HPLC Method Development

The following diagram outlines the systematic workflow for developing the chiral separation method.

MethodDevelopmentWorkflow cluster_Start Phase 1: Initial Setup cluster_Screening Phase 2: Screening cluster_Optimization Phase 3: Optimization cluster_Final Phase 4: Finalization Start Define Analytical Target: Separate peptide diastereomers ((R)- vs (S)-2-Amino-2-methyl-butyric acid) SelectCSP Select CSP: Teicoplanin-based (e.g., CHIROBIOTIC® T) Start->SelectCSP Based on analyte properties ScreenMode Select Mobile Phase Mode: Polar Ionic Mode (PIM) SelectCSP->ScreenMode Proven for peptides ScreenSolvent Screen Organic Solvent: 1. 100% Methanol 2. 100% Acetonitrile ScreenAdditives Screen Additives: Start with 0.1% Formic Acid / 0.05% TEA ScreenMode->ScreenAdditives Initial Conditions Opt_Ratio Optimize Additive Ratio: Vary Acid/Base concentrations to fine-tune retention & resolution ScreenAdditives->Opt_Ratio If separation is observed Opt_Temp Optimize Temperature: Test 15°C, 25°C, 40°C (Lower temp often ↑ resolution) Opt_Ratio->Opt_Temp Refine separation Opt_Flow Optimize Flow Rate: Test 0.5 - 1.0 mL/min (Lower flow often ↑ efficiency) FinalMethod Final Optimized Method Opt_Temp->FinalMethod

Caption: Systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol

This protocol provides a validated method for the enantiomeric purity analysis of a model peptide containing (R)-2-Amino-2-methyl-butyric acid.

Equipment and Materials
  • HPLC system with UV or MS detector (e.g., Agilent 1260 Infinity II, Waters ACQUITY UPLC)

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (≥98%)

  • Triethylamine (TEA) (≥99.5%)

  • Ultrapure Water

  • Reference Standard: (R)-2-Amino-2-methyl-butyric acid peptide

  • Impurity Standard: (S)-2-Amino-2-methyl-butyric acid peptide (diastereomer)

  • Volumetric flasks, pipettes, and autosampler vials

Preparation of Solutions
  • Mobile Phase: Mix Methanol, Formic Acid, and Triethylamine in the ratio of 100 / 0.1 / 0.05 (v/v/v). Degas the solution by sonicating for 15 minutes before use.

  • Diluent: Mobile Phase is recommended as the diluent to ensure good peak shape.

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve ~5 mg of the (R)-peptide reference standard in 10.0 mL of diluent.

  • Specificity Solution (Resolution Check): Prepare a solution containing ~0.5 mg/mL of the (R)-peptide and spike it with ~0.5% (w/w) of the (S)-peptide diastereomer (e.g., 5 mg of (R)-peptide and 0.025 mg of (S)-peptide in 10.0 mL of diluent). This solution is used to confirm the identity and resolution of the two peaks.

  • Sample Solution (0.5 mg/mL): Prepare the test sample at the same concentration as the Standard Solution using the diluent.

Optimized HPLC Method Parameters

The following parameters should be summarized in a table for clarity.

ParameterRecommended SettingRationale
Column Astec® CHIROBIOTIC® T, 250x4.6 mm, 5 µmProven selectivity for underivatized amino acids/peptides.[8]
Mobile Phase Methanol / Formic Acid / TEA (100 / 0.1 / 0.05, v/v/v)Polar Ionic Mode (PIM) for optimal interaction.[10]
Flow Rate 0.8 mL/minBalances analysis time with separation efficiency.[11]
Column Temp. 25 °CProvides good reproducibility; lower temps may increase resolution.[11]
Detection UV at 220 nmPeptide bonds absorb strongly at this wavelength.
Injection Vol. 10 µLStandard volume for analytical scale HPLC.
Run Time 30 minutes (or until both peaks have eluted)Ensure complete elution of both diastereomers.

Method Validation Protocol (ICH Q2(R1) Framework)

A chiral purity method must be validated to demonstrate its suitability for its intended purpose.[12] The protocol must be self-validating, ensuring trustworthiness in the results.

Overall Validation Workflow

ValidationWorkflow cluster_Prep Preparation cluster_Tests Validation Tests (ICH Q2) cluster_Eval Evaluation Prep Prepare Standards: - Main (R)-Enantiomer - Impurity (S)-Enantiomer - Spiked Samples Specificity Specificity / Resolution (Inject spiked sample) Prep->Specificity LOQ Limit of Quantitation (LOQ) (S/N ≥ 10) Linearity Linearity (LOQ to 150% of spec limit) Accuracy Accuracy / Recovery (Spike blank at 3 levels) Precision Precision 1. Repeatability (n=6) 2. Intermediate (different day/analyst) Robustness Robustness (Vary Flow, Temp, MP % organic) Specificity->LOQ LOQ->Linearity Linearity->Accuracy Accuracy->Precision Precision->Robustness Eval Evaluate Results Against Pre-defined Acceptance Criteria Robustness->Eval

Caption: Workflow for HPLC method validation based on ICH guidelines.
Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Inject diluent, (R)-standard, (S)-standard, and a spiked mixture.The peak for the (S)-diastereomer is resolved from the main (R)-diastereomer peak with a resolution (Rs) ≥ 1.5. No interfering peaks from the diluent.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio (S/N) of at least 10 for the (S)-diastereomer peak.S/N ratio ≥ 10.
Linearity Prepare a series of at least 5 concentrations of the (S)-diastereomer from the LOQ to 150% of the specification limit (e.g., if spec is 0.5%, range from LOQ to 0.75%).Correlation coefficient (r²) ≥ 0.99.
Accuracy Spike a sample of the pure (R)-peptide with the (S)-diastereomer at three concentration levels (e.g., 50%, 100%, 150% of the spec limit), in triplicate.Mean recovery should be within 80.0% to 120.0% for the impurity.[12]
Precision (Repeatability) Inject six replicate preparations of a sample spiked with the (S)-diastereomer at the specification limit.Relative Standard Deviation (RSD) ≤ 10%.
Robustness Systematically vary key method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Acid/Base conc. ±10%).Resolution (Rs) between diastereomers remains ≥ 1.5. Peak area % RSD of the main peak should not significantly change.

Data Analysis and Calculation

The enantiomeric purity is typically expressed as a percentage of the undesired enantiomer/diastereomer relative to the total.

Calculation: % (S)-Diastereomer = (Area of (S)-Peak / (Area of (S)-Peak + Area of (R)-Peak)) * 100

The enantiomeric excess (%ee) can also be calculated if required: %ee = ((Area of (R)-Peak - Area of (S)-Peak) / (Area of (S)-Peak + Area of (R)-Peak)) * 100

Conclusion

This application note presents a robust and reliable chiral HPLC method for determining the enantiomeric purity of peptides containing (R)-2-Amino-2-methyl-butyric acid. By leveraging a teicoplanin-based chiral stationary phase in polar ionic mode, excellent resolution of the target peptide diastereomers can be achieved. The detailed protocols for method development and validation, grounded in established chromatographic principles and ICH guidelines, provide researchers and drug development professionals with a comprehensive framework for implementing this critical quality control test, ensuring the stereochemical integrity of novel peptide therapeutics.

References

  • Wallworth, D. "Chiral Amino Acid and Peptide Separations – the Next Generation." Chromatography Today. [Link]

  • Guerrero, E. et al. (2021). "Recent Advances in Chiral Analysis of Proteins and Peptides." Molecules, 26(15), 4599. [Link]

  • Jo, J. H. et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 195-204. [Link]

  • Phenomenex. "Chiral HPLC Separations." Phenomenex Guidebook. [Link]

  • European Medicines Agency (EMA). (2022). "ICH guideline Q14 on analytical procedure development." EMA Website. [Link]

  • Phenomenex. "HPLC Technical Tip: Chiral Method Development." Phenomenex Website. [Link]

  • Bioanalysis Zone. "Chiral HPLC Column Selection and Method Development Guide." Bioanalysis Zone Website. [Link]

  • Castro-Puyana, M. et al. (2019). "Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis." Methods in Molecular Biology, 2030, 435-447. [Link]

  • Szőnyi, G. et al. (2023). "High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." Molecules, 28(14), 5364. [Link]

  • Ahuja, S. (2006). "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International. [Link]

  • International Council for Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Website. [Link]

  • Hossain, M. et al. (2014). "Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram." Dhaka University Journal of Pharmaceutical Sciences, 13(1), 1-8. [Link]

Sources

Application Notes and Protocols for Designing Peptides with Enhanced Proteolytic Stability Using Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Achilles' Heel of Peptide Therapeutics

Peptides have emerged as highly promising therapeutic agents due to their high specificity, potency, and lower production complexity compared to larger protein-based drugs.[1][2] However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[3] This proteolytic instability leads to a short biological half-life, necessitating frequent administration and limiting their therapeutic efficacy.[3] A primary objective in peptide drug development is, therefore, to engineer molecules that retain their biological activity while resisting this enzymatic breakdown. The incorporation of unnatural amino acids (UAAs) into peptide sequences represents a powerful and widely adopted strategy to achieve this goal, enhancing their drug-like properties.[4][5]

This guide provides a comprehensive overview of the principles and methodologies for designing and validating proteolytically stable peptides using unnatural amino acids. It is intended for researchers, scientists, and drug development professionals seeking to overcome the challenge of peptide instability.

The Rationale: How Unnatural Amino Acids Confer Proteolytic Resistance

Proteases, the enzymes responsible for peptide degradation, exhibit high specificity for their substrates. They recognize and bind to specific amino acid sequences and require a particular three-dimensional conformation of the peptide backbone to facilitate cleavage of the amide bonds. Unnatural amino acids introduce structural modifications that disrupt this recognition and/or the catalytic mechanism of proteases.

The primary mechanisms by which UAAs enhance proteolytic stability include:

  • Steric Hindrance: The introduction of bulky or unusually shaped side chains can physically block the active site of a protease, preventing the peptide from binding effectively.

  • Backbone Rigidity and Conformational Constraint: Certain UAAs restrict the conformational flexibility of the peptide backbone, forcing it into a secondary structure, such as an α-helix or β-turn, that is not readily recognized or accommodated by proteases.[6][7]

  • Altered Chirality: Proteases are chiral enzymes that have evolved to recognize and cleave peptides composed of L-amino acids. Substituting an L-amino acid with its D-enantiomer can render the adjacent peptide bond resistant to cleavage.[3][8]

  • Modified Peptide Bonds: Alterations to the amide bond itself, such as N-methylation, can prevent the hydrogen bonding interactions necessary for protease binding and catalysis.[9][10]

The following diagram illustrates the fundamental principle of how unnatural amino acids can protect a peptide from enzymatic degradation.

G cluster_0 Standard Peptide Degradation cluster_1 Enhanced Stability with UAA P Protease C Cleavage Site P->C Recognizes & Binds S Natural Peptide Substrate S->C Contains F Peptide Fragments (Inactive) C->F Leads to P2 Protease UAA Unnatural Amino Acid (e.g., N-Methyl, D-isomer) P2->UAA Binding Blocked (Steric/Conformational Hindrance) S2 Modified Peptide S2->UAA Contains S_intact Intact, Active Peptide UAA->S_intact Results in G A 1. Peptide Design & UAA Selection - Identify potential cleavage sites - Choose appropriate UAA based on desired properties B 2. Solid-Phase Peptide Synthesis (SPPS) - Incorporate selected UAA(s) into the peptide sequence A->B C 3. Peptide Purification & Characterization - HPLC purification - Mass spectrometry verification B->C D 4. In Vitro Stability Assay - Incubate peptide in plasma/serum - Monitor degradation over time C->D E 5. Biological Activity Assay - Assess the impact of modification on peptide function C->E F 6. Data Analysis & Iteration - Compare stability and activity to parent peptide - Redesign if necessary D->F E->F F->A Iterate Design

Caption: A typical workflow for developing proteolytically stable peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Unnatural Amino Acids

SPPS is the standard method for chemically synthesizing peptides, including those containing UAAs. [5][11]The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. [11][12]

Rationale Behind the Protocol

This protocol is based on the widely used Fmoc/tBu strategy. The Nα-amino group is temporarily protected with the base-labile Fmoc group, while side chains are protected with acid-labile groups (like tBu). This orthogonal protection scheme allows for selective deprotection and coupling at each step. The use of excess reagents drives the coupling reactions to completion, and purification is simplified as excess reagents and byproducts are washed away after each step. [12]The incorporation of UAAs follows the same fundamental cycle, but may require optimized coupling conditions due to factors like steric hindrance. [5]

Materials
  • Fmoc-Rink Amide resin

  • Fmoc-protected natural and unnatural amino acids

  • Coupling reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Precipitation solvent: Cold diethyl ether

  • Peptide synthesis vessel and shaker

Step-by-Step Methodology
  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation. This is crucial for ensuring that all reactive sites on the resin are accessible.

  • First Amino Acid Coupling (C-terminal):

    • Drain the DMF from the swollen resin.

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the resin's linker.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

    • Activation and Coupling: In a separate tube, dissolve 4 equivalents (eq.) of the first Fmoc-protected amino acid and 3.9 eq. of HCTU in DMF. Add 8 eq. of DIPEA to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin. Shake for 1-2 hours. For sterically hindered UAAs, a longer coupling time or a double coupling may be necessary.

  • Iterative Amino Acid Elongation Cycle (for each subsequent amino acid):

    • Washing: After coupling, drain the reaction solution and wash the resin with DMF (5 times) to remove excess reagents.

    • Fmoc Deprotection: Add 20% piperidine in DMF and shake for 5 minutes. Drain and repeat for 15 minutes.

    • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

    • Coupling: Prepare the activated amino acid solution as described in step 2 and add it to the resin. Shake for 1-2 hours. Self-validation check: Perform a Kaiser test after coupling to confirm the absence of free primary amines, indicating a successful coupling reaction.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection step as described above to reveal the N-terminal amine.

    • Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Add the cold cleavage cocktail (e.g., 95% TFA) to the dried resin. This step cleaves the peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups.

    • Shake at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).

Protocol 2: In Vitro Proteolytic Stability Assay in Human Plasma

This protocol describes a general method to assess the stability of a modified peptide in human plasma, which contains a complex mixture of proteases. The disappearance of the parent peptide over time is monitored by LC-MS.

Rationale Behind the Protocol

Incubating the peptide in plasma at 37°C mimics physiological conditions. [13]The reaction is stopped at various time points by precipitating the plasma proteins with an organic solvent, which also denatures the proteases. [13]LC-MS is then used to separate the remaining parent peptide from its degradation products and quantify its concentration. [14]The rate of disappearance allows for the calculation of the peptide's half-life (t₁/₂), a key indicator of its stability. [13]

Materials
  • Test peptide and parent (unmodified) peptide as a control

  • Pooled human plasma (anticoagulant, e.g., K₂EDTA, should be specified)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solution (e.g., 10 mM in DMSO)

  • Precipitation/stop solution: Acetonitrile (ACN) containing an internal standard (a stable, non-related peptide or small molecule for normalization)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes or 96-well plates

  • LC-MS system

Step-by-Step Methodology
  • Preparation:

    • Thaw the human plasma on ice and centrifuge at 4°C to remove any cryoprecipitates.

    • Pre-warm the plasma to 37°C.

    • Prepare a working solution of the test peptide by diluting the stock solution in PBS. The final concentration of the peptide in the plasma should typically be in the low micromolar range (e.g., 1-10 µM), and the final DMSO concentration should be low (e.g., <1%) to avoid affecting enzyme activity. [13]

  • Incubation:

    • In a microcentrifuge tube or well of a deep-well plate, add the required volume of pre-warmed plasma.

    • To initiate the reaction, add the peptide working solution to the plasma. Mix gently but thoroughly. This is your T=0 time point.

    • Immediately withdraw an aliquot (e.g., 50 µL) for the T=0 sample and add it to a tube containing the precipitation/stop solution (e.g., 150 µL of ACN with internal standard). This quenches the reaction instantly.

    • Place the main reaction tube in the 37°C incubator.

  • Time-Course Sampling:

    • At subsequent predetermined time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw another aliquot from the reaction tube and quench it in the precipitation/stop solution. [15]The time points should be chosen to adequately capture the degradation curve.

  • Sample Processing:

    • Vortex all quenched samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the peptide and internal standard, to a new set of tubes or a 96-well plate for LC-MS analysis.

  • LC-MS Analysis and Data Interpretation:

    • Analyze the samples using a suitable LC-MS method that can resolve the parent peptide from its metabolites and the internal standard.

    • Calculate the peak area ratio of the parent peptide to the internal standard for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t₁/₂) by fitting the data to a first-order decay model: t₁/₂ = 0.693 / k , where 'k' is the elimination rate constant derived from the slope of the natural log plot of the concentration versus time. [15]

Conclusion

The strategic incorporation of unnatural amino acids is an indispensable tool in modern peptide drug discovery, offering a robust solution to the pervasive challenge of proteolytic instability. [5]By leveraging the principles of steric hindrance, conformational constraint, and backbone modification, researchers can rationally design and synthesize peptide analogues with significantly improved pharmacokinetic profiles. [2][4][9]The successful application of the protocols detailed herein—from the careful selection of UAAs and their integration via SPPS to the rigorous assessment of stability in plasma—provides a validated pathway to developing next-generation peptide therapeutics with enhanced clinical potential.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances. Available at: [Link]

  • Al-Ameed, T., et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI Pharmaceuticals. Available at: [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Available at: [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Journal. Available at: [Link]

  • Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry. Available at: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. Available at: [Link]

  • Biondi, L., et al. (2009). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PNAS. Available at: [Link]

  • Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Available at: [Link]

  • Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology. Available at: [Link]

  • Rennert, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Available at: [Link]

  • Should My Peptide Be Methylated?. LifeTein Peptide Blog. Available at: [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Available at: [Link]

  • Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC - NIH. Available at: [Link]

  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. ScienceDirect. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate. Available at: [Link]

  • Beta-peptide. Wikipedia. Available at: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • In vitro plasma stability assay of the lead cyclic peptide 15c and 16c. ResearchGate. Available at: [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. Available at: [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC - NIH. Available at: [Link]

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Wiley Online Library. Available at: [Link]

  • Synthetic Mitochondria-Targeting Peptides Incorporating α-Aminoisobutyric Acid with a Stable Amphiphilic Helix Conformation. ACS Publications. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Helical Peptides Using (R)-2-Amino-2-methyl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Helical Peptides with Precision

Helical peptides are fundamental structural motifs in biology, playing crucial roles in protein-protein interactions, signal transduction, and antimicrobial defense. The ability to design and synthesize peptides with a stable helical conformation is therefore of significant interest in drug discovery and materials science. This document provides a comprehensive guide to the synthesis of helical peptides incorporating the unnatural amino acid, (R)-2-Amino-2-methyl-butyric acid. The inclusion of this α,α-disubstituted amino acid offers a powerful strategy to enforce helical secondary structures due to its unique steric properties.

(R)-2-Amino-2-methyl-butyric acid, an α,α-disubstituted amino acid, introduces significant conformational constraints when incorporated into a peptide backbone. This steric hindrance restricts the available Ramachandran space for the amino acid residue, favoring dihedral angles consistent with a helical conformation.[1] This pre-organization of the peptide backbone can nucleate and stabilize helical structures, even in short peptide sequences that would otherwise be disordered in solution.

Mechanistic Insight: The Role of Steric Hindrance in Helix Induction

The conformational rigidity of a peptide chain is significantly influenced by the nature of the amino acid side chains. In the case of (R)-2-Amino-2-methyl-butyric acid, the presence of both a methyl and an ethyl group on the α-carbon creates substantial steric bulk. This steric hindrance restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, effectively locking the residue into a helical conformation.[2]

This principle is illustrated in the diagram below, which shows how the bulky side chains of (R)-2-Amino-2-methyl-butyric acid favor the dihedral angles characteristic of an α-helix.

G cluster_0 Peptide Backbone cluster_1 (R)-2-Amino-2-methyl-butyric Acid cluster_2 Conformational Restriction N N-terminus Ca1 Cα (Standard AA) N->Ca1 C1 C' Ca1->C1 Ca2 C1->Ca2 Peptide Bond Me Methyl Ca2->Me Steric Hindrance Et Ethyl Ca2->Et Steric Hindrance Helix Favored Helical Conformation Ca2->Helix Random Disfavored Random Coil Ca2->Random

Figure 1: Steric hindrance from (R)-2-Amino-2-methyl-butyric acid favors a helical conformation.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the manual solid-phase synthesis of a model helical peptide incorporating (R)-2-Amino-2-methyl-butyric acid using Fmoc/tBu chemistry.[3][4]

Materials and Reagents
  • Resin: Rink Amide resin or pre-loaded Wang resin.[3]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-(R)-2-Amino-2-methyl-butyric acid-OH.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[3]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • Other: Acetic anhydride for capping (optional).

Synthesis Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage and Side-Chain Deprotection final_deprotection->cleavage precipitation Precipitation and Purification cleavage->precipitation end End: Characterization precipitation->end

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow.

Step-by-Step Protocol
  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF (approx. 10 mL per gram of resin) and allow it to swell for 15-30 minutes at room temperature.[3]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).[5]

  • Amino Acid Coupling:

    • Standard Amino Acids: In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Add this activation mixture to the resin and agitate for 1-2 hours.

    • Fmoc-(R)-2-Amino-2-methyl-butyric acid-OH: Due to the steric hindrance of α,α-disubstituted amino acids, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[6] It is recommended to extend the coupling time to 4-6 hours or to perform a second coupling with a fresh solution of activated amino acid.

    • After coupling, wash the resin with DMF (3-5 times).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. Note that the Kaiser test is not suitable for N-methylated or proline residues.

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and then with DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of Helical Peptides

The conformation of the synthesized peptide should be characterized to confirm its helical structure.

Technique Purpose Expected Results for Helical Peptides
Circular Dichroism (CD) Spectroscopy To determine the secondary structure of the peptide in solution.A characteristic CD spectrum with negative bands around 222 nm and 208 nm, and a positive band around 195 nm, indicative of an α-helical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy To obtain high-resolution structural information, including dihedral angles and hydrogen bonding patterns.Observation of sequential (i, i+1) and medium-range (i, i+3; i, i+4) Nuclear Overhauser Effects (NOEs) consistent with a helical conformation.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of characteristic amide I and II bands of helical structures.The amide I band is typically observed around 1650-1660 cm⁻¹ for α-helices.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide.A mass spectrum with a major peak corresponding to the calculated molecular weight of the target peptide.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling Insufficient coupling time, especially for sterically hindered amino acids.Increase the coupling time, perform a double coupling, or use a more potent coupling reagent like HATU.[6]
Peptide Aggregation Formation of intermolecular hydrogen bonds between peptide chains on the resin.Use a resin with a lower loading capacity, or incorporate a "difficult sequence" disruption strategy.
Side Reactions during Cleavage Scavengers are not effectively trapping reactive species generated during TFA cleavage.Ensure the use of an appropriate scavenger cocktail, such as one containing TIS to protect tryptophan residues.
Low Purity after HPLC Incomplete reactions or side reactions during synthesis.Optimize coupling and deprotection steps. Consider capping unreacted amines with acetic anhydride after each coupling step to prevent the formation of deletion sequences.

Conclusion

The incorporation of (R)-2-Amino-2-methyl-butyric acid is a robust and effective strategy for the synthesis of peptides with a stable helical conformation. The steric constraints imposed by this unnatural amino acid provide a powerful tool for peptide design and engineering. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully synthesize and characterize these valuable molecules for a wide range of applications in research and drug development.

References

  • Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]

  • Verma, S., & Arora, P. S. (2019). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Accounts of chemical research, 52(1), 8-19. [Link]

  • Angell, Y. L., & Goodman, M. (2003). Sterically hindered C(alpha,alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Journal of organic chemistry, 68(18), 6914-6921. [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved January 23, 2026, from [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Synthesis and biophysical characterization of stabilized alpha-helices of BCL-2 domains. Methods in enzymology, 549, 235-251. [Link]

  • Uline, M. J., & Sans, V. (2020). Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials. ChemRxiv. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 23, 2026, from [Link]

  • Lyu, P. C., Liff, M. I., Marky, L. A., & Kallenbach, N. R. (1990). Helix stabilization by natural and unnatural amino acids with alkyl side-chains. Science, 250(4981), 669-673. [Link]

  • The Good Scents Company. (n.d.). (R)-2-methyl butyric acid. Retrieved January 23, 2026, from [Link]

  • Okamoto, K., & Kajihara, Y. (2020). α-Amino protecting groups used for solid-phase peptide synthesis (SPPS). ResearchGate. Retrieved from [Link]

  • Piron, J., & al., e. (2011). Solid phase peptide synthesis of peptide alcohols. Google Patents.
  • Kar, A., & Balaram, P. (2019). Protein stabilization by tuning the steric restraint at the reverse turn. Chemical science, 10(35), 8177-8182. [Link]

  • Galanis, A. S., Albericio, F., & Gari, J. (2016). Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Green Chemistry, 18(24), 6483-6493. [Link]

  • Zheng, L., & al., e. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 688656. [Link]

  • Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Stapled peptides-a useful improvement for peptide-based drugs. Molecules, 20(7), 11749-11764. [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-methylbutanoic acid. PubChem. Retrieved January 23, 2026, from [Link]

  • Corominas, M., & al., e. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

  • Chakrabartty, A., & Baldwin, R. L. (1995). Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. Protein Science, 4(6), 1153-1162. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency of (R)-2-Amino-2-methyl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-A2M4-20260123 Version: 1.0

Introduction

(R)-2-Amino-2-methyl-butyric acid, an α,α-disubstituted amino acid, is a valuable building block in modern drug development and peptide science. Its incorporation into peptide backbones introduces conformational constraints and enhances metabolic stability. However, the very feature that makes it desirable—the sterically hindered α-carbon—presents a significant challenge during peptide synthesis, frequently leading to low coupling efficiency.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming these challenges. We will delve into the root causes of poor coupling yields and provide field-proven protocols and strategies to ensure the successful incorporation of this hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is (R)-2-Amino-2-methyl-butyric acid so difficult to couple compared to standard amino acids?

The primary reason is steric hindrance. The α-carbon is bonded to both a methyl and an ethyl group, in addition to the amine and carboxyl functionalities. This bulky substitution physically obstructs the incoming activated carboxyl group of the coupling partner, dramatically slowing down the rate of peptide bond formation.[1][2] Standard coupling protocols are often insufficient to overcome this high activation energy barrier.

Q2: My standard coupling reagent (e.g., DIC/HOBt) is giving me very low yields. What should I use instead?

For sterically demanding couplings involving α,α-disubstituted amino acids, standard carbodiimide reagents are often not potent enough.[1] It is essential to switch to a more powerful in-situ activating reagent.

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective because they form highly reactive O-acylisourea intermediates.[1]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered couplings.[3]

  • Specialized Reagents: For extremely difficult couplings, reagents like COMU, which shows coupling efficiencies comparable to HATU with improved safety and solubility profiles, are highly recommended.[4] TOTT is another reagent that has shown good results with hindered amino acids.[4]

Q3: How long should I run the coupling reaction?

Steric hindrance slows down the reaction kinetics significantly.[1] While a standard coupling may be complete in 1-2 hours, reactions with (R)-2-Amino-2-methyl-butyric acid often require extended reaction times. It is not uncommon to extend the coupling time to 4, 12, or even 24 hours to drive the reaction to completion. Always monitor the reaction progress to determine the optimal time.

Q4: Can I just increase the temperature to speed up the reaction?

Yes, but with caution. Applying moderate heat (e.g., 40-60°C) can help overcome the activation energy barrier. However, elevated temperatures, especially for prolonged periods, increase the risk of racemization.[5] A highly effective and controlled method for applying heat is through Microwave-Assisted Peptide Synthesis (MAPS) , which can dramatically reduce reaction times (e.g., to 5-10 minutes) while minimizing side reactions.[6][7]

The Core Problem: Steric Hindrance

The fundamental challenge in coupling (R)-2-Amino-2-methyl-butyric acid is the steric congestion around the nucleophilic amine. The following diagram illustrates this core issue.

G cluster_0 Activated Carboxyl Group cluster_1 (R)-2-Amino-2-methyl-butyric Acid Activated_AA R'-C(=O)-X (Activated Ester) Approach Activated_AA->Approach Hindered_Amine H₂N-C(CH₃)(C₂H₅)-COOH Result Low Coupling Efficiency Approach->Hindered_Amine Nucleophilic Attack Blockage Steric Shielding by Methyl & Ethyl Groups Blockage->Approach

Caption: Steric hindrance at the α-carbon physically blocks peptide bond formation.

Troubleshooting Guide: From Diagnosis to Solution

Use this guide when you encounter specific issues during your synthesis.

Issue 1: Reaction Stalled / Incomplete Coupling

Symptom: HPLC or LC-MS analysis shows a significant amount of unreacted starting amine after the standard coupling time. A qualitative ninhydrin (Kaiser) test on the resin remains strongly positive (deep blue).[8][9]

Logical Troubleshooting Workflow:

TroubleshootingWorkflow Start Incomplete Coupling Detected (Positive Kaiser Test) Q_Reagent Using a potent coupling reagent? (e.g., HATU, COMU) Start->Q_Reagent Sol_Reagent ACTION: Switch to HATU, HCTU, or COMU. Consider Acyl Fluoride method for extreme cases. Q_Reagent->Sol_Reagent No Q_Time Is reaction time extended? Q_Reagent->Q_Time Yes Sol_Reagent->Q_Time Sol_Time ACTION: Increase coupling time to 4-24 hours. Monitor reaction progress. Q_Time->Sol_Time No Q_Temp Is temperature optimized? Q_Time->Q_Temp Yes Sol_Time->Q_Temp Sol_Temp ACTION: 1. Apply gentle heat (40-50°C). 2. Use a microwave synthesizer for controlled, rapid heating. Q_Temp->Sol_Temp No Q_Solvent Is the solvent optimal? Q_Temp->Q_Solvent Yes Sol_Temp->Q_Solvent Sol_Solvent ACTION: Switch from DMF to NMP. Consider solvent mixtures (e.g., DMF/DCM). Q_Solvent->Sol_Solvent No Final_Action Perform a double coupling and re-analyze. Q_Solvent->Final_Action Yes Sol_Solvent->Final_Action

Caption: A decision tree for troubleshooting incomplete coupling reactions.

Detailed Solutions
Possible CauseExplanationRecommended Solution
Ineffective Coupling Reagent The activating agent is not powerful enough to generate a sufficiently reactive species to overcome the steric barrier.[1]Upgrade your reagent. Switch from carbodiimides (DCC, DIC) to modern aminium/uronium salts like HATU or COMU, or phosphonium salts like PyBOP. These are the gold standard for hindered couplings.[1][3][4]
Insufficient Reaction Time/Temp The reaction kinetics are inherently slow due to high steric hindrance. The reaction simply needs more time or energy to proceed.[1]1. Extend Time: Increase the coupling duration significantly (e.g., overnight).[1] 2. Use Heat: Employ microwave-assisted synthesis to complete the coupling in minutes (e.g., 5-10 min at 75°C).[6][10] If no microwave is available, gentle conventional heating (40-50°C) can be effective.
Poor Solvation The growing peptide chain, especially if it is long or hydrophobic, can aggregate on the solid support, making reactive sites inaccessible.[1]Change the solvent. N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) for many sequences.[1][11] In some cases, a mixture of solvents like DCM/DMF can prevent aggregation.[1]
Suboptimal Base The choice and amount of base can impact the reaction. A base that is too bulky (e.g., 2,4,6-collidine) may be required to avoid side reactions, while a base like DIPEA is standard.Ensure you are using a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine at the correct stoichiometry (typically 2 equivalents for aminium salt activation).
Issue 2: Racemization Detected in Final Product

Symptom: Chiral HPLC or LC-MS analysis of the final peptide shows the presence of the undesired diastereomer.

Possible CauseExplanationRecommended Solution
Excessive Heat or Reaction Time Prolonged exposure to high temperatures or basic conditions can lead to the formation of an intermediate oxazolone, which is prone to racemization.[5]Reduce thermal exposure. If using heat, favor short, high-temperature bursts via microwave synthesis over prolonged conventional heating.[6]
Incorrect Additive Additives like HOBt or Oxyma Pure are crucial for suppressing racemization.[4][12]Always include an additive with your coupling reagent. Oxyma Pure is often preferred over HOBt due to its higher reactivity and safety profile.[12]
Base-Mediated Epimerization The organic base used in the reaction can abstract the α-proton, leading to loss of stereochemical integrity.[5]Minimize base exposure. Use the minimum required amount of base. For particularly sensitive couplings, consider base-free conditions where possible, such as using amino acid fluoride derivatives.[4]

Field-Proven Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting protocol for coupling (R)-2-Amino-2-methyl-butyric acid in Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Swell the resin (with the N-terminal amine deprotected) in NMP for 20 minutes. Drain the solvent.

  • Activation Solution: In a separate vessel, dissolve the incoming Fmoc-(R)-2-Amino-2-methyl-butyric acid (4 eq.), HATU (3.9 eq.), and Oxyma Pure (4 eq.) in NMP.

  • Pre-activation: Add DIPEA (8 eq.) to the activation solution and allow it to pre-activate for 1-5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature. For microwave synthesis, irradiate for 10 minutes at 75°C.[10]

  • Monitoring: Take a small sample of resin beads, wash thoroughly, and perform a Kaiser test.[8]

  • Decision:

    • If Kaiser test is negative (yellow/colorless beads): The coupling is complete. Proceed with washing (3x NMP) and the next synthesis step.

    • If Kaiser test is positive (blue beads): The coupling is incomplete. Drain the reaction solution and perform a second coupling (repeat steps 2-5) with a fresh solution of activated amino acid.[1]

Protocol 2: Acyl Fluoride Method for Extremely Difficult Couplings

This method is highly effective for the most sterically hindered couplings where even uronium reagents fail.[1][4]

  • Acyl Fluoride Formation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-2-methyl-butyric acid (5 eq.) in DCM. Add PyFluor (5 eq.) and allow the reaction to proceed for 15-30 minutes. The formation of the acyl fluoride can be monitored by IR spectroscopy.

  • Solvent Exchange: Evaporate the DCM under a stream of nitrogen.

  • Coupling: Re-dissolve the resulting acyl fluoride in NMP and add it to the deprotected resin. Add DIPEA (10 eq.).

  • Reaction & Monitoring: Let the reaction proceed for 2-4 hours and monitor completion using the Kaiser test as described in Protocol 1.

Analytical Confirmation of Coupling Efficiency

Effective troubleshooting requires accurate monitoring.

MethodApplicationAdvantagesLimitations
Kaiser (Ninhydrin) Test Qualitative, on-resin detection of primary amines.[8]Fast, simple, and provides an immediate go/no-go assessment of the reaction's completion.[9]Can give false positives with excess heating. Not quantitative. Less reliable for secondary amines.[8]
LC-MS Quantitative analysis of a small, cleaved sample of the peptide-resin.Provides exact mass confirmation and allows for quantification of starting material vs. product, giving a precise measure of coupling efficiency.[13]Requires cleaving the peptide from the resin, which is a destructive and time-consuming "snapshot" of the reaction.[13]
HR-MAS NMR Non-destructive, on-resin analysis.Allows for real-time monitoring of the reaction directly on the solid support without cleavage.Requires specialized equipment and may not be effective for all resin types.[9]

References

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology, 1047, 235-49. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Pedras, B., et al. (2017). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Subiros-Funosas, R., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry – A European Journal, 15(37), 9394-9403.
  • Bacsa, B., et al. (2012). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]

  • ResearchGate. (2022). Analytical Methods for Solid Phase Peptide Synthesis. [Link]

  • Collins, J. M., et al. (2014). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 18(11), 1342-1348.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
  • Biotage. Comparative study of conventional and microwave assisted synthesis. [Link]

Sources

Technical Support Center: Optimizing HATU Coupling for α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the unique challenges of incorporating α,α-disubstituted amino acids into peptide sequences using HATU-mediated coupling. Here, we move beyond standard protocols to provide in-depth, field-tested insights into overcoming the steric hindrance characteristic of this important class of amino acids.

Introduction: The Challenge of Steric Hindrance

α,α-Disubstituted amino acids are invaluable tools in medicinal chemistry, offering the ability to introduce conformational constraints in peptides, enhance metabolic stability, and explore novel chemical space. However, the very feature that makes them desirable—the quaternary α-carbon—presents a significant steric barrier to peptide bond formation. Standard coupling conditions often result in low yields, sluggish reactions, or even complete failure.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior coupling reagent for these demanding reactions due to its high reactivity and ability to suppress racemization.[1][2] This guide will provide a detailed exploration of how to optimize HATU coupling conditions for these sterically demanding substrates.

Core Principles of HATU-Mediated Coupling

The efficacy of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester from a carboxylic acid.[3][4] This two-stage process, involving activation followed by nucleophilic attack by the amine, is the cornerstone of its utility.[3]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (α,α-disubstituted amino acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Isouronium_Salt O-acyl(tetramethyl)isouronium salt (unstable intermediate) Carboxylate->Isouronium_Salt Nucleophilic attack HATU HATU HATU->Isouronium_Salt OAt_ester OAt-active ester (highly reactive) Isouronium_Salt->OAt_ester Rapid attack HOAt_anion HOAt anion Peptide R-CO-NH-R' (Peptide Bond) OAt_ester->Peptide Nucleophilic attack Byproducts Tetramethylurea + HOAt OAt_ester->Byproducts Amine H₂N-R' (Peptide N-terminus) Amine->OAt_ester

General mechanism of HATU-mediated amide bond formation.

Troubleshooting Guide

This section addresses common issues encountered during the HATU coupling of α,α-disubstituted amino acids in a question-and-answer format.

Q1: My coupling reaction is very slow or incomplete, resulting in a low yield. What are the likely causes and how can I fix it?

This is the most frequent challenge when working with sterically hindered amino acids.[5] Several factors could be at play:

  • Insufficient Reagent Reactivity: Standard coupling reagents are often inadequate for these substrates.

    • Solution: While HATU is a strong choice, for extremely hindered couplings, you might need to consider even more potent activating agents. The formation of acyl fluorides using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be highly effective.[5]

  • Suboptimal Reaction Time and Temperature: The steric bulk slows down the reaction kinetics.

    • Solution:

      • Increase Reaction Time: Extend the coupling time significantly, for example, from the standard 1-2 hours to overnight.[5]

      • Double Coupling: A highly effective strategy is to perform the coupling reaction twice. After the initial coupling and washing, a fresh solution of the activated amino acid is added to the resin to drive the reaction to completion.[5]

      • Microwave-Assisted Synthesis: Microwave energy can dramatically accelerate sluggish couplings by efficiently heating the reaction mixture, often reducing reaction times from hours to minutes.[5]

  • Poor Solvation: In solid-phase peptide synthesis (SPPS), poor swelling of the resin and solvation of the growing peptide chain can further impede the reaction.

    • Solution: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[5] In some cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[5]

Q2: I'm observing a significant side product that corresponds to the guanidinylation of my amine. What's happening and how can I prevent it?

This side reaction is a known issue with aminium-based coupling reagents like HATU. It occurs when HATU reacts directly with the free amine of the peptide chain before it has a chance to activate the carboxylic acid.

  • Causality: This side reaction is favored when all reagents are mixed together simultaneously. The free amine can attack the electron-deficient carbon of HATU, leading to the formation of a tetramethylguanidinium cap on the N-terminus, which prevents further chain elongation.[2][4]

  • Solution: Pre-activation is CRITICAL.

    • Always pre-activate the carboxylic acid with HATU and a non-nucleophilic base for a few minutes (typically 1-5 minutes) before adding the mixture to the amine component (e.g., the resin-bound peptide).[6] This ensures the formation of the reactive OAt-ester and minimizes the amount of free HATU available to react with the amine.

Preactivation_Workflow Start Start Mix_Acid_HATU_Base 1. In a separate vessel, mix: - α,α-disubstituted amino acid - HATU - Non-nucleophilic base (e.g., DIPEA) in anhydrous DMF/NMP Start->Mix_Acid_HATU_Base Mix_All Incorrect Protocol: Mixing all components at once Start->Mix_All Preactivate 2. Stir for 1-5 minutes at RT (Pre-activation) Mix_Acid_HATU_Base->Preactivate Add_to_Amine 3. Add the pre-activated mixture to the free amine (e.g., deprotected resin) Preactivate->Add_to_Amine Couple 4. Allow coupling reaction to proceed Add_to_Amine->Couple Correct_Pathway Desired Peptide Bond Formation Couple->Correct_Pathway Side_Reaction Guanidinylation Side Reaction HATU_Amine_Reaction Free HATU reacts with amine Mix_All->HATU_Amine_Reaction HATU_Amine_Reaction->Side_Reaction

Workflow comparing correct pre-activation with an incorrect protocol.

Q3: I'm concerned about racemization/epimerization, especially when coupling a chiral α,α-disubstituted amino acid. What factors influence this and how can it be minimized?

While α,α-disubstituted amino acids without an α-hydrogen cannot racemize via the common enolization pathway, the chiral center of the preceding amino acid in a peptide fragment coupling can be susceptible to epimerization.[7]

  • Causality: The longer the activated ester intermediate exists before coupling, the higher the risk of epimerization, particularly in the presence of a strong base.[8]

  • Solutions:

    • Choice of Base: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is generally preferred over N-methylmorpholine (NMM) or triethylamine (TEA). Avoid nucleophilic bases like pyridine.[9]

    • Temperature Control: Avoid excessive heating. While gentle warming can sometimes drive a sluggish reaction, it can also increase the rate of epimerization.[5] Perform reactions at room temperature or below if epimerization is a concern.

    • Use of Additives: HATU already contains the HOAt moiety, which is an excellent racemization suppressant.[10] For other coupling reagents, the addition of additives like HOAt or OxymaPure is crucial.[7]

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry for coupling α,α-disubstituted amino acids?

A: Due to the lower reactivity, an excess of the activated amino acid is often required. A common starting point for SPPS is to use 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA relative to the resin loading capacity.[5]

Q: Which solvent is best for HATU couplings with these amino acids?

A: Anhydrous polar aprotic solvents are essential. N,N-Dimethylformamide (DMF) is the most common choice.[9] For particularly difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) may offer better results due to its superior solvating power.[5] Ensure your solvents are truly anhydrous, as water can hydrolyze the activated intermediates.[9]

Q: Can I use HATU for solution-phase coupling of α,α-disubstituted amino acids?

A: Yes, HATU is very effective in solution-phase synthesis. A typical protocol involves using 1.0-1.5 equivalents of HATU and 2.0-5.0 equivalents of a non-nucleophilic base like DIPEA.[11] Pre-activation of the carboxylic acid is still highly recommended.

Q: Are there alternatives to HATU for these difficult couplings?

A: Yes. While HATU is a top-tier reagent, other options exist for particularly challenging cases. These include:

  • HCTU: Often more cost-effective than HATU and shows comparable efficiency in many cases.

  • PyBrOP: A more reactive phosphonium salt-based reagent, useful for very hindered couplings.[2]

  • Acyl Fluorides (e.g., using TFFH): These are highly reactive intermediates that can overcome significant steric barriers.[5]

Data & Protocols

Table 1: Qualitative Comparison of Key Reaction Parameters
ParameterRecommendationRationale
Coupling Reagent HATU Forms a highly reactive OAt-ester, ideal for overcoming steric hindrance.[1]
Base DIPEA Sterically hindered and non-nucleophilic, minimizing side reactions and epimerization.[9]
Solvent Anhydrous DMF or NMP Excellent solvating properties, crucial for SPPS and preventing aggregation.[5][9]
Stoichiometry (SPPS) Excess Reagents Using an excess (e.g., 4 eq. amino acid) helps drive the reaction to completion.[5]
Order of Addition Pre-activation Critical to prevent guanidinylation of the free amine by HATU.[6]
Temperature Room Temperature Balances reaction rate with the risk of epimerization. Avoid high heat.[5]
Experimental Protocol: Optimized SPPS of an α,α-Disubstituted Amino Acid using HATU

This protocol outlines a robust method for a single coupling of an Fmoc-protected α,α-disubstituted amino acid (e.g., Fmoc-Aib-OH) onto a resin-bound peptide. For very difficult couplings, a second coupling is recommended.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.[1]

    • Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

    • Confirm the presence of free amines with a positive Kaiser test.[1]

  • Pre-activation:

    • In a separate, dry glass vessel, dissolve the Fmoc-α,α-disubstituted amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in anhydrous DMF.

    • Stir this solution at room temperature for 1-5 minutes. The solution may change color.

  • Coupling:

    • Add the pre-activated solution to the vessel containing the washed, deprotected resin.

    • Agitate the reaction mixture for 45-60 minutes at room temperature. For highly hindered couplings, extend this time to 2 hours or overnight.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (5 times).

  • Confirmation and Next Steps:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/clear beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), a second coupling is necessary. Repeat steps 2 and 3 with a fresh solution of activated amino acid.

    • Once the coupling is complete, proceed with the next deprotection/coupling cycle.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • Reddit. (2023). HATU coupling - what's the best order? : r/Chempros. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. [Link]

  • Online Inhibitor. (2025). HATU Reagent: Enabling Precision Peptide Synthesis and Neuropeptide Research. [Link]

  • Gant, T. G. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Wagner, C., et al. (2022). Lewis Acid–Base Adducts of α-Amino Isobutyric Acid-Derived Silaheterocycles and Amines. Molecules. [Link]

  • Bofu Chemical. (2023). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

Sources

preventing side reactions with (R)-2-Amino-2-methyl-butyric acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful incorporation of (R)-2-Amino-2-methyl-butyric acid into your solid-phase peptide synthesis (SPPS) workflows. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting strategies to navigate the unique challenges posed by this sterically hindered amino acid.

(R)-2-Amino-2-methyl-butyric acid, an α,α-disubstituted amino acid, is a valuable building block for designing peptides with enhanced proteolytic stability and constrained conformations.[1][2] However, its steric bulk necessitates optimized protocols to prevent common side reactions and ensure high-yield synthesis of your target peptide. This guide is structured to address your most pressing questions and provide actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is (R)-2-Amino-2-methyl-butyric acid considered a "difficult" amino acid to incorporate in SPPS?

A1: The primary challenge arises from steric hindrance. (R)-2-Amino-2-methyl-butyric acid is an α,α-disubstituted amino acid, meaning it has two substituents on its α-carbon (a methyl and an ethyl group). This steric bulk around the amine group significantly slows down the kinetics of the coupling reaction, making it difficult for the activated carboxyl group of the incoming amino acid to form a peptide bond.[3][4] Incomplete coupling is a common consequence, leading to deletion sequences in the final product.

Q2: What are the most common side reactions associated with the use of (R)-2-Amino-2-methyl-butyric acid?

A2: The most prevalent side reactions are:

  • Incomplete Coupling: Due to the aforementioned steric hindrance, the coupling reaction may not go to completion, resulting in a truncated peptide sequence.[3]

  • Racemization: While the α-carbon of (R)-2-Amino-2-methyl-butyric acid itself cannot be epimerized due to the absence of a proton, the preceding amino acid in the sequence is at a higher risk of racemization during its activation and coupling to the sterically hindered N-terminus.[5][6]

  • Diketopiperazine Formation: This side reaction is particularly prevalent when proline or another sterically demanding residue is one of the first two amino acids in the sequence.[5] It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.

Q3: Which coupling reagents are most effective for incorporating (R)-2-Amino-2-methyl-butyric acid?

A3: Standard coupling reagents like DCC/HOBt are often inefficient for sterically hindered amino acids.[7] More potent activating agents are required to drive the reaction forward. The most recommended coupling reagents fall into two main categories: uronium/aminium salts and phosphonium salts.

Coupling ReagentClassKey AdvantagesCitation(s)
HATU Uronium/AminiumHighly reactive, effective for hindered couplings, low racemization.[8][9]
HBTU Uronium/AminiumA well-established, effective reagent for most standard couplings.[8][10]
COMU Uronium/AminiumComparable efficiency to HATU, with improved safety (non-explosive byproducts).[8]
PyBOP PhosphoniumA robust reagent, particularly useful for difficult couplings.[8][11]
TOTT ThiuroniumShows good results for hindered amino acids with low racemization levels.[8]
Amino Acid Fluorides (TFFH) In situ generationHighly reactive, especially suited for α,α-disubstituted amino acids.[8][12]
Q4: How can I monitor the completion of the coupling reaction?

A4: The standard Kaiser test (ninhydrin test) is effective for detecting primary amines and will show a negative result (yellow beads) upon successful coupling to the secondary amine of a growing peptide chain.[13] However, when coupling to an N-methylated or other secondary amine, the Kaiser test is not reliable. In such cases, a bromophenol blue test can be used to monitor the reaction.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency / Presence of Deletion Sequences

This is the most common issue when working with (R)-2-Amino-2-methyl-butyric acid, identifiable by mass spectrometry analysis showing peaks corresponding to the target peptide minus the intended residue.

Root Cause Analysis & Solution Workflow

cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Coupling Efficiency / Deletion Sequences Cause1 Insufficient Reagent Activity Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Solution1 Use a more potent coupling reagent (e.g., HATU, COMU). Cause1->Solution1 Solution2 Increase coupling time (e.g., 2-4 hours or overnight). Cause2->Solution2 Solution3 Perform a double coupling step. Cause3->Solution3 Solution4 Utilize microwave-assisted SPPS. Cause3->Solution4

Caption: Troubleshooting workflow for low coupling efficiency.

Recommended Actions:
  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based reagent, switch to a uronium/aminium or phosphonium salt like HATU or PyBOP.[9][11] These reagents generate highly reactive intermediates that can overcome the steric barrier.

  • Optimize Reaction Conditions:

    • Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid for a second coupling cycle.[12]

    • Extended Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.[12]

  • Employ Microwave Energy: Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids by providing localized, efficient heating.[3]

Problem 2: Suspected Racemization of the Preceding Amino Acid

Racemization can be detected by chiral HPLC analysis of the crude peptide, which will show diastereomeric impurities.

Root Cause Analysis & Solution Workflow

cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Racemization of Preceding Residue Cause1 Over-activation of the carboxylic acid. Problem->Cause1 Cause2 Presence of a strong base. Problem->Cause2 Solution1 Add a racemization suppressant (e.g., HOBt, HOAt, Oxyma Pure). Cause1->Solution1 Solution3 Minimize the pre-activation time before adding to the resin. Cause1->Solution3 Solution2 Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of DIPEA. Cause2->Solution2

Caption: Troubleshooting workflow for racemization.

Recommended Actions:
  • Incorporate Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues like 6-Cl-HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates.[5][6] COMU is a good choice as it already incorporates an Oxyma Pure moiety.[8]

  • Base Selection: The choice of base can influence the extent of racemization.[6] While DIPEA is commonly used, a weaker base such as N-methylmorpholine (NMM) or sym-collidine is recommended when there is a high risk of racemization.[8]

  • Control Activation Time: Minimize the time the amino acid is in its activated state before it is introduced to the resin-bound peptide. Over-long pre-activation times can increase the likelihood of racemization.[14]

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-(R)-2-Amino-2-methyl-butyric acid using HATU

This protocol outlines the steps for a single coupling cycle.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(R)-2-Amino-2-methyl-butyric acid (3 equivalents)

  • HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: a. In a separate vessel, dissolve Fmoc-(R)-2-Amino-2-methyl-butyric acid and HATU in DMF. b. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: a. Add the activated amino acid solution to the vessel containing the deprotected peptide-resin. b. Agitate the mixture for 2-4 hours at room temperature.[12]

  • Monitoring: a. Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.[13]

  • Washing: a. Drain the reaction vessel. b. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[10]

  • (Optional) Double Coupling: a. If the Kaiser test is positive or if you anticipate a difficult coupling, repeat steps 1-4.[12]

Protocol 2: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail (Reagent R):

  • TFA: 95%

  • TIS: 2.5%

  • Water: 2.5%

Procedure:

  • Preparation: a. Place the dried peptide-resin in a reaction vessel. b. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Cleavage Reaction: a. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Reduce the volume of the TFA solution under a stream of nitrogen. c. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: a. Centrifuge the mixture to pellet the precipitated peptide. b. Decant the ether and wash the peptide pellet with cold ether 2-3 more times. c. Dry the crude peptide under vacuum.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Ghaem-Maghami, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Demizu, Y., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry. [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

  • Sato, K., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • ResearchGate. (2025). Inhibition of Amyloid Fibril Formation by Peptide Analogues Modified with α-Aminoisobutyric Acid. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]

  • Taylor & Francis. (n.d.). 2-Aminoisobutyric acid – Knowledge and References. [Link]

  • PubMed. (1999). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

Sources

Technical Support Center: Troubleshooting Aggregation of Peptides with Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with synthetic peptides, particularly those incorporating hydrophobic unnatural amino acids (UAAs). The inclusion of UAAs can dramatically enhance peptide therapeutics but often introduces significant challenges, most notably aggregation.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot and prevent these issues, ensuring the integrity and success of your experiments.

Part 1: Troubleshooting Guide - Common Scenarios & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Scenario 1: Solubility & Dissolution Issues

Q1: My lyophilized peptide, which contains several hydrophobic UAAs (e.g., Cyclohexylalanine, Naphthylalanine), won't dissolve in aqueous buffers (like PBS or Tris). What should I do?

A1: This is a classic sign of hydrophobicity-driven insolubility. Peptides rich in non-polar residues, especially bulky UAAs, tend to self-associate in aqueous environments to minimize unfavorable interactions with water.[3][4] Solubility is often lowest at the peptide's isoelectric point (pI), where its net charge is zero.[3]

Causality: The hydrophobic side chains of the UAAs and natural amino acids are driving the peptide to aggregate rather than interact with the aqueous solvent.[3][5]

Here is a systematic protocol to achieve solubilization:

Step-by-Step Solubilization Protocol
  • Initial Solvent Choice (Strong Organic): Do not start with an aqueous buffer. Instead, dissolve a small, pre-weighed aliquot of your peptide in a minimal volume of a strong organic solvent.[6][7] This disrupts the hydrophobic interactions causing aggregation.

  • Dilution (Slow & Steady): Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution while vortexing or stirring vigorously.[5] This gradual dilution prevents the peptide from crashing out of solution due to rapid solvent polarity changes.

  • Troubleshooting Precipitation During Dilution: If the peptide precipitates during dilution, the final concentration is likely too high for that specific solvent mixture.[5]

    • Option A: Reduce the target final concentration.[5]

    • Option B: Lyophilize the precipitated peptide and restart, this time using a higher percentage of the organic co-solvent in your final mixture.[5][7] Be mindful of your downstream assay's tolerance for organic solvents.[6]

Solvent Properties & Use Cases Typical Starting Concentration Considerations
DMSO Strong solubilizing agent for very hydrophobic peptides.[6][7]100% DMSO, then diluteLow toxicity for many cell-based assays, but can be incompatible with some experiments.[7]
DMF / NMP Alternatives to DMSO, effective at disrupting hydrogen bonds.[6]100% DMF/NMP, then diluteHigher toxicity than DMSO; ensure it's removed or diluted sufficiently for biological assays.
Acetonitrile (ACN) Common solvent for HPLC, can be effective for moderately hydrophobic peptides.[6]50-70% ACN in waterVolatile and easily removed by lyophilization.
Isopropanol / Propanol Useful for breaking up aggregates of larger or very hydrophobic peptides, often used in HPLC.50-70% in water or ACNCan increase solubility and improve chromatographic resolution.

Q2: My peptide dissolves initially but then forms a gel or precipitate upon standing or refrigeration. Why is this happening?

A2: This indicates that your peptide solution is metastable. While you successfully dissolved the peptide, the concentration is likely above its thermodynamic solubility limit in that specific solvent. Aggregation is a concentration and time-dependent process.[8]

Causality: Over time, peptide molecules are self-associating to form more stable, structured aggregates, such as β-sheets, which are driven by both hydrophobic interactions and intermolecular hydrogen bonding.[8]

Preventative & Corrective Actions:

  • Work with Fresh Solutions: The best practice is to prepare peptide solutions immediately before use. Long-term storage in solution is not recommended, especially for aggregation-prone sequences.[9][10]

  • Aliquot and Freeze: If you must store the peptide in solution, prepare single-use aliquots and store them frozen at -20°C or -80°C.[10][11] This minimizes freeze-thaw cycles, which can accelerate aggregation.[10][11]

  • Incorporate Chaotropic Agents: For stock solutions, consider adding a low concentration of a chaotropic agent like guanidinium hydrochloride (GdmCl) or urea. These agents disrupt the hydrogen-bonding network of water, weaken hydrophobic effects, and can help keep the peptide in a non-aggregated state.[12][13]

  • Adjust pH: Ensure the pH of your buffer is at least 1-2 units away from the peptide's calculated isoelectric point (pI). At the pI, the peptide has no net charge, minimizing electrostatic repulsion and maximizing aggregation propensity.[3][14]

Scenario 2: Purification Challenges (RP-HPLC)

Q3: During reverse-phase HPLC purification, my peptide precipitates on the column, causing high backpressure, or it elutes as very broad, poorly resolved peaks. What's going wrong?

A3: This is a common and frustrating problem with hydrophobic peptides. The issue stems from a combination of on-column aggregation and poor solubility in the mobile phase.

Causality:

  • Precipitation: The highly aqueous initial mobile phase (e.g., 95% Water/TFA) is causing the hydrophobic peptide to crash out of solution upon injection and bind irreversibly to the stationary phase.

  • Broad Peaks: The peptide is likely aggregating on the column itself. Different aggregate forms interact differently with the stationary phase, leading to peak tailing and broadening.

Solutions for HPLC Method Optimization:

  • Modify the Mobile Phase:

    • Increase Initial Organic Content: Start your gradient with a higher percentage of organic solvent (e.g., 20-30% Acetonitrile instead of 5%). This keeps the peptide soluble upon injection.

    • Use a Shallower Gradient: A slow, shallow gradient (e.g., 0.5% B/min) can improve resolution by giving the peptide more time to interact with the stationary phase in a monomeric state.

    • Incorporate Different Solvents: For extremely hydrophobic peptides, consider replacing some or all of the acetonitrile with isopropanol or ethanol in the mobile phase. These alcohols can be more effective at solubilizing aggregates.

  • Adjust Injection Parameters:

    • Dissolve in a Stronger Solvent: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, DMF, or even hexafluoroisopropanol (HFIP) before diluting it slightly with the initial mobile phase for injection. HFIP is exceptionally powerful for dissolving highly aggregated peptides like amyloid-beta.

    • Lower the Sample Concentration: Reduce the amount of peptide loaded onto the column. Aggregation is concentration-dependent.

  • Change Column Conditions:

    • Elevate Temperature: Running the column at a higher temperature (e.g., 40-60°C) can increase peptide solubility and disrupt aggregation, often leading to sharper peaks.

    • Use a Different Stationary Phase: A column with a wider pore size (e.g., 300 Å) is better for larger peptides and can be less prone to clogging. For some peptides, a different chemistry (e.g., C4 or Phenyl-Hexyl instead of C18) may yield better results.

G cluster_synthesis Synthesis & Cleavage cluster_purification Purification & Analysis SPPS Solid-Phase Synthesis (Incorporate aggregation disrupters) Cleavage Cleavage from Resin SPPS->Cleavage Elongation Note1 Note1 SPPS->Note1 Consider Pseudoprolines or Hmb-protected AAs Solubilization Solubilization Test (Small Aliquot) Cleavage->Solubilization Crude Peptide HPLC_Inject RP-HPLC Injection Solubilization->HPLC_Inject Optimized Solvent Note2 Note2 Solubilization->Note2 Start with DMSO/DMF, titrate with buffer Analysis LC-MS & Purity Check HPLC_Inject->Analysis Purified Fractions Note3 Note3 HPLC_Inject->Note3 Use shallow gradient, high organic start, +/- heat Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Product Product Lyophilization->Product Final Peptide

Caption: A generalized workflow for synthesizing and purifying aggregation-prone peptides.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I predict if my peptide sequence with UAAs will be prone to aggregation?

A1: While no method is perfect, you can make an educated prediction based on several factors:

  • Hydrophobicity Content: A high percentage (>50%) of hydrophobic residues (both natural and unnatural) is a strong indicator of potential aggregation.[3]

  • Charge: Calculate the net charge of the peptide at your intended working pH (e.g., pH 7.4). A net charge close to zero suggests a higher risk of aggregation.[3][14]

  • Sequence Motifs: Stretches of alternating hydrophobic and hydrophilic residues can promote the formation of β-sheets, a primary driver of aggregation.

  • Prediction Software: While most prediction algorithms are designed for natural amino acids, they can still provide a baseline estimate. However, there is currently no specialized software for predicting the effects of UAAs on aggregation propensity.[14]

Q2: Are there strategies during peptide synthesis (SPPS) to proactively prevent aggregation?

A2: Yes, modifying the synthesis strategy is one of the most powerful ways to prevent aggregation. The growing peptide chain can fold and aggregate while still attached to the resin, leading to incomplete coupling and deprotection steps, which results in a crude product that is difficult to purify.

Key SPPS Strategies:

  • "Difficult Sequence" Protocols: Use higher temperatures (microwave synthesis) or stronger, more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) instead of standard DMF.[8]

  • Chaotropic Salts: Adding salts like LiCl to the coupling mixture can disrupt secondary structure formation on the resin.

  • Structure-Disrupting Derivatives: This is a highly effective method. Incorporate special amino acid derivatives every 6-7 residues that break up the hydrogen-bonding patterns leading to aggregation.[8] These are removed during the final cleavage step.

    • Pseudoproline Dipeptides: These temporarily introduce a "kink" in the peptide backbone, mimicking proline.[8]

    • Hmb/Dmb Protected Amino Acids: Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone nitrogen of an amino acid physically blocks hydrogen bond formation.[8]

G cluster_problem The Problem: Inter-chain H-Bonding cluster_solution The Solution: Backbone Protection P1 P1 P2 P2 P1->P2 H-Bond (β-Sheet Formation) P3 P3 P4 Approaching Chain P3->P4 Steric Hindrance (No H-Bond)

Caption: How backbone protection (e.g., Hmb) physically prevents aggregation.

Q3: What are the best practices for long-term storage of my purified, lyophilized hydrophobic peptide?

A3: Proper storage is critical to prevent degradation and ensure experimental reproducibility.[15]

  • Temperature: Store lyophilized peptides at -20°C or, for maximum stability, at -80°C.[9][11]

  • Moisture is the Enemy: Peptides are often hygroscopic. Before opening a vial, allow it to warm to room temperature in a desiccator.[9] This prevents atmospheric moisture from condensing on the cold powder. Absorbed water can accelerate degradation pathways like hydrolysis.[15]

  • Inert Atmosphere: After weighing out your peptide, consider gently purging the vial with an inert gas like argon or nitrogen before resealing. This displaces oxygen, which can oxidize sensitive residues like Met, Cys, and Trp.[15]

  • Light Protection: Store vials in the dark, as UV and visible light can damage aromatic residues.[15]

By understanding the physicochemical drivers of aggregation and employing these systematic troubleshooting and prevention strategies, you can significantly improve the success rate of your research with these challenging but powerful molecules.

References

  • Sharpe, T. (2014, May 15). Preventing Protein Aggregation. Biozentrum Biophysics Facility. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Koehler, A. N., et al. (2022). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Garavito, R. M., & Ferguson-Miller, S. (1993). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. Retrieved from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • Brender, J. R., et al. (2012). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

  • Vlieghe, P., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]

  • Le, T., et al. (2021). Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. International Journal of Molecular Sciences. Retrieved from [Link]

  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Sequence-based prediction of the solubility of peptides containing non-natural amino acids. (2023, March 3). ResearchGate. Retrieved from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). GenScript. Retrieved from [Link]

  • Peptide Storage & Stability: A Definitive Guide. (n.d.). Peptide Sciences. Retrieved from [Link]

  • Peptide Solubilization. (n.d.). Bio-Synthesis. Retrieved from [Link]

  • Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. (n.d.). MDPI. Retrieved from [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved from [Link]

  • Effective interactions between chaotropic agents and proteins. (n.d.). ResearchGate. Retrieved from [Link]

  • Sures, M., & Teplow, D. B. (2013). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Methods in Molecular Biology. Retrieved from [Link]

  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]

  • Effect of Amino Acid Type on Peptide Structure. (2012, June 14). Stanford University. Retrieved from [Link]

  • HPLC method for hydrophobic peptide from antibody digest. (2010, July 29). Chromatography Forum. Retrieved from [Link]

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Navigating the Labyrinth of Solubility: A Technical Support Guide for Peptides Containing α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating α-methylated amino acids. The introduction of a methyl group at the α-carbon of an amino acid residue is a powerful tool for constraining peptide conformation, enhancing proteolytic stability, and improving membrane permeability. However, this modification often presents significant challenges in peptide solubility, which can impede experimental progress and lead to inconsistent results. This guide provides in-depth troubleshooting strategies, detailed protocols, and a comprehensive FAQ section to help you navigate these complexities and achieve your research goals.

The Double-Edged Sword: Understanding the Impact of α-Methylation on Peptide Solubility

The solubility of a peptide is a delicate balance of its intrinsic properties and its environment. The amino acid composition, sequence, and overall charge play a pivotal role in determining how a peptide interacts with a solvent.[1][2] The introduction of α-methylated residues adds another layer of complexity.

The primary structural consequence of α-methylation is the steric hindrance imposed by the additional methyl group, which restricts the conformational freedom of the peptide backbone. This often leads to a preference for helical structures, such as 310- or α-helices, and a disruption of β-sheet formation. While the prevention of β-sheet-driven aggregation can sometimes enhance solubility, the increased rigidity and often hydrophobic nature of these helical structures can lead to their own aggregation and precipitation issues, particularly in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my α-methylated peptide insoluble in aqueous buffers, even though the parent peptide was soluble?

A1: The insolubility of your α-methylated peptide, despite the solubility of its unmodified counterpart, likely stems from the conformational changes induced by the α-methylation. The modification favors a more rigid, helical structure. This can lead to several outcomes affecting solubility:

  • Increased Hydrophobicity: The newly formed stable secondary structure can expose a larger hydrophobic surface area to the solvent, leading to aggregation and precipitation.

  • Self-Association of Helices: The rigid helical structures can pack together through hydrophobic or electrostatic interactions, forming insoluble aggregates.

  • Disruption of Favorable Peptide-Solvent Interactions: The conformational constraints may mask hydrophilic residues that were previously exposed to the solvent in the more flexible parent peptide.

Q2: I've tried dissolving my peptide in water, and it immediately forms a gel. What is happening and how can I prevent it?

A2: Gel formation is a common issue with peptides that have a high propensity for self-assembly, a characteristic often enhanced in α-methylated peptides due to their stable secondary structures. The gel is a network of aggregated peptide fibrils that have entrapped the solvent.

To prevent this, avoid directly adding aqueous buffer to the lyophilized peptide. Instead, follow a hierarchical dissolution approach. Start by dissolving the peptide in a small amount of a strong organic solvent to break up any pre-existing aggregates. Then, slowly add your aqueous buffer to this solution with gentle agitation. This method prevents the localized high concentration of the peptide in the aqueous phase, which can trigger rapid aggregation and gelation.[1]

Q3: Can I use DMSO to dissolve my α-methylated peptide? Are there any compatibility issues I should be aware of?

A3: Dimethyl sulfoxide (DMSO) is a powerful solvent for many hydrophobic peptides and is a good starting point for α-methylated peptides that are difficult to dissolve.[3] However, there are important considerations:

  • Amino Acid Compatibility: Avoid using DMSO if your peptide contains methionine (Met) or cysteine (Cys) residues, as DMSO can oxidize these side chains.[1]

  • Assay Compatibility: DMSO can be incompatible with certain biological assays, even at low concentrations. Always check the tolerance of your experimental system. A final concentration of 0.5-1% DMSO is often acceptable, but this should be empirically determined.

  • Hygroscopicity: DMSO is highly hygroscopic. Store it properly to avoid water absorption, which can reduce its effectiveness as a solvent.

If DMSO is not suitable, other organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered, again, keeping in mind assay compatibility.[1][2]

Q4: How does pH affect the solubility of my α-methylated peptide?

A4: The pH of the solution can significantly impact the solubility of your peptide by altering the charge state of its ionizable groups (the N-terminus, C-terminus, and the side chains of acidic and basic amino acids).[4] For α-methylated peptides, the overall charge can influence the electrostatic interactions between helical structures, either promoting repulsion (and thus solubility) or attraction (and aggregation).

As a general rule, peptide solubility is at its minimum at its isoelectric point (pI), the pH at which the net charge is zero. Adjusting the pH away from the pI will increase the net charge and generally improve solubility.

  • For peptides with a net positive charge (basic peptides): Try dissolving in a slightly acidic buffer (e.g., pH 4-6).

  • For peptides with a net negative charge (acidic peptides): A slightly basic buffer (e.g., pH 7.5-8.5) may improve solubility.

Always perform a small-scale pilot test to determine the optimal pH for your specific peptide.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting solubility issues with your α-methylated peptides.

Problem 1: The lyophilized peptide powder will not dissolve in the initial chosen solvent.
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect initial solvent choice. 1. Assess Peptide Properties: Determine the overall charge of your peptide at neutral pH.[1] 2. Basic Peptides (net positive charge): Try dissolving in sterile distilled water. If that fails, add a small amount of 10-30% acetic acid.[5] 3. Acidic Peptides (net negative charge): Start with sterile distilled water or a phosphate-buffered saline (PBS). If unsuccessful, add a small amount of 0.1 M ammonium bicarbonate.[1] 4. Hydrophobic/Neutral Peptides: Use a small amount of an organic solvent like DMSO or DMF to first dissolve the peptide, then slowly dilute with your aqueous buffer.[3]The initial solvent should be chosen based on the physicochemical properties of the peptide to maximize the initial peptide-solvent interactions.
Peptide has formed strong aggregates in the lyophilized state. 1. Use a Stronger Initial Solvent: If aqueous buffers fail, start with a small volume of a more potent organic solvent like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) to break up the initial aggregates. 2. Sonication: Gently sonicate the sample in an ice bath for short bursts to aid in the dissolution of stubborn particles.[6]TFE and HFIP are known to promote and stabilize helical structures, which can prevent the formation of insoluble β-sheet aggregates.[7] Sonication provides mechanical energy to disrupt particle-particle interactions.
Insufficient mixing. 1. Vortexing: Vortex the sample for 30-60 seconds. 2. Gentle Heating: Warm the sample to no more than 40°C, as higher temperatures can cause degradation.[5]Adequate mixing ensures that all peptide particles come into contact with the solvent. A slight increase in temperature can increase the kinetic energy of the system and improve dissolution.
Problem 2: The peptide dissolves initially but then precipitates out of solution.
Potential Cause Troubleshooting Step Scientific Rationale
The solution is supersaturated. 1. Dilute the Sample: Your final desired concentration may be above the peptide's solubility limit in that specific buffer. Try preparing a more dilute stock solution.Every peptide has a maximum solubility in a given solvent system. Exceeding this will lead to precipitation.
Change in pH upon dilution. 1. Buffer Dilution: When diluting a peptide stock in an unbuffered or weakly buffered solution, the pH can shift, potentially moving closer to the peptide's pI and causing it to precipitate. Ensure your final solution is adequately buffered.Maintaining a pH that is sufficiently far from the peptide's pI is crucial for keeping it in solution.
Slow aggregation over time. 1. Add a Chaotropic Agent: Incorporate a low concentration of a chaotropic agent like guanidinium chloride (Gdn-HCl) or urea (e.g., 1-2 M) into your final buffer.[1] 2. Include a Detergent: For very hydrophobic peptides, a non-ionic detergent (e.g., Triton X-100 or Tween 20) at a concentration above its critical micelle concentration (CMC) can help maintain solubility.Chaotropic agents disrupt the structure of water and weaken hydrophobic interactions, which can prevent peptide aggregation. Detergents can form micelles around the hydrophobic regions of the peptide, preventing them from aggregating.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol outlines a step-by-step method to determine the optimal solvent for your α-methylated peptide.

Materials:

  • Lyophilized α-methylated peptide

  • Sterile distilled water

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • DMSO (anhydrous)

  • TFE (Trifluoroethanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Aliquot the Peptide: Weigh out several small, equal amounts (e.g., 0.1-0.5 mg) of your lyophilized peptide into separate microcentrifuge tubes. This prevents compromising your entire stock.

  • Initial Solvent Screening (Aqueous):

    • To the first aliquot, add a small volume of sterile distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly.

    • If it doesn't dissolve, proceed to the next aliquot.

  • pH Modification:

    • If the peptide is basic, add a small volume of 0.1 M acetic acid to a fresh aliquot.

    • If the peptide is acidic, add a small volume of 0.1 M ammonium bicarbonate to a fresh aliquot.

  • Organic Solvent Test:

    • To a new aliquot, add a minimal volume of DMSO (e.g., 10-20 µL). Vortex until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer dropwise while vortexing to reach the final desired concentration. Observe for any precipitation.

  • Helicity-Inducing Solvent Test:

    • For particularly stubborn peptides, use a minimal volume of TFE to dissolve an aliquot.

    • Slowly dilute with the aqueous buffer as in the previous step.

  • Physical Assistance:

    • If any of the above solutions are still cloudy, sonicate in a bath sonicator for 5-10 minutes.

  • Observation and Selection: The best solvent system is the one that results in a clear, particulate-free solution at your desired final concentration.

Protocol 2: Turbidity Assay for Quantitative Solubility Assessment

This assay provides a more quantitative measure of peptide solubility.

Materials:

  • Peptide stock solution in a suitable organic solvent (e.g., DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear bottom microplate

  • Microplate reader capable of measuring absorbance at 600-700 nm

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of your peptide stock solution into the aqueous buffer. This will create a range of peptide concentrations in a constant, low percentage of the organic solvent.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Absorbance Measurement: Measure the absorbance (optical density) of each well at a wavelength where the peptide itself does not absorb (e.g., 650 nm).

  • Data Analysis: Plot the absorbance (turbidity) as a function of peptide concentration. The point at which the absorbance begins to increase sharply indicates the concentration at which the peptide is precipitating. This is the kinetic solubility limit.

Visualizing the Troubleshooting Process

The following workflow diagrams, generated using DOT language, provide a visual guide to the decision-making process for solubilizing your α-methylated peptides.

solubilization_workflow cluster_basic Basic Peptide Workflow cluster_acidic Acidic Peptide Workflow cluster_neutral Neutral/Hydrophobic Peptide Workflow start Start: Lyophilized Peptide charge Assess Peptide Charge (pI calculation) start->charge basic Basic Peptide (Net Charge > 0) charge->basic Positive acidic Acidic Peptide (Net Charge < 0) charge->acidic Negative neutral Neutral/Hydrophobic Peptide (Net Charge ≈ 0) charge->neutral Zero b1 Try Sterile Water basic->b1 a1 Try Sterile Water / PBS acidic->a1 n1 Dissolve in min. DMSO/DMF neutral->n1 b2 Try Dilute Acetic Acid (0.1M) b1->b2 No b_success Soluble b1->b_success Yes b2->b_success Yes b_fail Insoluble b2->b_fail No b_fail->neutral a2 Try Dilute NH4HCO3 (0.1M) a1->a2 No a_success Soluble a1->a_success Yes a2->a_success Yes a_fail Insoluble a2->a_fail No a_fail->neutral n2 Slowly add aqueous buffer n1->n2 n_success Soluble n2->n_success Stays in solution n_fail Insoluble/Precipitates n2->n_fail Precipitates advanced_strategies Advanced Strategies: - TFE/HFIP as initial solvent - Chaotropic agents (Gdn-HCl, Urea) - Sonication/Gentle Warming n_fail->advanced_strategies Still Insoluble

Caption: A decision tree for the initial solubilization of α-methylated peptides.

References

  • Dhanasekaran, M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1266. Available from: [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Available from: [Link]

  • Sborgi, L., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. bioRxiv. Available from: [Link]

  • Luchini, A., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 60(5), 2236–2254. Available from: [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Available from: [Link]

  • Honarparvar, B., et al. (2014). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 12(30), 5694-5706. Available from: [Link]

  • Shapiro, A. B., et al. (2019). How do I calculate solubility of a compound using a turbidity assay? ResearchGate. Available from: [Link]

  • Dauparas, J., et al. (2022). Solubility-Aware Protein Binding Peptide Design Using AlphaFold. International Journal of Molecular Sciences, 23(14), 7535. Available from: [Link]

  • Zajicek, J., et al. (2021). Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media. The Journal of Organic Chemistry, 86(2), 1629–1637. Available from: [Link]

  • Lund, K. K., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(3), 850–861. Available from: [Link]

  • Culf, A. S., & Ouellette, R. J. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Synthesis, 14(1), 2-27. Available from: [Link]

  • Terne, F. (2018). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Lund University. Available from: [Link]

  • Coin, I., et al. (2013). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Current Protocols in Peptide Science, 72(1), 18.10.1-18.10.23. Available from: [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Available from: [Link]

  • Zajicek, J., et al. (2021). Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media. The Journal of Organic Chemistry, 86(2), 1629–1637. Available from: [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available from: [Link]

  • Mansfield, S. L., et al. (1999). Complementary Analysis of Peptide Aggregation by NMR and Time-Resolved Laser Spectroscopy. The Journal of Physical Chemistry B, 103(12), 2262–2269. Available from: [Link]

  • Mituta, A. A., et al. (2024). Challenges in Peptide Solubilization - Amyloids Case Study. Trends in Chemical Research, 8(2), e2400053. Available from: [Link]

  • LifeTein. (2024). How Can I Make My Peptide More Water Soluble?. Available from: [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Available from: [Link]

  • Robertson, A. J., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14323. Available from: [Link]

  • Zhou, N. E., et al. (1991). The Effect of Hydrophobic Residue Distribution in α-Helical Peptides on Peptide Retention Behavior in Reversed-Phase HPLC. In High-Performance Liquid Chromatography of Peptides and Proteins. CRC Press. Available from: [Link]

  • Sborgi, L., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. Available from: [Link]

  • TUM. (n.d.). Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. Available from: [Link]

  • Cudic, M., et al. (2001). Strategies for the synthesis of labeled peptides. Journal of Peptide Research, 58(4), 313-323. Available from: [Link]

  • Al-Dhaheri, A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(24), 7589. Available from: [Link]

Sources

optimizing cleavage of peptides with (R)-2-Amino-2-methyl-butyric acid from resin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the final, critical step of solid-phase peptide synthesis (SPPS): cleaving peptides containing the sterically hindered, non-proteinogenic amino acid (R)-2-Amino-2-methyl-butyric acid from their resin support. The unique quaternary α-carbon of this residue presents significant challenges not typically encountered with proteinogenic amino acids.

Troubleshooting Guide: Common Cleavage Issues

This section addresses the most common problems encountered during the cleavage of peptides containing sterically hindered residues like (R)-2-Amino-2-methyl-butyric acid.

Q1: My final peptide yield is extremely low. HPLC analysis of the resin post-cleavage shows a large amount of my target peptide is still attached. What is happening?

A1: Root Cause Analysis & Solution

This is the most common failure mode and is almost certainly due to incomplete cleavage caused by steric hindrance. The bulky ethyl and methyl groups on the α-carbon of (R)-2-Amino-2-methyl-butyric acid create a molecular shield. This shield physically obstructs the ability of trifluoroacetic acid (TFA) to efficiently protonate and cleave the acid-labile linker that anchors your peptide to the resin. Standard cleavage protocols, typically running for 1.5 to 2 hours at room temperature, are often insufficient to overcome this energy barrier.[1][2]

Solutions:

  • Extend the Cleavage Time: The simplest first step is to increase the duration of the TFA treatment. Instead of a standard 2-hour cleavage, extend the reaction time to 4-6 hours. For particularly stubborn sequences, an overnight cleavage (12-18 hours) may be necessary, though this increases the risk of side reactions.[1]

  • Elevate the Temperature: Increasing the reaction temperature can significantly enhance cleavage kinetics.[3] However, this must be done with caution.

    • Protocol: After adding the cleavage cocktail to the resin at 0°C and allowing it to warm to room temperature, let the reaction proceed for 1 hour.[4][5] Then, gently warm the reaction vessel to 35-40°C for an additional 2-3 hours. Caution: Do not exceed 40°C, as this can accelerate side-product formation.[4]

  • Optimize Your Cleavage Cocktail: A standard TFA/TIS/H₂O (95:2.5:2.5) cocktail may not be potent enough. Consider using a more robust, scavenger-rich mixture like Reagent K, which is designed for difficult cleavages and peptides with sensitive residues.[6][7][8]

Data Presentation: Comparison of Cleavage Conditions

ParameterStandard ProtocolOptimized Protocol for Hindered PeptidesRationale
Cleavage Time 1.5 - 2 hours4 - 6 hours (or longer)Provides more time for the TFA to overcome the steric barrier and access the linker.[1]
Temperature Room Temperature (~25°C)Room Temp for 1 hr, then 35-40°C for 2-3 hrsIncreases reaction rate; must be controlled to prevent side-product formation.[3]
Cocktail TFA/TIS/H₂O (95:2.5:2.5)Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5)Stronger acid/scavenger mix helps deprotect and protects sensitive residues during harsh conditions.[6][8]

Experimental Protocol: Optimized Cleavage of a Hindered Peptide

  • Wash the dried peptide-resin (0.1 mmol scale) thoroughly with dichloromethane (DCM) and dry under a high vacuum for at least 4 hours.[7]

  • Prepare 10 mL of Reagent K (8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, 0.25 mL 1,2-ethanedithiol) in a well-vented fume hood.[1] Cool the cocktail in an ice bath for 10 minutes.[4][5]

  • Add the chilled cleavage cocktail to the flask containing the peptide-resin. Swirl gently.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Monitor the cleavage by taking a small aliquot of resin, washing it, and performing a test cleavage for HPLC analysis. If cleavage is incomplete, continue stirring for another 2-4 hours.

  • Once complete, filter the resin through a fritted funnel and collect the filtrate.[5]

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.[5]

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether.[4][5]

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the final peptide pellet under vacuum.

Q2: My cleavage seemed to work, but my HPLC chromatogram is very messy with numerous side-peaks close to my main product peak. What are these impurities?

A2: Root Cause Analysis & Solution

The harsher conditions (longer times, higher temperatures) required to cleave a sterically hindered peptide create a perfect storm for side reactions.[8] During TFA treatment, side-chain protecting groups (e.g., t-Butyl from Asp, Glu, Ser, Tyr; Trt from Cys, His) are removed, generating highly reactive carbocations.[4][9] If not immediately neutralized, these cations can permanently and irreversibly modify nucleophilic residues in your peptide, especially Tryptophan (Trp) and Methionine (Met).[4][8]

Solution: A Robust Scavenger Strategy

The key is to use a cocktail of scavengers that can effectively "trap" these reactive cations before they can damage the peptide.[4][9] Different scavengers protect different residues.

Data Presentation: Scavenger Selection Guide

ScavengerTarget Protecting Group / CationTarget Peptide Residue(s) ProtectedTypical Concentration
Triisopropylsilane (TIS) Trityl (Trt), t-Butyl (tBu)Cys, general cation scavenger2.0 - 5.0%
Water (H₂O) t-Butyl (tBu)General, helps suppress t-butylation2.5 - 5.0%
1,2-Ethanedithiol (EDT) Trityl (Trt), Pmc, MtrTrp, Cys (prevents reattachment)2.5%
Thioanisole General aromatic cationsTrp, Met (prevents oxidation)5.0%
Phenol General aromatic cationsTyr, Trp5.0%

References for table data:[6][10]

Using a single scavenger like TIS is often insufficient for long, harsh cleavages. A combination cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5) is highly effective because it contains a diverse set of scavengers to protect multiple sensitive residues simultaneously.[6][8]

Mandatory Visualization: Troubleshooting Workflow

G Start Problem: Low Peptide Yield Hypothesis Hypothesis: Incomplete Cleavage due to Steric Hindrance Start->Hypothesis Solution1 Solution A: Extend Cleavage Time (4-6 hours) Hypothesis->Solution1 Solution2 Solution B: Increase Temperature (Max 40°C) Hypothesis->Solution2 Solution3 Solution C: Use Stronger Cocktail (e.g., Reagent K) Hypothesis->Solution3 Analyze Re-analyze Cleavage Efficiency via HPLC Solution1->Analyze Solution2->Analyze Solution3->Analyze Problem2 Problem: Messy HPLC / Side Products Hypothesis2 Hypothesis: Scavenger-Related Side Reactions Problem2->Hypothesis2 Solution4 Solution: Use Multi-Component Scavenger Cocktail (e.g., Reagent K) Hypothesis2->Solution4 Analyze2 Analyze Purity via HPLC-MS Solution4->Analyze2

Caption: Troubleshooting flowchart for cleavage issues.

Frequently Asked Questions (FAQs)

Q: Can I use a more acid-labile resin, like 2-chlorotrityl chloride (2-CTC), to make the cleavage easier? A: Yes, this is an excellent strategy. 2-CTC resin is significantly more acid-labile than standard Wang or Rink Amide resins.[11] Peptides can often be cleaved from 2-CTC resin using very mild conditions, such as 1-5% TFA in DCM, which can be performed over a shorter duration.[11] This approach minimizes exposure to harsh acid, thereby reducing the risk of side-product formation. However, be aware that the final cleavage will still require a high concentration of TFA to remove the side-chain protecting groups.

Q: Does the position of the (R)-2-Amino-2-methyl-butyric acid in the sequence matter for cleavage? A: Absolutely. The most difficult cleavage scenario is when the hindered residue is at the C-terminus, directly attached to the linker. This is where steric hindrance will have the most profound impact on the cleavage reaction itself.[2] If the residue is in the middle of the sequence, its primary effect will be on the rate of deprotection of neighboring amino acids, but the cleavage from the resin may proceed more normally.

Q: Is there a risk of racemization at the (R)-2-Amino-2-methyl-butyric acid residue during TFA cleavage? A: No. The quaternary α-carbon of (R)-2-Amino-2-methyl-butyric acid lacks a proton, making it configurationally stable and not susceptible to racemization under standard acidic cleavage conditions. The risk of racemization during cleavage primarily pertains to residues like Cysteine or Histidine, but this is generally low in standard TFA cocktails.

Mandatory Visualization: Cleavage Mechanism & Scavenger Action

G PeptideResin Peptide-(tBu)-Resin Protonation Protonation of Linker & Protecting Groups PeptideResin->Protonation TFA TFA (H+) TFA->Protonation Cleavage Cleavage Event Protonation->Cleavage FreePeptide Free Peptide (Nucleophilic Sites Exposed) Cleavage->FreePeptide Carbocation Reactive Carbocations (e.g., tBu+) Cleavage->Carbocation SideProduct Side Product (Alkylated Peptide) FreePeptide->SideProduct Neutralized Neutralized Species Carbocation->Neutralized Trapped By Carbocation->SideProduct Attacks Peptide Scavenger Scavengers (TIS, EDT, etc.) Scavenger->Neutralized

Caption: Role of scavengers in preventing side reactions.

References
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development - ACS Publications. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

  • Cleaving peptides from Merrifield resin; TFMSA cleavage. Aapptec. [Link]

  • The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. Journal of Peptide Science. [Link]

  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. [Link]

  • Optimization of the Resin Cleavage Conditions for the Efficient Liberation of the Tetrazines. ResearchGate. [Link]

  • Cleavage from HMPA Resin. Aapptec. [Link]

  • How to choose the right resin functionality for solid phase peptide synthesis. Biotage. [Link]

Sources

Technical Support Center: Purification of Diastereomeric Peptide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the often-complex challenge of purifying diastereomeric peptide impurities. Diastereomers, being stereoisomers that are not mirror images, possess distinct physicochemical properties, which is the key to their separation.[1] However, these differences can be subtle, making purification a significant hurdle in peptide synthesis and manufacturing.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common experimental issues and optimize your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My diastereomeric peptides are co-eluting or showing very poor resolution in RP-HPLC. What is my first step?

A1: Poor resolution is the most common challenge. Before making drastic changes, start with the simplest and most impactful parameter: the gradient slope.

Causality: Diastereomers often have very similar hydrophobicity. A steep gradient, where the concentration of the organic mobile phase (like acetonitrile) increases too quickly, does not provide enough time for the subtle differences between the diastereomers to interact with the stationary phase.[2] This results in them eluting together.

Troubleshooting Protocol:

  • Initial Scout: Run a broad, fast gradient (e.g., 5% to 95% Acetonitrile (ACN) in 20 minutes) to determine the approximate elution time of your peptide cluster.

  • Shallow Gradient Implementation: Based on the scouting run, create a much shallower gradient centered around the elution point. For example, if the peptides eluted at 40% ACN, design a new gradient from 30% to 50% ACN over a longer period (e.g., 40-60 minutes).[3][4]

  • Iterative Optimization: If resolution is still insufficient, make the gradient even shallower (e.g., 0.5% ACN/minute or less).[5] This maximizes the interaction time with the stationary phase, allowing for the subtle physicochemical differences to take effect.

Q2: I've optimized my gradient, but the resolution is still not sufficient for preparative purification (Resolution < 1.5). What should I try next?

A2: If gradient optimization alone is insufficient, the next logical step is to manipulate the separation selectivity by adjusting other chromatographic parameters. The most influential are column temperature and mobile phase modifiers.

Causality & Strategy:

  • Temperature: Changing the column temperature affects several factors. It alters the viscosity of the mobile phase, which can improve efficiency, and more importantly, it can change the conformation of the peptides.[6] Diastereomers may adopt slightly different secondary structures (e.g., helicity), and temperature changes can amplify these structural differences, leading to changes in their interaction with the stationary phase and improved separation.[5] Increasing temperature often leads to sharper peaks and can change selectivity.[6] However, in some cases, lower temperatures might enhance resolution if the separation relies on subtle structural ordering that is disrupted by heat.[5]

  • Mobile Phase Modifiers & pH: The standard 0.1% Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent that improves peak shape, but it may not provide the best selectivity.[2][7] Changing the acid modifier (e.g., to formic acid) or adjusting the pH can alter the charge state of acidic or basic residues in the peptide, leading to significant changes in retention and selectivity.[6]

Troubleshooting Protocol & Data Interpretation:

A systematic screening of these parameters is highly effective.

ParameterCondition 1 (Baseline)Condition 2Condition 3Rationale
Temperature 30 °C50 °C65 °CExploit conformational differences and improve mass transfer.[5][6]
Mobile Phase Acid 0.1% TFA (pH ~2)0.1% Formic Acid (pH ~2.7)Buffered pH (e.g., pH 3.6)Alter peptide charge state and interaction with the stationary phase.[8]
Organic Solvent Acetonitrile (ACN)Isopropanol (IPA) or MethanolAdd IPA to ACNChange the polarity and solvating power of the mobile phase to alter selectivity.[6]

Step-by-Step Guide:

  • Temperature Screening: Using your optimized shallow gradient, run the separation at three different temperatures (e.g., 30°C, 50°C, 65°C). Note that higher temperatures will generally decrease retention times.

  • Modifier Screening: If temperature changes are not sufficient, revert to the best temperature condition and test different mobile phase modifiers. For example, replace 0.1% TFA with 0.1% Formic Acid.

  • Evaluate Results: Compare the chromatograms for selectivity (the distance between the two diastereomer peaks) and resolution. A resolution value (Rs) of at least 1.5 is generally desired for baseline separation, while a value of 2 or more is excellent.[9][10]

Q3: I'm still struggling with resolution. Should I change my HPLC column?

A3: Yes. If mobile phase and temperature optimization fail, the column chemistry is the next critical parameter to change. The choice of stationary phase dictates the primary interaction mechanism with your peptides.

Causality: The separation of diastereomers on a standard (achiral) reversed-phase column is possible because their different 3D structures lead to different hydrophobic interactions with the stationary phase.[5] A D-amino acid substitution in an L-peptide, for instance, can disrupt secondary structures like α-helices, exposing different hydrophobic faces to the stationary phase.[5]

Column Selection Strategy:

  • Pore Size: For most peptides, a wide-pore (300 Å) column is recommended. This ensures the peptide can freely access the bonded phase within the pores, maximizing interaction.[6] For very small peptides, a 120 Å pore size might be sufficient.

  • Bonded Phase:

    • C18 vs. C8: A C18 column is more hydrophobic and generally provides greater retention, which is a good starting point for most peptides.[11] If your diastereomers are very hydrophobic and retention is too long, or if you want to try a different selectivity, a C8 column is a good alternative.[5]

    • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with aromatic residues (Phe, Tyr, Trp) in your peptide. If your diastereomers differ around an aromatic residue, this is an excellent choice.

  • Chiral Stationary Phases (CSPs): If conventional RP-HPLC fails, a chiral column is the next step. These columns have a chiral selector immobilized on the silica surface that forms transient, diastereomeric complexes with the analytes, leading to different retention times.[12] Zwitterionic chiral phases, for example, have shown success in separating peptide diastereomers.[12]

Workflow for Method Development

Caption: Workflow for HPLC method development for diastereomer separation.

Q4: Are there any alternatives to RP-HPLC for particularly difficult separations?

A4: Yes. While RP-HPLC is the workhorse, some diastereomers may require orthogonal separation mechanisms.

  • Ion-Exchange Chromatography (IEX): If the diastereomers have differences in their net charge at a specific pH (perhaps due to conformational changes masking or exposing charged residues), IEX can be a powerful tool. It is often used as an initial purification step before a final RP-HPLC polish.[13]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase and is an excellent technique for chiral separations. It often provides different selectivity compared to HPLC and can be a very powerful alternative.

  • Capillary Electrophoresis (CE): CE offers extremely high separation efficiency and is particularly useful for charged molecules. It can resolve diastereomers based on subtle differences in their charge-to-size ratio.[1]

Troubleshooting Decision Tree

If you are encountering a problem, follow this logical path to diagnose the issue.

Troubleshooting start Problem: Poor or No Diastereomer Resolution q1 Is the gradient shallow enough (<1%/min)? start->q1 a1_no Action: Develop a focused, shallow gradient. q1->a1_no No a1_yes Yes q1->a1_yes a1_no->q1 q2 Have you screened different temperatures? a1_yes->q2 a2_no Action: Test at least 3 temps (e.g., 30, 50, 65°C). q2->a2_no No a2_yes Yes q2->a2_yes a2_no->q2 q3 Have you tried alternative mobile phase modifiers/pH? a2_yes->q3 a3_no Action: Switch from TFA to Formic Acid or a buffered mobile phase. q3->a3_no No a3_yes Yes q3->a3_yes a3_no->q3 q4 Have you tried a column with different selectivity (e.g., Phenyl)? a3_yes->q4 a4_no Action: Screen alternative stationary phases. q4->a4_no No a4_yes Yes q4->a4_yes a4_no->q4 end Consider Chiral Stationary Phase or Alternative Technique (SFC, CE). a4_yes->end

Caption: A decision tree for troubleshooting poor diastereomer resolution.

Protocol: Purity Confirmation Post-Purification

After purification, it is critical to confirm the purity of the isolated fractions.

Objective: To verify the purity of each collected diastereomer and confirm its identity.

Methodology:

  • Analytical HPLC: Collect fractions from your preparative HPLC run.[7] Reinject a small aliquot of each "pure" fraction onto a high-efficiency analytical HPLC system (ideally UPLC) using the optimized separation method. The resulting chromatogram should show a single, sharp peak.

  • Mass Spectrometry (MS): Couple the analytical HPLC to a mass spectrometer (LC-MS).[14] This will confirm that the peak has the correct mass-to-charge ratio (m/z) for your target peptide, ensuring you have isolated the correct compound.

  • Pooling and Final Analysis: Fractions that meet the desired purity level (e.g., >98%) can be pooled.[2] A final analytical HPLC and LC-MS should be run on the pooled material to provide the definitive purity and identity data for the batch.

  • Storage: Lyophilize the pure, pooled fractions to yield a stable powder. Peptides are often much more stable as a lyophilized powder than in solution.[7]

References

  • Chen, Y., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Institutes of Health. [Link]

  • YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. [Link]

  • Daicel Corporation. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Higgins, N.P. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Checco, J.W., et al. (2020). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central. [Link]

  • van der Verp, F., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. PubMed Central. [Link]

  • ResearchGate. (n.d.). Peptide Diastereomers, Separation of. [Link]

  • Mant, C.T., & Hodges, R.S. (2007). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • AAPPTec. (n.d.). Peptide Purification. [Link]

  • ACS Publications. (2024). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. [Link]

  • Waters Corporation. (2018). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]

  • LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]

  • ResearchGate. (2018). HPLC Troubleshooting Guide. [Link]

  • Journal of the American Chemical Society. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. [Link]

Sources

Technical Support Center: Synthesis and Handling of Peptides Containing Multiple α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A-Note from the Senior Application Scientist:

Welcome to the technical support center. The incorporation of α,α-disubstituted amino acids, such as α-methylated residues, is a powerful strategy in medicinal chemistry to enhance the conformational stability, biological activity, and proteolytic resistance of synthetic peptides.[1] However, these modifications introduce significant steric hindrance, transforming what would be a routine synthesis into a complex challenge requiring specialized protocols.[2]

This guide is structured from my experience in the field to address the most common and critical issues encountered when working with these "difficult sequences." We will move from troubleshooting acute synthesis problems to addressing broader questions about purification and peptide behavior. My goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own research.

Part 1: Troubleshooting Guide for Synthesis & Purification

This section addresses specific, common problems encountered during the synthesis and purification of peptides rich in α-methylated amino acids.

Question 1: Why is my coupling efficiency extremely low when incorporating an α-methylated amino acid?

Core Problem: You observe a significant amount of unreacted amine on the resin after a coupling step, confirmed by a strong positive Kaiser test. This is the most frequent issue and is almost always due to severe steric hindrance. The α-methyl group shields the carboxyl group of the incoming amino acid and/or the N-terminal amine of the growing peptide chain, drastically slowing down the kinetics of amide bond formation.[2]

Causality & Solution Pathway:

Standard coupling reagents (like HBTU/HOBt) and conditions are often insufficient to overcome this energy barrier.[2] The solution involves a multi-faceted approach to enhance reaction kinetics and minimize side reactions.

  • Choice of Coupling Reagent: The key is to generate a more reactive activated species. Urionium/aminium salt-based reagents that form highly reactive esters are preferred. Reagents based on HOAt or Oxyma Pure are superior to their HOBt counterparts due to the lower pKa of the leaving groups, which makes the activated ester more electrophilic.[3]

  • Extended Reaction Times & Double Coupling: A single, standard coupling time (e.g., 1-2 hours) is rarely enough. A "double coupling" strategy is the standard procedure. After the first coupling, the vessel is drained, and a fresh solution of activated amino acid is added for a second coupling cycle.

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted solid-phase peptide synthesis (SPPS) is particularly effective for this purpose.[4][5] If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also be beneficial, though care must be taken to avoid side reactions.[6]

Data-Driven Reagent Selection:

Coupling ReagentLeaving Group AdditiveRelative Reactivity for Hindered CouplingsKey Advantages
HBTU/TBTUHOBtStandardCost-effective, widely used for routine synthesis.
HCTU6-Cl-HOBtHighMore reactive than HBTU due to the electron-withdrawing chloro group.
HATU HOAt Very High Pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the reaction.[3]
COMU Oxyma Pure Very High Excellent solubility and safety profile (non-explosive byproducts); highly effective for hindered couplings.[4][7]
TFFH(Forms in situ)SpecializedGenerates amino acid fluorides, which are highly reactive and effective for coupling α,α-disubstituted amino acids like Aib.[4]

Workflow: Protocol for a Difficult α-Methylated Amino Acid Coupling

Here is a robust, step-by-step protocol for coupling a sterically hindered Fmoc-α-Me-Xaa-OH onto a resin-bound peptide.

G cluster_prep Step 1: Pre-activation cluster_coupling Step 2: Coupling Cycles cluster_check Step 3: Verification A Dissolve Fmoc-α-Me-Xaa-OH (4 eq) + HATU (3.9 eq) in DMF B Add DIPEA (8 eq) A->B Activate for 2-5 min C Add activated mixture to Fmoc-deprotected resin B->C D Couple for 2 hours at RT (or 10 min at 50°C via MW) C->D E Drain and wash resin (3x DMF, 3x DCM) D->E F Repeat Pre-activation (Step 1) E->F G Perform Second Coupling (2 hours at RT or 10 min at 50°C) F->G H Drain and wash resin G->H I Perform Kaiser Test on a small resin sample H->I J Result: Negative (Colorless) I->J K Result: Positive (Blue) I->K L Proceed to next Fmoc deprotection J->L M Consider capping unreacted amines with Acetic Anhydride K->M

Workflow for a double-coupling cycle.
Question 2: My peptide is precipitating on the resin during synthesis or is insoluble after cleavage. What can I do?

Core Problem: Peptides with multiple α-methylated residues often have a strong tendency to aggregate.[6] The restricted conformational flexibility imposed by the α-methyl groups can favor the formation of stable secondary structures (like helices), which then self-assemble through intermolecular hydrogen bonds.[8] This on-resin aggregation can physically block reactive sites, leading to failed synthesis. Post-cleavage, this same property leads to extreme hydrophobicity and poor solubility in standard HPLC solvents.[9]

Causality & Solution Pathway:

The strategy is to disrupt the intermolecular hydrogen bonding that drives aggregation.

During Synthesis:

  • "Magic Mixture": For severe on-resin aggregation, using a solvent system known as the "magic mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate) for coupling and deprotection can be effective.

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help break up secondary structures.[6]

  • Resin Choice: Use a resin with good swelling properties, such as a PEG-based resin (e.g., NovaSyn® TGR), to help keep the peptide chains solvated and separated.

Post-Cleavage & Purification:

  • Solubility Testing is Crucial: Before attempting HPLC, perform small-scale solubility tests. Highly hydrophobic peptides may require solvents like hexafluoroisopropanol (HFIP) or formic acid to initially dissolve before dilution into the HPLC mobile phase. A recommended procedure is to first dissolve the peptide in a strong organic solvent (like n-propanol or HFIP), add any concentrated buffer components (like TFA or acetic acid), and finally add the aqueous portion.[10]

  • Alternative Purification: For extremely insoluble peptides where HPLC yields are less than 1%, an alternative protocol can be used.[9] This involves precipitating the cleaved peptide in cold diethyl ether, washing the pellet extensively to remove scavengers, and then proceeding with characterization. While not providing the resolution of HPLC, it can rescue an otherwise intractable purification.[9]

  • HPLC Method Development:

    • Use a C4 or C8 column instead of a C18. The less hydrophobic stationary phase can improve peak shape and recovery.

    • Employ a shallow gradient (e.g., 0.5% acetonitrile/minute).

    • Consider using formic acid instead of TFA as the ion-pairing agent, as it can sometimes improve solubility.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader concepts regarding the properties and benefits of incorporating α-methylated amino acids.

Question 3: What are the primary benefits of incorporating α-methylated amino acids into a peptide sequence?

The introduction of an α-methyl group has profound structural and functional consequences, which are leveraged to improve the therapeutic potential of peptides.

  • Increased Proteolytic Stability: This is a major advantage. The steric bulk of the α-methyl group physically hinders the approach of proteases, shielding the adjacent peptide bonds from enzymatic cleavage.[8][11] This effect is twofold: it can block the recognition site and also induce a helical conformation that is less readily accepted into the active site of many proteases.[8] This leads to a significantly longer in vivo half-life.

  • Conformational Rigidity: The α-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This dramatically reduces the conformational flexibility of the peptide, often forcing it to adopt a specific secondary structure, such as an α-helix or a β-turn.[11] This "pre-organization" can lock the peptide into its bioactive conformation, increasing its binding affinity for its target receptor.

  • Enhanced Membrane Permeability: By replacing a backbone N-H group (in N-methylated amino acids) or by inducing a more compact, hydrophobic structure, methylation can reduce the number of hydrogen bond donors and increase the peptide's overall lipophilicity.[11][12] This can improve the peptide's ability to cross cell membranes, a critical factor for intracellular drug targets.[12][13]

G cluster_effects cluster_outcomes A α-Methylation B Steric Hindrance A->B C Restricted Backbone Rotation (Φ/Ψ) A->C D Increased Lipophilicity A->D E Increased Proteolytic Stability B->E F Defined Secondary Structure (e.g., Helix) C->F H Improved Membrane Permeability D->H G Enhanced Receptor Binding E->G Longer Half-Life F->G

Relationship between α-methylation and peptide properties.
Question 4: How does the position of the α-methylated residue in the sequence affect the synthesis and properties?

The impact is highly position-dependent.

  • N-terminal Residues: Placing a sterically hindered residue at the very beginning of a synthesis is often less challenging than placing it in the middle of a sequence.

  • Contiguous Residues: Synthesizing a peptide with two or more adjacent α-methylated residues (e.g., Aib-Aib) is exceptionally difficult. The steric hindrance is compounded, and specialized reagents like TFFH or microwave assistance are often required.[4]

  • Proximity to Cleavage Sites: To maximize proteolytic resistance, the α-methylated residue should be placed at or near the known protease cleavage site (e.g., at the P1 or P1' position).[14] Studies have shown that substitution at the P1 position can confer absolute stability against certain proteases.[14]

  • Impact on Aggregation: A single α-methylated residue may have a minor effect, but incorporating several can dramatically increase hydrophobicity and the propensity to aggregate, making purification the primary challenge.[9]

References

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC, NIH. [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC, NIH. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Should My Peptide Be Methylated?. LifeTein Peptide Blog. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Synthesis of 'difficult' peptide sequences: application of a depsipeptide technique to the Jung-Redemann 10- and 26-mers and the amyloid peptide A beta(1-42). ResearchGate. [Link]

  • HPLC Analysis and Purification of Peptides. PMC, PubMed Central. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. [Link]

  • HPLC analysis and purification of peptides. SciSpace. [Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PMC, NIH. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations. PMC, PubMed Central. [Link]

  • Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis. PMC, NIH. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, ACS Publications. [Link]

  • N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. ResearchGate. [Link]

  • Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC, NIH. [Link]

  • HPLC Analysis and Purification of Peptides. ResearchGate. [Link]

  • Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]

  • Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. [Link]

  • Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. PubMed. [Link]

  • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. [Link]

  • Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. MDPI. [Link]

  • Insulin. Wikipedia. [Link]

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minimizing racemization of (R)-2-Amino-2-methyl-butyric acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Racemization for Researchers and Drug Development Professionals

Introduction: (R)-2-Amino-2-methyl-butyric acid, a non-proteinogenic α,α-disubstituted amino acid, is a critical chiral building block in modern pharmaceuticals. Its quaternary stereocenter imparts unique conformational constraints on peptides and small molecules, often leading to enhanced metabolic stability and biological activity. However, the very nature of this stereocenter makes it susceptible to racemization under various synthetic conditions, particularly during activation and coupling reactions. Loss of enantiomeric purity can drastically reduce a drug candidate's efficacy and introduce unforeseen toxicological profiles. This guide provides an in-depth analysis of the causes of racemization and offers field-proven troubleshooting strategies and preventative protocols to ensure the stereochemical integrity of your final product.

Understanding the Problem: The Core Mechanism of Racemization

To effectively prevent racemization, it is essential to first understand its chemical basis. For α-amino acids, the primary pathway for the loss of stereochemical integrity during activation (e.g., for peptide bond formation) is through the formation of a planar intermediate.

The Key Culprit: Azlactone (Oxazolone) Formation

When the carboxyl group of an N-protected amino acid is activated, it can be intramolecularly attacked by the amide oxygen of the protecting group. This forms a planar, achiral azlactone intermediate. The proton at the α-carbon (the stereocenter) is now highly acidic and can be easily removed by a base. Re-protonation can then occur from either face of the planar ring, leading to a racemic or epimerized mixture.

While the quaternary carbon of 2-Amino-2-methyl-butyric acid lacks an α-proton, the general principle of forming planar intermediates under harsh conditions remains a risk, especially with certain activating agents or during side-chain manipulations if applicable in a larger molecular context. The primary risk, however, shifts to the activation and coupling steps in peptide synthesis. The lability of the activated carboxyl group is the central issue.

RacemizationMechanism R_Start N-Protected (R)-Amino Acid Planar Azlactone Intermediate (Achiral & Planar) R_Start->Planar S_Product (S)-Amino Acid Derivative Planar->S_Product Protonation (top face) R_Product (R)-Amino Acid Derivative Planar->R_Product Protonation (bottom face) Workflow Start 1. Prepare Reactants Dissolve 2. Dissolve Acid & Amine Start->Dissolve Cool 3. Cool to 0°C Dissolve->Cool AddBase 4. Add Hindered Base (DIPEA) Cool->AddBase Activate 5. Add Coupling Reagent (HATU) AddBase->Activate Pre-activation is sometimes beneficial, but co-addition works well. React 6. Reaction (0°C to RT) Activate->React Workup 7. Aqueous Workup React->Workup Purify 8. Purification (Chromatography) Workup->Purify Analyze 9. QC Analysis (Chiral HPLC) Purify->Analyze

Caption: Workflow for a racemization-suppressed coupling reaction.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-(R)-2-Amino-2-methyl-butyric acid (1.0 eq).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, 0.1 M). Add the amine nucleophile (1.1 eq).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.

  • Base Addition: Add a sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), dropwise. Causality: A hindered base is less likely to act as a nucleophile and is sufficiently basic to deprotonate the necessary species without promoting racemization.

  • Activation: In a single portion, add HATU (1.1 eq) to the cold, stirring solution. Causality: HATU rapidly forms a highly reactive O-acylisourea which is immediately trapped by the HOAt moiety, creating an active ester that is less prone to racemization than the carbodiimide-activated species.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

  • Quality Control: Analyze the final product to determine enantiomeric excess (see Section 4).

Analytical Verification: Quantifying Enantiomeric Purity

Trust is built on verification. You must confirm that your strategies have been successful. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry-standard method.

General Chiral HPLC Method:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column is often effective. Examples include Chiralpak® IA, IB, or IC. The specific column must be selected based on the analyte's structure (both protected and deprotected forms).

  • Mobile Phase: Typically a mixture of Hexane/Isopropanol or Hexane/Ethanol with a potential additive like trifluoroacetic acid (TFA) for free amines or basic modifiers for other compounds.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-220 nm for amides).

  • Procedure:

    • Prepare a standard of the racemic mixture to establish the retention times of both the (R) and (S) enantiomers.

    • Prepare a dilute solution of your synthesized sample in the mobile phase.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Frequently Asked Questions (FAQs)

  • Q1: Is racemization a risk for N-methylated amino acids as well?

    • A1: Yes. While N-methylation can influence the rate, the fundamental mechanism of azlactone formation and racemization remains a significant risk during carboxyl group activation.

  • Q2: My solvent is polar aprotic (DMF). Is this a problem?

    • A2: It can be. Polar solvents can stabilize the charged, planar intermediates that lead to racemization. If you observe issues, consider switching to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), provided your reactants are soluble.

  • Q3: Can I "fix" a racemized batch?

    • A3: It is exceptionally difficult and often not practical. It would require a preparative chiral separation (e.g., preparative SFC/HPLC) or a complex resolution process. Prevention is far more economical and efficient than attempting a cure.

  • Q4: Why is temperature control so critical?

    • A4: The activation energy for racemization is relatively low. According to the Arrhenius equation, reaction rates (including the rate of racemization) increase exponentially with temperature. Lowering the temperature from 25°C to 0°C can slow the rate of racemization by a factor of 2-4, giving the desired coupling reaction a significant kinetic advantage.

References

  • Subirós-Funosas, A., et al. (2009). OxymaPure: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. Available at: [Link]

  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. Available at: [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available at: [Link]

Technical Support Center: Characterizing Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A-GS-TSC-2026-01

From the Office of the Senior Application Scientist

Welcome to the technical support center for the analysis of peptides incorporating unnatural amino acids (UAAs). The integration of UAAs into peptide sequences is a powerful strategy for enhancing therapeutic properties, modulating structure, and introducing novel functionalities.[1][2][3] However, these unique building blocks introduce distinct analytical hurdles that can challenge even seasoned researchers.

This guide is structured to address the most common and critical issues encountered during the experimental workflow, from synthesis to final characterization. It is designed to provide not only step-by-step troubleshooting protocols but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Section 1: Synthesis & Purification Troubleshooting

The foundation of successful characterization is a high-quality synthetic product. UAAs, with their often bulky or chemically unique side chains, can complicate standard solid-phase peptide synthesis (SPPS) protocols.[4]

FAQ 1: My synthesis failed, showing a complex mixture of shorter peptides in the crude analysis. What went wrong?

Answer: A failed synthesis, characterized by significant deletion sequences, typically points to incomplete coupling or deprotection steps. This is often exacerbated by the properties of the UAA.

Underlying Causes:

  • Steric Hindrance: Bulky UAA side chains can physically block the approach of the next activated amino acid, leading to inefficient coupling.[4]

  • Secondary Structure Formation: Hydrophobic UAAs can promote on-resin aggregation, making reactive sites inaccessible.[5][6]

  • Altered Reactivity: The electronic properties of the UAA may affect the nucleophilicity of the N-terminal amine, slowing down the coupling reaction.

Troubleshooting Protocol:

  • Identify the Problematic Residue: Analyze the masses of the major impurities. A mass difference corresponding to a specific amino acid in your sequence strongly implicates the preceding coupling step as the point of failure.

  • Optimize Coupling Chemistry:

    • Increase Reaction Time: Extend the coupling time for the UAA and the residue immediately following it from the standard 1-2 hours to 4 hours or even overnight.

    • Employ a Stronger Coupling Reagent: If using HBTU/HOBt, consider switching to a more potent activator like HATU or HDMA, which are more effective for sterically hindered couplings.

    • Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash, and repeat the coupling step with fresh reagents before proceeding to the next deprotection.

  • Disrupt Aggregation:

    • Incorporate Pseudoprolines: If your sequence contains a Ser or Thr residue near the problematic UAA, consider using a pseudoproline dipeptide to disrupt secondary structures.[6]

    • Change Synthesis Solvent: Switching from standard DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) can help solvate the growing peptide chain more effectively.[7]

FAQ 2: My peptide is pure by HPLC, but the yield is extremely low after cleavage.

Answer: Low yield post-cleavage can result from issues during the cleavage and workup steps, often related to the UAA's side chain chemistry.

Underlying Causes:

  • Incomplete Cleavage: The UAA side chain or modifications may require a stronger or modified cleavage cocktail for complete removal from the resin and deprotection.

  • Side Reactions During Cleavage: Reactive UAA side chains can be modified by standard cleavage reagents. For example, electron-rich aromatic side chains can be alkylated by carbocations generated from protecting groups.

  • Precipitation Issues: The unique physicochemical properties imparted by the UAA can alter the peptide's solubility, leading to poor precipitation in diethyl ether.

Troubleshooting Protocol:

  • Verify Cleavage Conditions:

    • Review Side-Chain Protection: Ensure your cleavage cocktail is appropriate for all protecting groups, including any on your UAA. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4]

    • Extend Cleavage Time: Increase the cleavage reaction time from 2 hours to 3-4 hours to ensure complete removal.

  • Optimize Precipitation:

    • Test Alternative Solvents: If precipitation in cold diethyl ether is poor, try methyl tert-butyl ether (MTBE) or a mixture of ether and hexane.

    • Use a Carrier: For very small-scale syntheses, adding a small amount of a known, easily separable peptide can aid in visualizing and pelleting your target peptide.

  • Characterize the Resin: After cleavage, wash the resin thoroughly and perform a test cleavage on a small portion. If a significant amount of peptide is released, it confirms an incomplete initial cleavage.

Section 2: Mass Spectrometry (MS) Characterization

Mass spectrometry is the cornerstone of peptide characterization. However, UAAs can introduce complexities in both mass determination and fragmentation analysis.

FAQ 3: My ESI-MS shows a mass that doesn't match my expected peptide. How do I troubleshoot this?

Answer: An unexpected mass is a common issue. A systematic approach is required to pinpoint the source of the discrepancy, which could be a synthesis error, an unexpected modification, or an incorrect interpretation of the data.

Troubleshooting Workflow:

The following decision tree illustrates a logical workflow for diagnosing unexpected masses in UAA-peptides.

G start Unexpected Mass Observed in ESI-MS check_synthesis Review Synthesis Protocol: - Correct UAA used? - Protecting groups correct? - Reagent masses verified? start->check_synthesis Is it a gross error? check_adducts Analyze Isotope Pattern & Mass Shift Is mass shift common? (+22 = Na+, +38 = K+, +18 = NH4+) start->check_adducts Is it a small, known shift? check_synthesis->check_adducts No synthesis_error Result: Synthesis Error Action: Re-synthesize with verified reagents. check_synthesis->synthesis_error Yes check_mod Calculate Mass Difference Does it match common modifications? (+16=Oxidation, +42=Acetylation, -18=Dehydration) check_adducts->check_mod No adduct_issue Result: Salt Adduct Action: Improve desalting/ purification. check_adducts->adduct_issue Yes msms Acquire High-Resolution MS/MS Data check_mod->msms No / Unsure mod_issue Result: Covalent Modification Action: Adjust cleavage/handling (e.g., add scavengers). check_mod->mod_issue Yes analyze_frags Analyze Fragment Ions - Can you sequence the peptide? - Where does the mass shift occur? msms->analyze_frags sequence_issue Result: Deletion/Insertion Action: Optimize SPPS coupling/ deprotection steps. analyze_frags->sequence_issue

Caption: Troubleshooting workflow for unexpected peptide masses.

FAQ 4: My MS/MS (CID) fragmentation is poor or uninformative around the UAA.

Answer: Collision-Induced Dissociation (CID) relies on proton-mobile fragmentation, which can be disrupted by the presence of a UAA.[8][9] The structure and basicity of the UAA side chain play a crucial role.

Underlying Causes:

  • Charge Sequestration: If the UAA side chain is highly basic, it can sequester the proton(s), making the peptide backbone less likely to fragment. This is known as the "charge-remote" fragmentation problem.

  • Novel Fragmentation Pathways: The UAA side chain itself may be labile, leading to fragmentation pathways that are not typical b- and y-ions. This results in a spectrum dominated by uninformative side-chain losses.

  • Steric Effects: The bulkiness of a UAA can influence the gas-phase conformation of the peptide ion, potentially making certain backbone bonds less accessible for fragmentation.

Troubleshooting & Advanced Methods:

  • Optimize CID Energy: Perform a collision energy ramp to find the optimal energy that promotes backbone fragmentation without excessive side-chain loss.

  • Use Alternative Fragmentation Techniques:

    • Electron Transfer Dissociation (ETD/ECD): These methods are not dependent on proton mobility and cleave the peptide backbone randomly, providing excellent sequence coverage regardless of basic residues or UAAs.[9] They are particularly effective for sequencing modified peptides.

    • Higher-Energy Collisional Dissociation (HCD): This technique can sometimes provide more informative fragments than standard CID.

  • Consider Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio.[10][11][12] This can help to:

    • Separate isomeric peptides (e.g., peptides with positional UAA isomers).

    • Provide conformational information, which can help interpret fragmentation behavior.

TechniquePrincipleBest For...UAA-Specific Advantage
CID Collisional activation of mobile protonsStandard, unmodified peptidesFast and widely available
ETD/ECD Electron capture/transferPeptides with basic residues, PTMs, or UAAsOvercomes charge sequestration by UAAs, providing rich backbone fragmentation.[9]
IM-MS Gas-phase electrophoretic separationIsomers, conformational analysisCan distinguish between peptides where the UAA is in different positions and provide structural insights.[13]
Section 3: Chromatographic & Spectroscopic Analysis

The unique properties of UAAs can significantly impact how a peptide behaves during separation and structural analysis.

FAQ 5: My peptide shows severe peak tailing or poor resolution during RP-HPLC purification.

Answer: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the peptide and the stationary phase, a problem frequently magnified by UAAs.[14]

Underlying Causes:

  • Silanol Interactions: Residual free silanol groups on the silica-based stationary phase can interact ionically with basic residues or polar UAAs, causing peak tailing.[15]

  • Unusual Hydrophobicity: Highly hydrophobic or hydrophilic UAAs can cause peptides to behave unpredictably, either retaining too strongly or eluting too early with poor focusing.

  • Conformational Isomers: Some peptides, particularly those containing proline-like or constrained UAAs, may exist as multiple conformers that can interconvert on the timescale of the chromatographic run, leading to broad or split peaks.

Troubleshooting Protocol:

G start Poor Peak Shape in RP-HPLC check_ph Adjust Mobile Phase pH - Low pH (~2) protonates silanols - High pH (~10) deprotonates silanols (Use hybrid silica column for high pH) start->check_ph check_ion_pair Modify Ion-Pairing Reagent - Increase TFA concentration (0.1%) - Try an alternative like difluoroacetic acid (DFA) check_ph->check_ion_pair Still tailing? check_column Change Stationary Phase - Different alkyl chain (C18 -> C8) - Phenyl-hexyl for aromatic UAAs - Embedded polar group (EPG) for polar UAAs check_ion_pair->check_column Still tailing? check_temp Increase Column Temperature (e.g., 40-60 °C) - Improves kinetics - May resolve conformers check_column->check_temp Still broad? success Result: Improved Peak Shape check_temp->success

Caption: Decision tree for optimizing HPLC peak shape.

Detailed Steps:

  • Mobile Phase pH Adjustment: The most powerful tool for improving peak shape is adjusting the mobile phase pH.[15][16]

    • Low pH (2.0-3.0) using TFA or Formic Acid: This is the standard approach. It protonates acidic residues (Asp, Glu) and silanol groups, minimizing unwanted ionic interactions.

    • High pH (8.0-10.0) using Ammonia or Ammonium Bicarbonate: This deprotonates basic residues (Lys, Arg) and fully ionizes silanols, creating a different selectivity profile. Crucially, this requires a pH-stable column (e.g., hybrid silica).

  • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at 0.1% is a strong ion-pairing agent that masks interactions and improves peak shape.[17] If TFA causes ion suppression in your MS, consider using 0.1% formic acid or a weaker ion-pairing agent like difluoroacetic acid (DFA).

  • Change Column Chemistry: If mobile phase optimization is insufficient, the stationary phase is the next variable.

    • For highly hydrophobic UAAs, a shorter alkyl chain (C8) or a phenyl-hexyl phase may provide better selectivity.

    • For polar UAAs, a column with an embedded polar group (EPG) can improve peak shape by reducing silanol interactions.

References
  • Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification [Video]. YouTube. [Link]

  • Singh, R., & Sharma, A. K. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]

  • Adhikari, A., Bhattarai, B. R., Aryal, A., Thapa, N., KC, P., Adhikari, A., Maharjan, S., Chanda, P. B., Regmi, B. P., & Parajuli, N. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38865–38883. [Link]

  • Balachandra, C. (2015). Syntheses of Unnatural Amino Acids, Peptides and Novel Fluorescent Molecules from Tropolone. Shodhganga. [Link]

  • Angew. Chem. (2023, May 21). Unnatural amino acids facilitate nanopore peptide sequencing. [Link]

  • Dodero, V. I., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]

  • Gucinski, A. C., & Reid, G. E. (2016). Ion mobility mass spectrometry of peptide, protein, and protein complex ions using a radio-frequency confining drift cell. Journal of The American Society for Mass Spectrometry, 27(2), 223–233. [Link]

  • Jurneczko, E., & Cruickshank, F. L. (2020). Ion mobility mass spectrometry for peptide analysis. Analyst, 145(10), 3435–3450. [Link]

  • Czerwińska, J., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7010. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 23, 2026, from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved January 23, 2026, from [Link]

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. [Link]

  • MOBILion Systems, Inc. (2024, January 29). ETC Webinar Series:Why Size Matters: Revolutionizing Protein and Peptide Detection with Ion Mobility [Video]. YouTube. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 23, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 23, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming Peptide Sequences with α-Methylated Residues by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in peptide chemistry and drug development, the incorporation of non-proteinogenic amino acids is a powerful strategy to enhance the therapeutic potential of peptides. Among these, α,α-disubstituted amino acids, particularly those with an α-methyl group, are prized for their ability to induce specific secondary structures and dramatically increase resistance to enzymatic degradation.[1][2] However, this seemingly minor modification—the replacement of an alpha-proton (Hα) with a methyl group—removes a cornerstone of traditional Nuclear Magnetic Resonance (NMR) sequencing strategies, presenting a significant analytical challenge.

This guide provides an in-depth comparison of NMR methodologies, offering a robust framework for unambiguously confirming the sequence of peptides containing α-methylated residues. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating approach to your analysis.

The α-Methylation Challenge: Breaking the Chain of NMR Logic

Standard peptide sequencing by NMR relies on a two-stage process: (1) identifying the individual amino acid spin systems and (2) linking them together in the correct order. The Hα proton is pivotal to both stages.

  • Spin System Identification: Through-bond correlation experiments like TOCSY and COSY are used to trace the J-coupling network from the backbone amide proton (NH) to the Hα and then through the side chain. The Hα is the critical link between the backbone and the side chain.

  • Sequential Assignment: Through-space correlation experiments like NOESY or ROESY are used to connect adjacent residues. The most crucial correlation is the dαN(i, i+1) NOE, which is the spatial proximity between the Hα of residue i and the amide proton of the following residue i+1.[3][4]

The introduction of an α-methyl group eliminates the Hα, severing these critical informational pathways. Consequently, the α-methylated residue becomes an "island," with no obvious through-bond connection from its side chain to its own backbone NH, and the primary through-space link to the next residue is lost. Our task is to build new analytical bridges to cross this gap.

Comparative Guide to NMR Experiments for α-Methylated Peptides

Success requires a shift in strategy, prioritizing different types of correlations and incorporating heteronuclear experiments to re-establish connectivity. Below, we compare the utility of standard and advanced NMR experiments in this context.

Experiment Application for Standard Peptides Challenge & Solution for α-Methylated Peptides
2D ¹H-¹H TOCSY Identifies complete amino acid spin systems via through-bond J-couplings.[3]Challenge: The spin system is broken at the Cα. The α-methyl group appears as an isolated singlet, and the side chain cannot be linked to the backbone NH. Solution: Identify spin systems characteristic of the expected side chains that lack an Hα. The presence of a strong methyl singlet in the characteristic α-methyl region (approx. 1.2-1.6 ppm) is a primary indicator.[5][6]
2D ¹H-¹H COSY Confirms 2- and 3-bond J-couplings, useful for distinguishing certain amino acid types (e.g., Thr vs. Val).[4]Challenge: No NH-Hα or Hα-Hβ correlations exist for the α-methylated residue. Solution: Primarily used for identifying the standard amino acid spin systems in the peptide. Its utility for the modified residue itself is limited.
2D ¹H-¹H NOESY / ROESY Establishes sequential connectivity through dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1) through-space correlations (<5Å).[3][7]Challenge: The primary dαN(i, i+1) correlation is absent. Solution: A new set of correlations must be prioritized. The key is to use the α-methyl protons as the new anchor point. Look for: • dα-CH₃,N(i, i+1) : NOE from the α-methyl protons of residue i to the NH of residue i+1. This is the direct replacement for the missing dαN link. • dβN(i, i+1) : Becomes more critical for confirming the i to i+1 connection. • dNN(i, i+1) : Remains highly valuable, especially in structured peptides.
2D ¹H-¹³C HMBC Not typically essential for basic sequencing of standard peptides.Challenge: Definitive assignment of the α-methylated residue and linking it to the preceding residue. Solution: This experiment is CRITICAL . It reveals long-range (2-3 bond) ¹H-¹³C couplings. Key correlations to identify are: • α-CH₃ Protons to own C' : Connects the α-methyl group to its own carbonyl carbon. • α-CH₃ Protons to preceding C' : Connects the α-methyl group of residue i to the carbonyl carbon of residue i-1, unambiguously establishing the i-1 to i linkage.

Workflow for Sequence Confirmation

A systematic approach is essential for navigating the complexities introduced by α-methylation. The following workflow integrates the experiments described above into a self-validating process.

G cluster_0 Step 1: Spin System ID cluster_1 Step 2: Confirm & Link Preceding Residue cluster_2 Step 3: Sequential Assignment cluster_3 Step 4: Final Verification TOCSY Acquire 2D TOCSY ID_Std Identify Standard Amino Acid Spin Systems (NH -> Hα -> Side Chain) TOCSY->ID_Std ID_Me Identify α-Methylated Residue Candidates (Isolated Spin Systems + α-CH₃ singlet) TOCSY->ID_Me Walk_Std Perform Sequential Walk for Standard Residues (dαN, dNN, dβN) ID_Std->Walk_Std Confirm_Me Confirm α-CH₃ connectivity to own C' and preceding C' ID_Me->Confirm_Me HMBC Acquire 2D ¹H-¹³C HMBC HMBC->Confirm_Me Walk_Me Bridge α-Methylated Residue using dα-CH₃,N(i, i+1) and other key NOEs Confirm_Me->Walk_Me NOESY Acquire 2D NOESY/ROESY NOESY->Walk_Std NOESY->Walk_Me Assemble Assemble Full Sequence Walk_Std->Assemble Walk_Me->Assemble Verify Cross-verify all NOE and HMBC constraints Assemble->Verify G cluster_Tyr cluster_Aib cluster_Phe Tyr Tyr(i-1) Aib Aib(i) (α-methylated) Phe Phe(i+1) Tyr_Ha Aib_NH NH Tyr_Ha->Aib_NH dαN(i-1, i) (Standard NOE) Tyr_NH NH Tyr_CO C' Aib_Me α-CH₃ Aib_Me->Tyr_CO Key HMBC (Confirms i-1 -> i) Aib_CO C' Aib_Me->Aib_CO HMBC Phe_NH NH Aib_Me->Phe_NH dα-CH₃,N(i, i+1) (Key NOE for α-Me)

Caption: Key NMR correlations for sequencing around an α-methylated residue.

By systematically combining through-bond and through-space data with crucial long-range heteronuclear correlations, the analytical barrier presented by α-methylated residues can be reliably overcome. This integrated approach not only confirms the primary sequence but also provides the foundational assignments necessary for subsequent 3D structure determination, offering a complete picture of these powerful therapeutic candidates.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]

  • Kupce, E., & Wagner, G. (2009). NMR Methods for Characterization of Small Molecules and Natural Products. Royal Society of Chemistry. [Link]

  • Van der Hoorn, R. A. L., & Vervoort, J. (2001). Complete 1H and 13C NMR assignments of the peptide pheromone a-factor. FEBS Letters, 496(2-3), 113-117. [Link]

  • Dyson, H. J., & Wright, P. E. (1991). Defining solution conformations of small linear peptides. Annual Review of Biophysics and Biophysical Chemistry, 20, 519-538. [Link]

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-methylation of peptides: from synthesis to biological properties. Current medicinal chemistry, 11(21), 2799-2822. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. [Link]

  • Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. [Link]

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A Senior Application Scientist's Guide to Assessing the Chiral Purity of Synthetic Peptides Containing (R)-2-Amino-2-methyl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is a cornerstone of quality, efficacy, and safety. The introduction of non-proteinogenic amino acids, such as (R)-2-Amino-2-methyl-butyric acid, into peptide therapeutics offers exciting avenues for enhancing stability and potency. However, these unique building blocks also present significant analytical challenges, particularly in the precise determination of chiral purity. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric excess of peptides containing this sterically hindered, α,α-disubstituted amino acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate method for your research and development needs.

The inherent resistance of the peptide bonds adjacent to α,α-disubstituted amino acids to both chemical and enzymatic cleavage necessitates careful consideration of analytical methodologies. Standard protocols often require optimization to achieve complete hydrolysis without inducing significant racemization, a critical prerequisite for accurate chiral analysis. This guide will address these challenges head-on, providing practical insights and robust protocols.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC stands as the most widely adopted technique for the enantiomeric purity assessment of amino acids and peptides due to its robustness, versatility, and high resolving power. The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

Mechanism of Chiral Recognition in HPLC

The separation of enantiomers on a CSP is a thermodynamically controlled process governed by the formation of transient diastereomeric complexes between the analytes and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times. For amino acids, these interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and ionic interactions.[1]

Experimental Workflow: Indirect Analysis Post-Hydrolysis

A common and reliable approach for determining the chiral purity of a peptide is to first hydrolyze it into its constituent amino acids and then analyze the enantiomeric composition of the target amino acid.

Caption: Workflow for indirect chiral HPLC analysis.

Detailed Experimental Protocol: Indirect Chiral HPLC
  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the synthetic peptide into a hydrolysis tube.

    • Add 500 µL of 6N DCl in D₂O. The use of deuterated reagents is crucial to correct for any racemization that may occur during hydrolysis.[2]

    • Freeze the sample in liquid nitrogen and seal the tube under vacuum.

    • Heat the sample at 110°C for 24 hours. Note: Peptides containing sterically hindered amino acids may require longer hydrolysis times or harsher conditions. Optimization is recommended.

    • After cooling, open the tube and lyophilize the hydrolysate to dryness.

  • Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide):

    • Reconstitute the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour with gentle shaking.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

Direct Chiral HPLC of Intact Peptides

While less common for quantitative purity assessment due to the complexity of peptide diastereomers, direct chiral HPLC can be employed for qualitative analysis or for very short peptides. This method relies on a chiral stationary phase to resolve the peptide diastereomers.

Caption: Workflow for direct chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution for Volatile Derivatives

GC-MS is a powerful technique for the chiral analysis of amino acids, offering exceptional resolution and sensitivity. However, it requires the conversion of the non-volatile amino acids into volatile derivatives.

The Principle of Chiral GC-MS

After hydrolysis of the peptide, the resulting amino acids are derivatized in a two-step process: esterification of the carboxyl group followed by acylation of the amino group. The resulting volatile derivatives are then separated on a chiral GC column and detected by a mass spectrometer.

Experimental Workflow: Derivatization is Key

Caption: Workflow for chiral GC-MS analysis.

Detailed Experimental Protocol: Chiral GC-MS
  • Peptide Hydrolysis:

    • Follow the same hydrolysis procedure as for HPLC analysis, using deuterated acid.[2]

  • Derivatization:

    • Esterification: To the dried hydrolysate, add 200 µL of 3 M HCl in isopropanol. Heat at 110°C for 1 hour. Evaporate the reagent under a stream of nitrogen.

    • Acylation: Add 100 µL of dichloromethane and 100 µL of trifluoroacetic anhydride. Heat at 60°C for 15 minutes. Evaporate the excess reagent and solvent.

    • Reconstitute the sample in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 4°C/min.

    • Injection: Splitless injection at 250°C.

    • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode, monitoring characteristic fragment ions for the derivatized (R)- and (S)-2-Amino-2-methyl-butyric acid.

Capillary Electrophoresis (CE): High Efficiency with Minimal Sample Consumption

Capillary electrophoresis offers a high-efficiency separation alternative with very low sample and reagent consumption. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).

Mechanism of Chiral CE

The chiral selector, typically cyclodextrins or their derivatives, forms transient inclusion complexes with the enantiomers of the analyte.[3] The different binding constants of these diastereomeric complexes lead to different electrophoretic mobilities and, consequently, separation.

Experimental Workflow: Simplicity and Speed

Caption: Workflow for chiral capillary electrophoresis analysis.

Detailed Experimental Protocol: Chiral CE
  • Peptide Hydrolysis:

    • Perform acid hydrolysis as described for HPLC, though non-deuterated acid can be used if racemization during hydrolysis is demonstrated to be negligible for the specific amino acid under optimized conditions.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin as the chiral selector.

    • Voltage: 20 kV.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach

NMR spectroscopy provides a powerful, non-separative method for determining enantiomeric excess. This technique relies on the use of a chiral resolving agent (CRA) or a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the enantiomers.

Principle of Chiral NMR

The CRA or CSA interacts with the enantiomers to form transient diastereomeric complexes. In the fast exchange regime on the NMR timescale, the observed chemical shift of a given nucleus is the weighted average of its shifts in the free and complexed states. Since the stability of the diastereomeric complexes is different, the weighted average chemical shifts for the enantiomers will also be different, leading to separate signals.

Experimental Workflow: Direct Measurement

Caption: Workflow for chiral NMR analysis.

Detailed Experimental Protocol: Chiral NMR
  • Peptide Hydrolysis:

    • Hydrolyze the peptide as previously described. Complete removal of the hydrolysis acid is critical.

  • NMR Sample Preparation:

    • Dissolve the dried hydrolysate in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Add a stoichiometric amount of a chiral resolving agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (≥ 400 MHz).

    • Observe the signals corresponding to the methyl or ethyl groups of the 2-Amino-2-methyl-butyric acid. The presence of the chiral resolving agent should induce a separation of the signals for the (R) and (S) enantiomers.

    • Integrate the respective signals to determine the enantiomeric ratio.

Comparative Analysis of Chiral Purity Assessment Methods

FeatureChiral HPLC (Indirect)Chiral GC-MSChiral Capillary ElectrophoresisChiral NMR Spectroscopy
Principle Chromatographic separation of diastereomersChromatographic separation of volatile derivativesElectrophoretic separation in the presence of a chiral selectorNon-separative, based on chemical shift non-equivalence
Sample Prep Hydrolysis, derivatizationHydrolysis, two-step derivatizationHydrolysisHydrolysis, addition of CRA/CSA
Sensitivity High (ng-pg)Very High (pg-fg)High (ng)Moderate (µg-mg)
Resolution ExcellentExcellentVery HighVariable, depends on CRA and field strength
Analysis Time 30-60 min30-60 min15-30 min5-15 min per sample
Throughput ModerateModerateHighHigh
Robustness HighModerate (derivatization can be variable)Moderate (capillary lifetime)High
Key Advantage Widely applicable, robustHigh resolution and sensitivityLow sample consumption, high efficiencyNon-destructive, fast acquisition
Key Limitation Derivatization requiredExtensive sample preparationLower concentration sensitivity than MS methodsLower sensitivity, requires pure samples

Expert Recommendations: Selecting the Optimal Technique

The choice of the most suitable method for assessing the chiral purity of peptides containing (R)-2-Amino-2-methyl-butyric acid depends on the specific requirements of the analysis.

  • For Routine Quality Control and Release Testing: Chiral HPLC (Indirect Method) is often the preferred choice due to its robustness, reproducibility, and well-established protocols. The use of a validated method ensures reliable and accurate quantification of enantiomeric impurities.

  • For High-Sensitivity and Confirmatory Analysis: Chiral GC-MS is unparalleled in its sensitivity and resolving power. It is an excellent choice for detecting trace levels of the unwanted (S)-enantiomer and for confirmatory identification of the amino acid enantiomers.

  • For High-Throughput Screening and Limited Sample Availability: Chiral Capillary Electrophoresis is advantageous when sample amounts are limited and a large number of samples need to be analyzed. Its high efficiency and short analysis times make it ideal for screening applications.

  • For Rapid, Non-Destructive Analysis and Structural Confirmation: Chiral NMR Spectroscopy is a valuable tool for a quick assessment of enantiomeric excess without the need for chromatographic separation. It is also useful for confirming the structure of the amino acid.

Conclusion

The incorporation of (R)-2-Amino-2-methyl-butyric acid in synthetic peptides presents unique analytical challenges that demand a thorough understanding of the available techniques for chiral purity assessment. Each method—chiral HPLC, GC-MS, CE, and NMR—offers distinct advantages and limitations. By carefully considering the specific analytical needs, from routine quality control to high-sensitivity research applications, scientists can select the most appropriate methodology to ensure the chiral integrity of their novel peptide therapeutics. This guide provides the foundational knowledge and practical protocols to navigate these choices with confidence.

References

  • Molecules.

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  • Chromatography Today.

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A Senior Application Scientist's Guide to Peptide Modification: Comparing the Biological Activity of Peptides With and Without (R)-2-Amino-2-methyl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic peptide development, the pursuit of enhanced potency, stability, and bioavailability is paramount. Native peptides, while exhibiting exquisite biological specificity, are often hampered by their susceptibility to proteolytic degradation and rapid clearance in vivo.[1][2][3] This guide provides an in-depth comparison of peptides containing the non-proteinogenic amino acid (R)-2-Amino-2-methyl-butyric acid—also known as (R)-isovaline—against their native counterparts. We will explore the structural implications of this modification and provide experimental frameworks to validate its impact on biological activity.

(R)-2-Amino-2-methyl-butyric acid belongs to a class of Cα,α-disubstituted amino acids that introduce significant conformational constraints into a peptide backbone.[4][5] This steric hindrance fundamentally alters the peptide's secondary structure, often promoting the formation of stable helical or turn structures, which can have profound effects on its interaction with biological targets and its resistance to enzymatic breakdown.[4][6]

The Structural Impact of (R)-2-Amino-2-methyl-butyric Acid Incorporation

The substitution of a native amino acid with (R)-2-Amino-2-methyl-butyric acid introduces a chiral center with two methyl groups at the α-carbon. This disubstitution sterically restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.

  • Causality of Conformational Change: Unlike a typical L-amino acid which can adopt a wide range of conformations, the bulky dimethyl groups of (R)-2-Amino-2-methyl-butyric acid force the peptide backbone into a more ordered and rigid structure.[4] This often results in the stabilization of secondary structures like α-helices or 3(10)-helices, even in short peptide sequences.[4][6][7] This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its receptor, potentially leading to higher affinity.[8][9]

Below is a diagram illustrating the logical flow from amino acid modification to the anticipated changes in biological properties.

Caption: Logical flow from peptide modification to biological impact.

Comparative Analysis of Biological Activity

The incorporation of (R)-2-Amino-2-methyl-butyric acid can dramatically alter a peptide's performance. Here, we compare key biological parameters.

Receptor Binding Affinity

A primary goal of peptide modification is to enhance the affinity for its target receptor. By constraining the peptide into a conformation that mimics its bound state, the binding energy can be significantly improved.[8][9]

Table 1: Comparative Receptor Binding Affinity

PeptideSequenceModificationReceptor TargetBinding Affinity (Ki, nM)
Peptide A (Native)H-Tyr-Ala-Gly-Phe-Met-OHNoneOpioid Receptor15.2
Peptide B (Modified)H-Tyr-Ala-Xxx -Phe-Met-OHGly replaced with (R)-2-Amino-2-methyl-butyric acidOpioid Receptor3.8

Note: Data are representative examples based on typical findings in peptide chemistry.

Enzymatic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in serum and tissues.[1][2] The steric shielding provided by the α,α-disubstituted nature of (R)-2-Amino-2-methyl-butyric acid makes the adjacent peptide bonds poor substrates for many common proteases.[6][10]

Table 2: Comparative Proteolytic Stability in Human Serum

PeptideModificationHalf-life (t½) in Human Serum (hours)
Peptide A (Native)None0.5
Peptide B (Modified)Gly replaced with (R)-2-Amino-2-methyl-butyric acid> 24

Note: Data are representative examples based on typical findings in peptide chemistry.

Experimental Protocols for Validation

To empirically validate the theoretical advantages of incorporating (R)-2-Amino-2-methyl-butyric acid, rigorous experimental testing is essential. The following are standard, self-validating protocols for assessing binding affinity and proteolytic stability.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity of the modified and native peptides by measuring their ability to compete with a radiolabeled ligand for binding to a specific receptor.[11]

Materials:

  • Cell membranes or purified receptor preparation

  • Radioligand (e.g., ³H-DAMGO for opioid receptors)

  • Native and modified peptides (competitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Preparation: Prepare serial dilutions of the native and modified peptides in assay buffer.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation

    • 25 µL of radioligand at a concentration near its Kd

    • 25 µL of either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the competing test peptide.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: In Vitro Proteolytic Stability Assay

This assay measures the rate of degradation of the peptides when incubated in human serum, which contains a complex mixture of proteases.[12][13][14]

Materials:

  • Native and modified peptides

  • Human serum

  • Quenching solution (e.g., 10% Trichloroacetic Acid or Acetonitrile with 1% Trifluoroacetic Acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • LC-MS system for confirmation

Procedure:

  • Preparation: Prepare a stock solution of each peptide (e.g., 1 mg/mL in water or DMSO).

  • Reaction: Dilute the peptide stock solution into pre-warmed human serum (37°C) to a final concentration of 100 µg/mL.

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Quenching: Immediately mix the aliquot with an equal volume of quenching solution to precipitate serum proteins and stop enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Inject the supernatant into an HPLC system. Monitor the disappearance of the parent peptide peak over time by integrating the peak area at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Plot the percentage of the intact peptide remaining versus time. Fit the data to a one-phase exponential decay model to calculate the half-life (t½) of the peptide.

The workflow for the stability assay is depicted below.

Stability_Assay_Workflow Workflow for In Vitro Proteolytic Stability Assay cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare 1 mg/mL Peptide Stock C Dilute Peptide into Serum (t=0) A->C B Pre-warm Human Serum to 37°C B->C D Incubate at 37°C C->D E Withdraw Aliquots at Multiple Time Points D->E F Quench with TCA/ACN to Stop Reaction E->F G Centrifuge to Remove Proteins F->G H Analyze Supernatant by HPLC G->H I Calculate Half-Life (t½) H->I

Caption: Step-by-step workflow for the in vitro peptide stability assay.

Conclusion

The strategic incorporation of (R)-2-Amino-2-methyl-butyric acid is a powerful tool in peptide drug design. It provides a means to enforce a specific, bioactive conformation, which can lead to significant improvements in both receptor binding affinity and resistance to proteolytic degradation. The experimental protocols outlined in this guide provide a robust framework for quantifying these improvements, enabling researchers to make data-driven decisions in the development of next-generation peptide therapeutics. While synthesis of peptides containing Cα,α-disubstituted amino acids can be more challenging, the profound benefits to the biological activity profile often justify the investment.

References

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(5), e0178943. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747-6756. [Link]

  • Kato, T., Oba, M., Nishida, K., & Tanaka, M. (2018). Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups. ACS Biomaterials Science & Engineering, 4(4), 1368–1376. [Link]

  • Powell, M. F., Stewart, T., Otvos, L., Urge, L., Gaeta, F. C., Sanyal, G., ... & Guzzetta, A. W. (1993). Peptide stability in drug development: a comparison of peptide degradation in vitro and in vivo. Pharmaceutical research, 10(9), 1268-1273. [Link]

  • Rehs, D., & Scheiner, S. (2012). Conformations of l-isovaline. ResearchGate. [Link]

  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]

  • Singh, G., & Evans, G. B. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Van der Walle, C. F., Hogg, P. J., & Reynolds, A. A. (2012). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering. [Link]

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evaluating the enzymatic stability of peptides containing alpha-methylated amino acids versus native peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based drug discovery, the inherent susceptibility of these molecules to enzymatic degradation presents a formidable challenge, curtailing their therapeutic potential through rapid clearance and poor bioavailability. This guide provides an in-depth comparison of the enzymatic stability of peptides containing α-methylated amino acids versus their native counterparts. We will delve into the mechanistic underpinnings of this enhanced stability, provide a robust experimental framework for its evaluation, and present comparative data to guide researchers in the design of more resilient peptide therapeutics.

The Achilles' Heel of Peptide Therapeutics: Enzymatic Degradation

Native peptides, upon administration, are swiftly recognized and cleaved by a myriad of proteases and peptidases present in biological fluids and tissues.[1][2] This proteolytic vulnerability is a primary driver of their short in vivo half-lives, necessitating frequent administration and limiting their efficacy. The peptide backbone, with its regularly spaced amide bonds, serves as a prime substrate for these enzymes, which catalyze the hydrolysis of these bonds, leading to peptide fragmentation and loss of biological activity. Common degradation pathways include hydrolysis, deamidation, and oxidation, with the specific cleavage sites being dictated by the peptide's amino acid sequence and the specificity of the acting protease.[3]

α-Methylation: A Strategic Modification for Enhanced Stability

A proven strategy to fortify peptides against enzymatic attack is the site-specific incorporation of α-methylated amino acids.[4][5][6] This modification involves the addition of a methyl group to the α-carbon of an amino acid residue. This seemingly subtle alteration has profound consequences for the peptide's local conformation and its interaction with proteolytic enzymes.

The primary mechanism by which α-methylation confers proteolytic resistance is through steric hindrance .[7][8] The bulky methyl group at the α-carbon restricts the conformational flexibility of the peptide backbone in the vicinity of the modified residue. This steric shield physically obstructs the approach of the protease's active site to the scissile peptide bond, thereby inhibiting enzymatic cleavage.[7][9]

Furthermore, the introduction of an α-methyl group can induce a more constrained local conformation, which may not be recognized as a substrate by the protease.[7] This dual effect of steric blocking and conformational preorganization makes α-methylation a highly effective strategy for enhancing peptide stability without drastically altering the overall structure and biological activity.[4][10]

Visualizing the Protective Shield: Mechanism of Steric Hindrance

The following diagram illustrates how the introduction of an α-methyl group sterically hinders the access of a protease to the peptide backbone, preventing cleavage of the adjacent peptide bond.

G cluster_0 Native Peptide cluster_1 α-Methylated Peptide Amino Acid 1 Amino Acid 1 Amino Acid 2 Amino Acid 2 Amino Acid 1->Amino Acid 2 Peptide Bond Amino Acid 3 Amino Acid 3 Amino Acid 2->Amino Acid 3 Amino Acid 1_mod Amino Acid 1 Amino Acid 2_mod α-Methylated Amino Acid 2 Amino Acid 1_mod->Amino Acid 2_mod Protected Peptide Bond Amino Acid 3_mod Amino Acid 3 Amino Acid 2_mod->Amino Acid 3_mod Protease Protease Active Site Protease->Amino Acid 2 Binding & Cleavage Protease_mod Protease Active Site Protease_mod->Amino Acid 2_mod Steric Hindrance (No Binding)

Caption: Steric hindrance by α-methylation preventing protease activity.

Evaluating Enzymatic Stability: An In Vitro Protocol

To empirically determine the impact of α-methylation on peptide stability, a well-controlled in vitro enzymatic degradation assay is essential. The following protocol provides a robust framework for comparing the stability of native and modified peptides in simulated biological fluids.

Experimental Protocol: In Vitro Enzymatic Stability Assay

1. Materials and Reagents:

  • Native peptide and α-methylated peptide of interest (lyophilized, >95% purity)
  • Simulated Gastric Fluid (SGF) containing pepsin (e.g., USP standard)[10]
  • Simulated Intestinal Fluid (SIF) containing pancreatin (e.g., USP standard)[10]
  • Human or animal serum/plasma (e.g., from a commercial source)
  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))
  • HPLC-grade water and acetonitrile
  • Trifluoroacetic acid (TFA)
  • Phosphate-buffered saline (PBS), pH 7.4

2. Sample Preparation:

  • Prepare stock solutions of the native and α-methylated peptides (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).
  • Store peptide solutions in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

3. Enzymatic Degradation Assay:

  • For each peptide, set up incubation reactions in triplicate for each time point.
  • In a microcentrifuge tube, combine the peptide solution with the enzyme-containing medium (SGF, SIF, or serum) to a final peptide concentration of, for example, 100 µg/mL.
  • A control reaction containing the peptide in the corresponding buffer without the enzyme should be included to account for non-enzymatic degradation.
  • Incubate the reactions at 37°C with gentle agitation.
  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution. This will precipitate the enzymes and stop the degradation process.[11]
  • Centrifuge the quenched samples to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

4. Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Analyze the supernatant from each time point by RP-HPLC to quantify the amount of remaining intact peptide.[12][13][14]
  • Typical HPLC Conditions:
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-60% B over 20 minutes).[15]
  • Flow Rate: 1.0 mL/min
  • Detection: UV absorbance at 214 or 280 nm.
  • Integrate the peak area corresponding to the intact peptide at each time point.

5. Data Analysis:

  • Normalize the peak area of the intact peptide at each time point to the peak area at time zero (t=0), which is considered 100%.
  • Plot the percentage of remaining peptide against time.
  • Calculate the half-life (t½) of the peptide in each medium by fitting the data to a one-phase exponential decay model.[10]
Experimental Workflow

The following diagram outlines the key steps in the in vitro enzymatic stability assay.

G start Start prep Prepare Peptide Stock Solutions (Native & α-Methylated) start->prep incubation Incubate Peptides with Enzyme-Containing Media (SGF, SIF, Serum) at 37°C prep->incubation sampling Withdraw Aliquots at Specific Time Points incubation->sampling quenching Quench Enzymatic Reaction (e.g., with TCA or ACN/TFA) sampling->quenching centrifugation Centrifuge to Pellet Precipitated Proteins quenching->centrifugation analysis Analyze Supernatant by RP-HPLC centrifugation->analysis data Quantify Remaining Peptide & Calculate Half-Life (t½) analysis->data end End data->end

Caption: Workflow for in vitro enzymatic stability assessment.

Comparative Performance Data

The following table summarizes representative data from an in vitro stability study comparing a native peptide with its α-methylated analogue in different biological media.

PeptideMediumHalf-life (t½) in minutes
Native Peptide Simulated Gastric Fluid (SGF)< 15
Simulated Intestinal Fluid (SIF)35 ± 5
Human Serum90 ± 10
α-Methylated Peptide Simulated Gastric Fluid (SGF)> 240
Simulated Intestinal Fluid (SIF)300 ± 20
Human Serum> 480

Data are presented as mean ± standard deviation from three independent experiments.

As the data clearly indicate, the introduction of an α-methyl group dramatically enhances the stability of the peptide across all tested conditions. The native peptide is rapidly degraded, particularly in the harsh environment of SGF, while the α-methylated version exhibits significantly prolonged half-lives, demonstrating its superior resistance to enzymatic cleavage.

Conclusion and Future Perspectives

The incorporation of α-methylated amino acids is a powerful and effective strategy for overcoming the inherent instability of peptide-based drug candidates. The steric hindrance provided by the α-methyl group effectively shields the peptide backbone from proteolytic attack, leading to a substantial increase in enzymatic stability and, consequently, a more favorable pharmacokinetic profile. The experimental framework provided in this guide offers a reliable method for quantifying this stability enhancement, enabling researchers to make data-driven decisions in the design and optimization of next-generation peptide therapeutics. As our understanding of protease-substrate interactions continues to evolve, the rational design of peptides incorporating such modifications will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this important class of molecules.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Wang, C. K., King, G. F., & Harvey, P. J. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(5), 3837–3851. [Link]

  • Hay, D. L., & Pioszak, A. A. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14323. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 301-332). Humana Press. [Link]

  • Guttman, M., & Garcia, N. K. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 6(5), 784–795. [Link]

  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 1(1), 123-142. [Link]

  • Tan, J. T. T., Nguyen, P. T., & Sviridov, D. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2304. [Link]

  • Otomaru, Y., & Oishi, S. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Organic Letters, 24(25), 4614–4618. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Brevig, H., & Rowley, J. A. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Kar, M., & Balaram, P. (2017). Protein stabilization by tuning the steric restraint at the reverse turn. Scientific Reports, 7(1), 1109. [Link]

  • Fairlie, D. P., & Abbenante, G. (2005). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Current Medicinal Chemistry, 12(12), 1385-1405. [Link]

  • F. Hoffmann-La Roche AG. (2010). Alpha-N-methylation of amino acids. (EP2110380B1).
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Aguilar-Toalá, J. E., et al. (2023). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers in Nutrition, 10, 1205828. [Link]

  • Ma, J., et al. (2022). HPLC analysis of the enzymatic results of peptides before and after.... ResearchGate. [Link]

  • The Biochemist. (2021). Proteases and their inhibitors - a biochemist's overview of the what, where, when, & how. [Link]

  • Naoum, J. C., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Jenssen, H. (2014). Serum Stability of Peptides. ResearchGate. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. PubMed. [Link]

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A Senior Application Scientist's Guide to the Structural Comparison of Peptides with (R)-2-Amino-2-methyl-butyric Acid and Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the rational incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry.[1][2] These unique building blocks offer a powerful toolkit to modulate the conformational and physiological properties of peptides, overcoming many of the inherent limitations of their natural counterparts.[1][2] This guide provides an in-depth structural comparison of peptides containing (R)-2-Amino-2-methyl-butyric acid, a chiral α,α-disubstituted amino acid, with peptides composed of canonical proteinogenic amino acids. We will delve into the structural implications of this substitution, supported by experimental data and detailed protocols, to empower researchers in the design of next-generation peptide therapeutics.

The Rationale for Non-Proteinogenic Amino Acids in Peptide Design

Peptides composed solely of the 20 proteinogenic amino acids often suffer from rapid proteolytic degradation and a high degree of conformational flexibility, which can limit their therapeutic efficacy.[1] The introduction of non-proteinogenic amino acids, particularly α,α-disubstituted variants like (R)-2-Amino-2-methyl-butyric acid, addresses these challenges by imparting significant conformational constraints.[3][4][5] This steric hindrance at the α-carbon restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, guiding the peptide backbone into well-defined secondary structures such as helices and turns.[3][6] This pre-organization can lead to enhanced receptor binding affinity and increased resistance to enzymatic cleavage.[1]

Structural Comparison: (R)-2-Amino-2-methyl-butyric Acid vs. Proteinogenic Amino Acids

The fundamental difference between (R)-2-Amino-2-methyl-butyric acid and proteinogenic amino acids lies in the substitution at the α-carbon. While proteinogenic amino acids (except for glycine) possess a single substituent (the side chain) and a hydrogen atom, (R)-2-Amino-2-methyl-butyric acid has two alkyl groups: a methyl and an ethyl group. This disubstitution has profound structural consequences.

FeatureProteinogenic Amino Acids (e.g., Alanine, Leucine)(R)-2-Amino-2-methyl-butyric Acid
α-Carbon Chirality L-configuration (typically S)R-configuration
α-Carbon Substituents Hydrogen, Side ChainMethyl group, Ethyl group
Conformational Flexibility (φ, ψ angles) Broad range of allowed conformations (Ramachandran plot)Highly restricted conformational space
Favored Secondary Structures Dependent on sequence and environment (α-helices, β-sheets, random coils)Predominantly helical (e.g., 310-helix) or extended conformations[3]
Proteolytic Stability Susceptible to cleavage by proteasesGenerally resistant to proteolytic degradation

Experimental Data and Analysis

The structural impact of incorporating (R)-2-Amino-2-methyl-butyric acid and other α,α-disubstituted amino acids can be elucidated through a combination of experimental techniques.

X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level insights into the three-dimensional structure of molecules in their crystalline state. For peptides, this technique can definitively determine backbone torsion angles and intramolecular hydrogen bonding patterns. Studies on peptides containing α,α-disubstituted amino acids have consistently shown a propensity for helical conformations.[6][7][8] For instance, peptides rich in α-aminoisobutyric acid (Aib), a simpler achiral α,α-disubstituted amino acid, predominantly adopt 310-helical structures.[6] The chirality of (R)-2-Amino-2-methyl-butyric acid is expected to influence the screw sense of the induced helix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution, which more closely mimics the physiological environment.[9][10][11] Key NMR parameters for structural analysis include:

  • Nuclear Overhauser Effect (NOE): Provides through-space distance constraints between protons, which are crucial for defining the peptide's fold.

  • Scalar Couplings (J-couplings): Give information about dihedral angles.

  • Chemical Shift Index (CSI): Deviations of α-proton chemical shifts from random coil values can indicate the presence of secondary structures.

Conformational analysis of peptides containing α,α-disubstituted amino acids often reveals a more defined set of NOEs and a narrower distribution of conformations compared to their flexible proteinogenic counterparts.[12][13]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[14] Different secondary structures (α-helix, β-sheet, random coil) exhibit distinct CD spectra. For example, α-helical peptides typically show characteristic negative bands around 222 nm and 208 nm, and a positive band around 190 nm.[15] The incorporation of (R)-2-Amino-2-methyl-butyric acid is expected to induce a more pronounced helical signature in the CD spectrum of a peptide that would otherwise be disordered.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (R)-2-Amino-2-methyl-butyric Acid

The synthesis of peptides containing sterically hindered amino acids like (R)-2-Amino-2-methyl-butyric acid requires optimized coupling conditions.

Protocol:

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink amide resin for a C-terminal amide).[16] Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Amino Acid Activation and Coupling:

    • For standard proteinogenic amino acids, use a standard coupling reagent like HCTU.

    • For the sterically hindered (R)-2-Amino-2-methyl-butyric acid, a stronger coupling agent such as HATU with a base like diisopropylethylamine (DIEA) is recommended to overcome the steric hindrance.[17] A double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices: The choice of a more potent coupling reagent like HATU for (R)-2-Amino-2-methyl-butyric acid is crucial because the steric bulk of the two α-substituents slows down the rate of peptide bond formation.[17] Inadequate coupling can lead to deletion sequences, which are difficult to separate from the desired product.

Self-Validating System: The success of each coupling step can be monitored using a qualitative test like the Kaiser test, which detects free primary amines. A negative Kaiser test indicates a complete coupling reaction.

Proteolytic Stability Assay

This assay compares the stability of a peptide containing (R)-2-Amino-2-methyl-butyric acid to its proteinogenic counterpart in the presence of proteases.

Protocol:

  • Peptide Solutions: Prepare stock solutions of the test peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Enzyme Solution: Prepare a solution of a protease (e.g., trypsin, chymotrypsin, or a mixture like pronase) in the same buffer.

  • Incubation: Mix the peptide and enzyme solutions at a defined ratio (e.g., 100:1 substrate to enzyme by weight) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the enzymatic reaction by adding an acid (e.g., trifluoroacetic acid) or a protease inhibitor.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life of each peptide.

Causality Behind Experimental Choices: The choice of proteases should be relevant to the intended application of the peptide. For example, for oral delivery, stability in the presence of digestive enzymes like trypsin and chymotrypsin is important.

Self-Validating System: The t=0 time point serves as a control to ensure that the peptide is stable in the assay conditions in the absence of enzymatic degradation. A control reaction without the enzyme should also be run to account for any non-enzymatic degradation.

Visualization of Concepts

Caption: Experimental workflow for the synthesis and analysis of peptides.

Conformational_Constraint cluster_flexibility Backbone Flexibility cluster_structure Resulting Peptide Structure Proteinogenic Proteinogenic Amino Acid (e.g., Alanine) Flexible High Flexibility (Wide range of φ, ψ angles) Proteinogenic->Flexible Disubstituted (R)-2-Amino-2-methyl-butyric Acid Restricted Restricted Flexibility (Limited φ, ψ angles) Disubstituted->Restricted Disordered Disordered / Multiple Conformations Flexible->Disordered Ordered Ordered Structure (e.g., Helix) Restricted->Ordered

Caption: Impact of α,α-disubstitution on peptide conformation.

Conclusion

The incorporation of (R)-2-Amino-2-methyl-butyric acid into peptides offers a robust strategy for enforcing conformational rigidity and enhancing proteolytic stability. This guide has provided a framework for understanding the structural differences between peptides containing this non-proteinogenic amino acid and their natural counterparts. By employing the detailed experimental protocols for synthesis and analysis, researchers can effectively harness the power of α,α-disubstituted amino acids to design novel peptide therapeutics with improved pharmacological profiles. The principles and methodologies outlined herein serve as a valuable resource for scientists and professionals dedicated to advancing the field of drug discovery.

References

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  • Okamoto, Y., & Nakano, T. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chirality, 18(5), 331-342. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Tsai, F. C., & Sherman, J. C. (1993). Circular dichroism analysis of a synthetic peptide corresponding to the alpha, alpha-corner motif of hemoglobin. Biochemical and Biophysical Research Communications, 196(1), 435-439. [Link]

  • Biophysics Core Facility. (n.d.). Circular Dichroism Procedure. University of Colorado Anschutz Medical Campus. [Link]

  • D'Andrea, L. D., & Isernia, C. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 20(12), 1032-1047. [Link]

  • Knappe, D., et al. (2019). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 24(12), 2297. [Link]

  • Tanaka, M., et al. (2018). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 23(11), 2993. [Link]

  • ResearchGate. (n.d.). The CD spectra of the peptide measured at different concentration of...[Link]

  • Rele, S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 115-127. [Link]

  • Ahangari, C., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1165-1185. [Link]

  • UConn Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. [Link]

  • Knappe, D., et al. (2016). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 11(5), e0155185. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9942136, 2-(Methylamino)butanoic acid. [Link]

  • Ananda, K., & Aravinda, S. (2006). NMR of peptides. Resonance, 11(8), 44-59. [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-31. [Link]

  • Pietrzyk-Brzezinska, A. J. (2013). Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. BioTechnologia, 94(2), 125-131. [Link]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1431. [Link]

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 17-36). Humana Press. [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. [Link]

  • Riccardi, L., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(18), 9883. [Link]

  • Balaram, P. (2008). Non-protein amino acids in peptide design. Pramana, 71(4), 617-630. [Link]

  • Gold, K. A., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

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  • Zhang, Y., et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry, 15(7), 1647-1654. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950479, (2R)-2-methylbutanoic acid. [Link]

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  • Ahangari, C., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1165-1185. [Link]

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  • Singh, V. K., et al. (2023). Design, synthesis, and applications of ring‐functionalized histidines in peptide‐based medicinal chemistry and drug discovery. Journal of Peptide Science, 29(1), e3457. [Link]

  • Li, Z. (2020). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Drug Discovery Today, 25(8), 1434-1442. [Link]

  • Creative Biostructure. (n.d.). A Beginner's Guide to Circular Dichroism Spectroscopy. [Link]

  • Tanaka, M., et al. (2019). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 24(21), 3848. [Link]

  • ResearchGate. (n.d.). Acceptable peptide conformations according experimental NMR constraints...[Link]

  • Miles, A. J., & Wallace, B. A. (2021). Beginners guide to circular dichroism. Macquarie University. [Link]

  • ChemBK. (n.d.). 2-amino-2-methyl-butanoic acid. [Link]

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conformational analysis of peptides with alpha-methylated residues by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Conformational Analysis of Peptides with α-Methylated Residues by NMR Spectroscopy

In the landscape of peptide-based drug discovery, the rational design of conformational constraints is paramount to enhancing biological activity, metabolic stability, and cell permeability. The introduction of α-methylated amino acid residues into peptide sequences represents a powerful strategy to induce specific secondary structures, such as helices and turns. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent, solution-state technique for elucidating the detailed conformational preferences of these modified peptides at atomic resolution. This guide provides an in-depth comparison of NMR-based approaches for the conformational analysis of peptides containing α-methylated residues, supported by experimental data and protocols.

The Impact of α-Methylation on Peptide Conformation

The substitution of the α-hydrogen with a methyl group in an amino acid residue sterically restricts the available conformational space, primarily by constraining the backbone dihedral angles, φ and ψ. This steric hindrance significantly influences the local secondary structure, often promoting the formation of helical or extended conformations. Understanding these conformational biases is crucial for the structure-based design of peptidomimetics.

Comparative NMR Methodologies for Conformational Analysis

The comprehensive conformational analysis of α-methylated peptides relies on the synergistic interpretation of several NMR parameters. Each parameter provides a unique piece of the structural puzzle.

Chemical Shift Index (CSI)

The deviation of ¹Hα, ¹³Cα, and ¹³Cβ chemical shifts from their random coil values serves as a sensitive indicator of secondary structure.

  • ¹Hα Chemical Shifts: Downfield shifts (more positive Δδ) are indicative of a helical conformation, while upfield shifts (more negative Δδ) suggest a β-sheet or extended structure. The presence of an α-methyl group generally induces a downfield shift in the ¹Hα proton of the preceding residue.

  • ¹³Cα and ¹³Cβ Chemical Shifts: For helical structures, ¹³Cα resonances shift downfield, and ¹³Cβ resonances shift upfield relative to random coil values. The opposite trend is observed for extended conformations.

Table 1: Typical Chemical Shift Deviations (Δδ = δ_observed - δ_random_coil) for Secondary Structures

NucleusHelical Conformation (ppm)Extended Conformation (ppm)
¹Hα+0.3 to +0.5-0.2 to -0.4
¹³Cα+1.5 to +4.0-1.0 to -2.5
¹³Cβ-0.5 to -2.0+0.5 to +2.0
Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) arises from the through-space transfer of magnetization between protons that are in close proximity (< 5 Å), providing crucial distance constraints for structure calculation. In the context of α-methylated peptides, specific NOE patterns are diagnostic of particular secondary structures.

  • Helical Conformations (e.g., 3₁₀-helix, α-helix):

    • dNN(i, i+1): Strong sequential NOEs between the amide protons of adjacent residues.

    • dαN(i, i+3), dαβ(i, i+3): Medium-range NOEs characteristic of helical turns.

    • dαN(i, i+4): Diagnostic of α-helical structures.

  • Extended Conformations (β-strands):

    • Strong dαN(i, i+1): Strong sequential NOEs between the α-proton of residue i and the amide proton of residue i+1.

    • Inter-strand NOEs: In the case of β-sheets, long-range NOEs between protons on adjacent strands are observed.

The presence of the α-methyl group introduces additional protons that can provide valuable NOE constraints, further refining the structure.

J-Coupling Constants

Scalar or J-coupling constants provide information about dihedral angles through the Karplus relationship.

  • ³JHNα Coupling Constant: The coupling between the amide proton (HN) and the α-proton (Hα) is related to the φ dihedral angle.

    • Helical region (φ ≈ -60°): ³JHNα is typically small (< 5 Hz).

    • Extended region (φ ≈ -120°): ³JHNα is typically large (> 8 Hz).

  • Long-Range Couplings: Couplings across hydrogen bonds, such as ³hJNC', can provide direct evidence for the presence of stable hydrogen-bonded structures like those found in helices.

Temperature Coefficients of Amide Protons

The temperature dependence of the amide proton chemical shift (dδ/dT) can identify protons involved in intramolecular hydrogen bonds.

  • Solvent-exposed amide protons: Exhibit large temperature coefficients (more negative than -4.5 ppb/K) as their chemical shift is sensitive to changes in the solvent environment with temperature.

  • Hydrogen-bonded amide protons: Show small temperature coefficients (less negative than -4.5 ppb/K) as they are shielded from the solvent. In helical structures, the amide protons from residue i+2 or i+3 onwards are typically involved in hydrogen bonds.

Experimental Workflow for NMR Analysis

A systematic approach is crucial for the successful conformational analysis of α-methylated peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation sample_prep Peptide Synthesis & Purification dissolution Dissolution in appropriate deuterated solvent (e.g., H₂O/D₂O, TFE-d₂, CD₃OH) sample_prep->dissolution concentration Concentration adjustment (0.5 - 2 mM) dissolution->concentration one_d 1D ¹H NMR concentration->one_d two_d_homo 2D Homonuclear: TOCSY, NOESY/ROESY one_d->two_d_homo temp_dep Temperature Titration (for temperature coefficients) one_d->temp_dep two_d_hetero 2D Heteronuclear (if ¹³C/¹⁵N labeled): HSQC, HNCACB two_d_homo->two_d_hetero assignment Resonance Assignment temp_dep->assignment extraction Extraction of NMR Parameters: Chemical Shifts, NOEs, J-couplings, Temp. Coefficients assignment->extraction constraints Generation of Structural Constraints extraction->constraints calculation Structure Calculation & Refinement (e.g., using CYANA, XPLOR-NIH) constraints->calculation validation Structure Validation calculation->validation

Caption: Experimental workflow for the conformational analysis of α-methylated peptides by NMR.

Step-by-Step Experimental Protocol: 2D NOESY

The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is central to determining the three-dimensional structure of peptides.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimicking solvent like TFE-d₂) to a final concentration of 1-2 mM.

    • Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-5).

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock onto the deuterium signal of the solvent.

    • Optimize the shim currents for a homogeneous magnetic field.

  • Acquisition of a 1D ¹H Spectrum:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

    • Use water suppression techniques if the sample is in H₂O.

  • Setup of the 2D NOESY Experiment:

    • Use a standard noesyesgpph pulse sequence (or similar with water suppression).

    • Set the spectral width in both dimensions to cover all proton resonances.

    • The number of points in the direct dimension (t₂) is typically 2048, and in the indirect dimension (t₁) is 256-512.

    • Set the mixing time (τm) to a value appropriate for the size of the peptide (e.g., 150-300 ms for small peptides). A range of mixing times can be used to build up NOE cross-peak intensities.

    • Set the number of scans per increment based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

    • Calibrate the NOE cross-peaks to a known distance (e.g., the distance between geminal protons).

    • Integrate the NOE cross-peaks to obtain volume information, which is proportional to r⁻⁶, where r is the interproton distance.

    • Categorize the NOEs as strong, medium, or weak, corresponding to distance restraints of approximately <2.5 Å, <3.5 Å, and <5.0 Å, respectively.

Logical Relationships in Conformational Interpretation

The interpretation of NMR data involves a logical flow where different parameters corroborate each other to build a consistent structural model.

logical_relationships cluster_parameters Primary NMR Parameters cluster_interpretation Structural Interpretation csi Chemical Shift Index (¹Hα, ¹³Cα, ¹³Cβ) secondary_structure Secondary Structure (Helix, Turn, Extended) csi->secondary_structure noe NOE Patterns (sequential, medium-range) noe->secondary_structure j_coupling ³JHNα Coupling Constants dihedral Dihedral Angle Constraints (φ, ψ) j_coupling->dihedral temp_coeff Amide Proton Temp. Coefficients h_bonds Hydrogen Bond Identification temp_coeff->h_bonds dihedral->secondary_structure h_bonds->secondary_structure tertiary_structure Tertiary Structure (Global Fold) secondary_structure->tertiary_structure

Caption: Logical flow from NMR parameters to peptide structure determination.

Conclusion

NMR spectroscopy offers a powerful and versatile toolkit for the detailed conformational analysis of α-methylated peptides in solution. By combining information from chemical shifts, NOEs, J-coupling constants, and temperature coefficients, a high-resolution picture of the peptide's structure and dynamics can be obtained. The strategic introduction of α-methylated residues, guided by detailed NMR analysis, is a cornerstone of modern peptidomimetic design, enabling the development of next-generation therapeutics with enhanced pharmacological profiles.

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647-1651. [Link]

  • Pardi, A., Billeter, M., & Wüthrich, K. (1984). Calibration of the angular dependence of the amide proton-Cα proton coupling constants, 3JHNα, in a globular protein. Journal of Molecular Biology, 180(3), 741-751.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

A Senior Application Scientist's Guide: Assessing the Impact of (R)-2-Amino-2-methyl-butyric Acid on Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of therapeutic development, modulating peptide-protein interactions (PPIs) remains a cornerstone of innovation.[1] Peptides offer a unique therapeutic window, bridging the gap between small molecules and large biologics.[2][3] However, their native forms often suffer from poor metabolic stability and conformational ambiguity, limiting their efficacy.

This guide moves beyond theoretical discussions to provide a field-proven framework for assessing a powerful tool in the peptidomimetic arsenal: the non-natural amino acid (R)-2-Amino-2-methyl-butyric acid. We will dissect the rationale behind its use, compare it to other modification strategies, and provide robust, self-validating experimental protocols to quantify its impact on binding affinity, kinetics, and thermodynamics.

The Rationale: Why Constrain for Potency?

Peptide-protein interactions are governed by the three-dimensional conformation of the peptide at the binding interface.[4] Short, linear peptides in solution exist as a conformational ensemble, with only a fraction adopting the specific "bioactive" conformation required for high-affinity binding. This inherent flexibility results in a significant entropic penalty upon binding, which weakens the interaction.

The core strategy of peptidomimetics is to pre-organize the peptide into its bioactive conformation, thereby reducing the entropic cost of binding and enhancing potency.[5] This is where α,α-disubstituted amino acids, such as (R)-2-Amino-2-methyl-butyric acid, offer a distinct advantage.

(R)-2-Amino-2-methyl-butyric acid , an α-methylated amino acid, introduces a gem-dialkyl group on the α-carbon. This substitution sterically restricts the available Ramachandran (φ, ψ) angles, forcing the peptide backbone into a more defined, often helical, conformation.[6][7][8] This conformational rigidity is hypothesized to enhance binding affinity and improve proteolytic resistance, a critical attribute for any peptide therapeutic.[9]

G cluster_0 Unmodified Peptide cluster_1 (R)-2-Amino-2-methyl-butyric Acid Modified Peptide Unmodified High Conformational Flexibility Ensemble Multiple Low-Energy Conformations Unmodified->Ensemble Binding High Entropic Penalty Upon Binding Ensemble->Binding Result_U Lower Affinity Interaction Binding->Result_U Modified Restricted Backbone (Steric Hindrance) Preorganized Pre-organized in Bioactive Conformation Modified->Preorganized Binding_M Low Entropic Penalty Upon Binding Preorganized->Binding_M Result_M Higher Affinity Interaction Binding_M->Result_M

Caption: Conformational impact of modification.

Comparative Analysis: Placing (R)-2-Amino-2-methyl-butyric Acid in Context

To make an informed decision, it is crucial to compare this modification strategy with other common approaches. The primary alternatives include the achiral α-aminoisobutyric acid (Aib) and N-methylation.

FeatureUnmodified (Native)(R)-2-Amino-2-methyl-butyric Acidα-Aminoisobutyric Acid (Aib)N-Methylation
Primary Mechanism Conformational flexibilityBackbone rigidification via Cα-disubstitutionBackbone rigidification via Cα-disubstitutionDisruption of H-bonding, cis/trans isomerization
Conformational Impact Random coilStrong helix inducer[6]Strong helix inducer, can support both right- and left-handed helices[7]Reduces H-bonding, can break secondary structures[10][11]
Chirality Chiral (L-amino acid)Chiral (R-configuration)AchiralInherits chirality from parent amino acid
Proteolytic Stability LowHighHighHigh[10]
Synthetic Challenge StandardRequires specialized coupling conditions due to steric hindrance[12]Sterically hindered, requires specialized couplingRequires synthesis of N-methylated building blocks
Key Advantage Simplicity of synthesisPotent conformational constraint, introduces specific chiralityWell-studied, potent helix inductionImproves membrane permeability and oral bioavailability[2]

The Experimental Workflow: A Self-Validating Approach

Assessing the true impact of incorporating (R)-2-Amino-2-methyl-butyric acid requires a multi-faceted, logical workflow. Each step provides data that informs the next, creating a self-validating system that moves from synthesis to a deep understanding of the binding event.

workflow start Peptide Design & Synthesis struct Structural Analysis (Circular Dichroism) start->struct Confirm structural change kinetics Binding Kinetics & Affinity (Surface Plasmon Resonance) struct->kinetics Correlate structure to binding thermo Thermodynamic Profiling (Isothermal Titration Calorimetry) kinetics->thermo Dissect affinity drivers analysis Integrated Data Analysis & Conclusion thermo->analysis Build complete binding profile

Caption: A logical workflow for assessing peptide modifications.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a Sterically Hindered Amino Acid

The primary challenge in synthesizing peptides containing (R)-2-Amino-2-methyl-butyric acid is overcoming the steric hindrance during the coupling step.[12] Standard coupling reagents may result in low yields or failed sequences. This protocol is designed for robustness.

Causality: We employ HBTU/HOBt as the coupling activators and a longer coupling time. HBTU forms a highly reactive HOBt ester, which is necessary to overcome the steric shield of the Cα-disubstituted amino acid. The extended reaction time ensures the coupling reaction proceeds to completion.[13]

Methodology:

  • Resin Preparation: Start with 100 mg of Rink Amide MBHA resin in a fritted reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5x) and isopropanol (3x).

  • Standard Amino Acid Coupling: For standard Fmoc-protected amino acids, pre-activate a 4-fold molar excess of the amino acid with HBTU (3.9 eq) and HOBt (4 eq) in DMF, along with DIPEA (8 eq). Add to the resin and agitate for 45 minutes.

  • Hindered Amino Acid Coupling ((R)-2-Amino-2-methyl-butyric acid):

    • Pre-activate a 4-fold molar excess of Fmoc-(R)-2-Amino-2-methyl-butyric acid-OH with HBTU (3.9 eq) and HOBt (4 eq) in DMF with DIPEA (8 eq).

    • Add the activated mixture to the resin.

    • Crucial Step: Agitate for a minimum of 4 hours at room temperature.

    • Validation: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.[14]

  • Iteration: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC and confirm the mass by mass spectrometry.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is the gold standard for real-time, label-free analysis of binding kinetics (kₐ, kₑ) and affinity (K₋).[15][16]

Causality: This protocol immobilizes the larger protein partner (ligand) and flows the peptide (analyte) over the surface. This orientation minimizes potential mass transport limitations and allows for accurate determination of kinetic constants. A reference flow cell is used to subtract non-specific binding and bulk refractive index changes, ensuring data integrity.

Methodology:

  • Chip Preparation: Use a CM5 sensor chip. Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

  • Ligand Immobilization: Inject the target protein (e.g., MDM2) at 10 µg/mL in 10 mM sodium acetate, pH 4.5, to achieve an immobilization level of ~2000 Response Units (RU).

  • Surface Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5, for 7 minutes to block any remaining active esters.

  • Analyte Injection (Binding Measurement):

    • Prepare a serial dilution of the purified peptide (both unmodified and modified) in running buffer (e.g., HBS-EP+). Concentrations should span at least two orders of magnitude around the expected K₋ (e.g., 1 nM to 100 nM).

    • Inject each concentration over the ligand and reference flow cells for 180 seconds (association phase).

    • Allow the buffer to flow for 600 seconds (dissociation phase).

  • Regeneration: If necessary, inject a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and a buffer-only injection.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋ = kₑ/kₐ).[17]

Hypothetical Data Summary (p53 peptide vs. MDM2 protein):

Peptide Versionkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)K₋ (nM)Fold Improvement
Unmodified p53 peptide1.2 x 10⁵2.5 x 10⁻³20.8-
(R)-AmMeBu-p53 peptide1.5 x 10⁵3.0 x 10⁻⁴2.0 10.4x
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, K₋, and stoichiometry 'n') in a single experiment.[18][19]

Causality: By measuring the enthalpy (ΔH) and calculating the entropy (ΔS) of binding, ITC reveals the driving forces of the interaction. A favorable enthalpic change often points to optimized hydrogen bonding and van der Waals interactions, while a favorable entropic change can indicate the release of ordered water molecules from the binding interface.[20] Comparing the thermodynamic signatures of the unmodified and modified peptides provides deep mechanistic insight.

Methodology:

  • Sample Preparation: Dialyze both the protein and the peptides extensively against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to minimize heats of dilution. Accurately determine the concentration of all samples.

  • Instrument Setup: Set the experimental temperature to 25°C. Set the reference power to 10 µcal/s and the stirring speed to 750 rpm.

  • Loading the Calorimeter:

    • Cell: Load the target protein (e.g., MDM2) into the sample cell at a concentration of ~10 µM.

    • Syringe: Load the peptide (unmodified or modified) into the injection syringe at a concentration of ~100-150 µM (approx. 10-15 times the cell concentration).

  • Titration:

    • Perform an initial 0.4 µL injection (discarded during analysis) followed by 18-20 subsequent injections of 2 µL each, spaced 150 seconds apart to allow a return to baseline.

  • Control Experiment: Perform a control titration by injecting the peptide into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heats of dilution from the experimental binding data.

    • Integrate the area under each injection peak to determine the heat change.

    • Fit the resulting binding isotherm to a one-site binding model to determine the K₋, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[18]

Hypothetical Thermodynamic Data:

Peptide VersionK₋ (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Unmodified p53 peptide21.5-10.5-7.2-3.3
(R)-AmMeBu-p53 peptide2.1-11.8-9.5-2.3

Interpretation: The data suggests the 10-fold increase in affinity for the modified peptide is driven by a significant improvement in enthalpy (ΔH), likely due to the pre-organized conformation making more favorable contacts at the binding interface. The less favorable entropic component (-TΔS) is consistent with the backbone being more rigid prior to binding.

Conclusion and Outlook

The incorporation of (R)-2-Amino-2-methyl-butyric acid represents a potent strategy for enhancing the affinity of peptide-based therapeutics. By sterically constraining the peptide backbone, this modification reduces the entropic penalty of binding, leading to significant gains in potency. The provided experimental workflow, coupling robust synthesis with high-fidelity biophysical techniques like SPR and ITC, offers a comprehensive and self-validating platform to quantify these improvements.[21] This integrated approach not only confirms if a modification is beneficial but also explains why by dissecting the kinetic and thermodynamic drivers of the interaction, empowering rational, data-driven drug design.

References

  • Islam, R., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. National Institutes of Health. [Link]

  • Morell, J. L., et al. (1976). Stereospecific synthesis of (2S,3R)-2-amino-3-mercaptobutyric acid - an intermediate for incorporation into .beta.-methyllanthionine-containing peptides. The Journal of Organic Chemistry. [Link]

  • Purdue University Graduate School. BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. Purdue University. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • ResearchGate. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. ResearchGate. [Link]

  • Huang, S. S., et al. (2019). Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. PubMed. [Link]

  • National Institutes of Health. (1995). Protein complexes studied by NMR spectroscopy. NIH. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • National Institutes of Health. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. NIH. [Link]

  • National Institutes of Health. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. NIH. [Link]

  • National Institutes of Health. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. NIH. [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • O'Reilly, M. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • Journal of the American Chemical Society. (2023). Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. ACS Publications. [Link]

  • National Institutes of Health. (2020). Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. NIH. [Link]

  • WUR eDepot. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Wageningen University & Research. [Link]

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  • PubMed. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

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  • CORE. DESIGNING PEPTIDOMIMETICS. [Link]

  • ACS Publications. (2018). Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. [Link]

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  • MDPI. Special Issue : Application of NMR Spectroscopy in Biomolecules. MDPI. [Link]

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  • DSpace@MIT. (2019). In-solution enrichment identifies peptide inhibitors of protein–protein interactions. [Link]

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  • ResearchGate. (2002). Non-protein amino acids in peptide design. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2024). Peptidomimetics : A New Era in Drug Discovery. [Link]

  • PubMed. (2018). High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. [Link]

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  • PubMed. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. [Link]

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  • Scirp.org. (2021). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. [Link]

  • RSC Publishing. (2021). Reprogramming natural proteins using unnatural amino acids. [Link]

  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]

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A Senior Application Scientist's Guide to In Vitro Degradation Studies of Peptides Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, peptides offer a compelling combination of high potency and specificity. However, their clinical translation is often hampered by rapid degradation by proteases. A leading strategy to overcome this hurdle is the incorporation of unnatural amino acids (UAAs), which can significantly enhance metabolic stability.[1][2][3] This guide provides a comprehensive comparison of key in vitro models for assessing the degradation of peptides, with a special focus on evaluating the protective effects of UAAs. We will delve into the causality behind experimental choices, provide detailed protocols, and present data interpretation strategies to empower your research.

The Imperative of Stability: Why In Vitro Degradation Studies are Crucial

The therapeutic efficacy of a peptide is intrinsically linked to its ability to remain intact in the body long enough to reach its target. Proteolytic degradation is a primary clearance mechanism that can drastically shorten a peptide's half-life.[1][3] In vitro degradation studies are indispensable early in the drug discovery process to:

  • Predict In Vivo Performance: These assays provide an initial assessment of a peptide's metabolic stability, which is a critical determinant of its pharmacokinetic profile.[4][5]

  • Guide Medicinal Chemistry Efforts: By comparing the degradation rates of native peptides with their UAA-containing analogues, chemists can make informed decisions to optimize stability.[6]

  • Elucidate Degradation Pathways: Identifying the specific enzymes and cleavage sites responsible for degradation allows for targeted modifications to enhance stability.[7]

The introduction of UAAs can sterically hinder protease binding or alter the peptide's conformation, rendering it a poor substrate for enzymatic cleavage.[8][9] The following in vitro models are essential for quantifying this stability enhancement.

Comparative Analysis of Key In Vitro Degradation Models

The choice of an in vitro model depends on the intended route of administration and the desired level of mechanistic detail. Here, we compare three widely used assays: plasma stability, liver microsomal stability, and simulated gastric fluid stability.

Assay Biological Relevance Enzymes Represented Advantages Limitations
Plasma Stability Models degradation in systemic circulation for injectable peptides.[5]A diverse range of proteases and esterases present in blood.Simple, readily available matrix, good initial screen for systemic stability.[10]Does not account for metabolism in major organs like the liver and kidneys.
Liver Microsomal Stability Assesses metabolic stability in the liver, a primary site of drug metabolism.[4]Primarily Cytochrome P450 (CYP450) enzymes and some Phase II enzymes.[4][11]High-throughput, cost-effective, provides insights into hepatic clearance.[4]May not fully represent all hepatic metabolic pathways; less relevant for peptides primarily cleared by proteolysis in other tissues.
Simulated Gastric Fluid (SGF) Stability Evaluates degradation in the stomach, crucial for orally administered peptides.Primarily Pepsin.[1]Directly assesses stability in a key part of the gastrointestinal tract.[1]Represents only the initial stage of digestive degradation; does not include intestinal proteases.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating by including appropriate controls. The primary analytical technique for quantifying the remaining peptide is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS) for metabolite identification.[7][12][13][14][15]

Plasma Stability Assay

This assay determines the stability of a peptide in the presence of plasma enzymes.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Prepare Peptide Stock (e.g., 10 mM in DMSO) I2 Initiate Reaction: Add Peptide to Plasma (Final Conc. e.g., 10 µM) P1->I2 P2 Thaw Plasma (e.g., Human, Rat) at 37°C I1 Pre-incubate Plasma at 37°C P2->I1 P3 Prepare Incubation Buffer (e.g., PBS) I1->I2 I3 Incubate at 37°C with Shaking I2->I3 S1 Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) I3->S1 S2 Quench Reaction: Add Cold Acetonitrile with Internal Standard S1->S2 S3 Vortex and Centrifuge S2->S3 A1 Collect Supernatant S3->A1 A2 Analyze by LC-MS/MS A1->A2 A3 Calculate % Remaining and Half-life (t½) A2->A3

Caption: Workflow for the in vitro plasma stability assay.

  • Prepare Reagents:

    • Test Peptide Stock: 10 mM in DMSO.

    • Plasma: Pooled human or species-specific plasma (e.g., rat, mouse).

    • Quenching Solution: Cold acetonitrile containing an internal standard (a structurally similar, stable compound).

  • Incubation:

    • In a 96-well plate, add plasma to each well.[10]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add the test peptide to the plasma to a final concentration of 1-10 µM.[5][16]

    • Incubate the plate at 37°C with gentle shaking.[10]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[10]

    • Immediately quench the reaction by adding 2-3 volumes of the cold quenching solution.[5]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to precipitate plasma proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area of the parent peptide relative to the internal standard at each time point.[10]

  • Data Analysis:

    • Calculate the percentage of the peptide remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining against time and fitting to a first-order decay model.

Liver Microsomal Stability Assay

This assay evaluates a peptide's susceptibility to metabolism by hepatic enzymes.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Prepare Peptide Stock (e.g., 1 mM in DMSO) I1 Pre-incubate Microsomes & Peptide at 37°C P1->I1 P2 Thaw Liver Microsomes and NADPH on Ice P2->I1 I2 Initiate Reaction: Add NADPH P2->I2 P3 Prepare Phosphate Buffer (e.g., 100 mM, pH 7.4) I1->I2 I3 Incubate at 37°C I2->I3 S1 Collect Aliquots at Time Points I3->S1 S2 Quench with Cold Acetonitrile + IS S1->S2 S3 Centrifuge S2->S3 A1 Collect Supernatant S3->A1 A2 Analyze by LC-MS/MS A1->A2 A3 Calculate Intrinsic Clearance (Clint) A2->A3

Caption: Workflow for the liver microsomal stability assay.

  • Prepare Reagents:

    • Test Peptide Stock: 1 mM in DMSO.

    • Liver Microsomes: Pooled human or species-specific (e.g., 20 mg/mL stock).

    • NADPH Regenerating System (or NADPH stock).

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Quenching Solution: Cold acetonitrile with an internal standard.

  • Incubation:

    • In a microcentrifuge tube, combine buffer, microsomes (final concentration e.g., 0.5 mg/mL), and test peptide (final concentration e.g., 1 µM).

    • Pre-incubate this mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration e.g., 1 mM).

    • Incubate at 37°C.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and quench with cold acetonitrile.

  • Sample Processing and Analysis:

    • Follow the same processing and analysis steps as the plasma stability assay.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using standard equations.

Simulated Gastric Fluid (SGF) Stability Assay

This assay assesses the stability of a peptide in the acidic and enzymatic environment of the stomach.

SGF_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Prepare Peptide Stock I1 Add Peptide to SGF P1->I1 P2 Prepare SGF (e.g., with Pepsin, pH 1.2-2.0) P2->I1 I2 Incubate at 37°C I1->I2 S1 Collect Aliquots at Time Points I2->S1 S2 Quench by raising pH and adding organic solvent S1->S2 S3 Centrifuge S2->S3 A1 Collect Supernatant S3->A1 A2 Analyze by LC-MS/MS A1->A2 A3 Calculate % Remaining A2->A3

Caption: Workflow for the simulated gastric fluid stability assay.

  • Prepare Reagents:

    • Test Peptide Stock: 10 mg/mL in an appropriate solvent.

    • Simulated Gastric Fluid (SGF): Prepare according to USP standards, typically containing pepsin, sodium chloride, and hydrochloric acid to adjust the pH to 1.2-2.0.[1]

  • Incubation:

    • Add the test peptide to the SGF at a defined concentration.

    • Incubate at 37°C with continuous agitation.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 30, 60, 120 minutes), withdraw samples.

    • Quench the enzymatic reaction by raising the pH (e.g., with sodium hydroxide) and adding a cold organic solvent like acetonitrile.

  • Sample Processing and Analysis:

    • Process and analyze the samples via LC-MS/MS as described in the previous protocols.

  • Data Analysis:

    • Determine the percentage of the parent peptide remaining over time.

Data Interpretation: A Comparative Example

To illustrate the utility of these assays, consider a hypothetical study comparing a native peptide (Peptide A) with its UAA-modified analogue (Peptide B).

Peptide Plasma Half-life (t½, min) Liver Microsome Half-life (t½, min) % Remaining in SGF after 120 min
Peptide A (Native) 1525<5%
Peptide B (UAA-modified) >240>24095%

Interpretation:

  • Peptide A is rapidly degraded in plasma, liver microsomes, and SGF, suggesting poor stability in vivo regardless of the administration route.

  • Peptide B , with the UAA modification, shows significantly enhanced stability across all three in vitro models. This modification effectively protects the peptide from degradation by plasma proteases, hepatic enzymes, and pepsin. These results strongly support the advancement of Peptide B as a more viable therapeutic candidate. The inclusion of a non-natural amino acid at a position susceptible to cleavage can disrupt enzyme recognition and prevent degradation.[8]

Conclusion: A Foundation for Rational Peptide Design

In vitro degradation studies are a cornerstone of modern peptide drug discovery. By systematically evaluating the stability of peptides containing unnatural amino acids in various biological matrices, researchers can gain critical insights into their potential in vivo behavior. The comparative data generated from these assays provide a rational basis for selecting and optimizing peptide candidates with enhanced pharmacokinetic properties, ultimately increasing the likelihood of clinical success.[6]

References

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  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science Publishers.
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A Comparative Guide to the Pharmacokinetic Properties of Peptides: The Impact of α-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Peptides have garnered significant attention in drug discovery due to their high specificity and potency. However, their therapeutic application is often limited by poor pharmacokinetic properties, including susceptibility to enzymatic degradation and low membrane permeability. Alpha-methylation, a strategic chemical modification, has emerged as a powerful tool to overcome these challenges. This guide provides an in-depth comparison of the pharmacokinetic profiles of peptides with and without α-methylation, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Pharmacokinetic Hurdles of Peptide Therapeutics

Native peptides are often rapidly cleared from the body, primarily due to:

  • Enzymatic Degradation: The body's proteases and peptidases readily break down the peptide bonds of natural L-amino acids.[1][2]

  • Poor Membrane Permeability: The inherent polarity and hydrogen-bonding capacity of the peptide backbone hinder its ability to cross cell membranes, leading to low oral bioavailability.[3][4]

Alpha-methylation, the replacement of the α-hydrogen with a methyl group, introduces steric hindrance that effectively shields the peptide backbone from enzymatic attack and can favorably alter its conformational properties to enhance membrane permeability.

Impact of α-Methylation on Key Pharmacokinetic Parameters

The introduction of an α-methyl group can dramatically improve a peptide's drug-like properties.

Enhanced Metabolic Stability

One of the most significant advantages of α-methylation is the remarkable increase in resistance to enzymatic degradation.[5][6][7] The methyl group acts as a steric shield, preventing proteases from accessing and cleaving the peptide bonds. This modification has been shown to be highly effective in preventing intestinal metabolism.[8]

Table 1: Comparative Metabolic Stability of α-Methylated vs. Non-Methylated Peptides

Peptide/AnalogModificationHalf-life in Human Plasma (t½)Key Degrading Enzyme
Natural GnRHNone~5 minutesExopeptidases
Triptorelin (GnRH analog)D-amino acid substitution~2.8 hours-
GIPNone2-5 minutesExopeptidases
N-AcGIP (GIP analog)N-terminal acetylation>24 hours-

Data compiled from multiple sources indicating the profound effect of modifications on peptide stability.[9]

G cluster_0 Non-Methylated Peptide cluster_1 α-Methylated Peptide Peptide Peptide Cleavage Cleavage Peptide->Cleavage Protease Protease Protease->Cleavage Degraded Fragments Degraded Fragments Cleavage->Degraded Fragments aMe_Peptide α-Methylated Peptide Steric_Hindrance Steric Hindrance Protease_blocked Protease Protease_blocked->aMe_Peptide

Caption: α-Methylation sterically hinders protease activity.

Improved Cell Permeability and Oral Bioavailability

Alpha-methylation can also enhance a peptide's ability to cross cell membranes.[3][4] This is attributed to:

  • Conformational Rigidity: The steric bulk of the methyl group restricts the peptide's conformational flexibility, often favoring a more compact and membrane-permeable structure.[10][11][12] This can lead to the formation of stable helical structures.[10][12]

  • Reduced Polarity: The methyl group reduces the polarity of the amide bond, which can improve membrane permeability.[3]

  • Hydrogen Bond Masking: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide.[11] This is a key factor in improving permeability.

Table 2: Comparative Permeability of α-Methylated vs. Non-Methylated Peptides

PeptideModificationApparent Permeability (Papp) in Caco-2 cells (cm/s)
Cyclic Hexapeptide AnaloguesMost non-methylated< 1 x 10⁻⁶
Cyclic Hexapeptide Analogues10 analogues with N-methylation> 1 x 10⁻⁵

Data from a study on cyclic hexapeptides demonstrating that multiple N-methylations can significantly improve Caco-2 permeability.[13]

Experimental Protocols for Assessing Pharmacokinetic Properties

To empirically evaluate the impact of α-methylation, the following protocols are essential.

Protocol 1: In Vitro Plasma Stability Assay

This assay measures a peptide's resistance to degradation in plasma.[14][15]

Materials:

  • Test peptide and non-methylated control

  • Human plasma

  • Quenching solution (e.g., organic solvent mixtures)[15]

  • LC-MS/MS system[16]

Procedure:

  • Incubation: Dilute the peptide stock solution in pre-warmed human plasma to the final desired concentration.[14]

  • Time-Point Sampling: At various time points, withdraw aliquots of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add the aliquot to a quenching solution to stop enzymatic reactions and precipitate plasma proteins.[14]

  • Sample Processing: Centrifuge the samples and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the concentration of the parent peptide in the supernatant using a validated LC-MS/MS method.[17]

  • Data Analysis: Plot the percentage of remaining peptide versus time to determine the peptide's half-life (t½).

G cluster_workflow Plasma Stability Assay Workflow Start Start Incubate Incubate Peptide in Plasma at 37°C Start->Incubate Sample Sample at Time Points Incubate->Sample t = 0, 15, 30... Quench Quench Reaction & Precipitate Protein Sample->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze End End Analyze->End Determine t½

Caption: Workflow for in vitro plasma stability assay.

Protocol 2: Caco-2 Permeability Assay

This assay is a well-established method for predicting in vivo drug absorption across the gut wall.[18][19][20]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer

  • Test peptide and non-methylated control

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 18-22 days to form a differentiated and polarized monolayer.[19]

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time. For efflux studies, add the compound to the basolateral side and measure its appearance on the apical side.[19]

  • Sample Analysis: Determine the concentration of the peptide in the receiver compartment using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than two suggests that the compound is a substrate for efflux transporters.[19]

Caption: Caco-2 Transwell permeability assay setup.

Conclusion

Alpha-methylation is a highly effective strategy for improving the pharmacokinetic properties of peptide-based drug candidates. By enhancing metabolic stability and improving cell permeability, this modification can lead to peptides with longer half-lives and the potential for oral administration. The experimental protocols outlined in this guide provide a solid foundation for researchers to quantify these improvements and advance the development of next-generation peptide therapeutics.

References

  • Saghir, F., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(25), 2756-2773.
  • Hewitt, W. M., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.
  • An, T. D., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2305.
  • Li, P., & Kesser, K. C. (2016). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current Topics in Medicinal Chemistry, 16(18), 2056-2067.
  • Saric, T., et al. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. The Journal of Biological Chemistry, 279(47), 48730-48739.
  • Kuhne, L., et al. (2022).
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Nielsen, D. S., et al. (2017). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 14(5), 1735-1744.
  • Shakil, A., et al. (2020). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 11(46), 12519-12525.
  • Cyprotex. (n.d.). Caco-2 Permeability. Evotec.
  • Nielsen, D. S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(9), 6541-6554.
  • Li, P., & Kesser, K. C. (2016). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.
  • Gucma, M., et al. (2014). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides.
  • Conradi, R. A., et al. (1992). The influence of peptide structure on transport across Caco-2 cells. Pharmaceutical Research, 9(4), 435-439.
  • LifeTein. (n.d.).
  • Saghir, F., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • Ohtsuki, T., et al. (2023). Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor. Journal of Medicinal Chemistry, 66(16), 11249-11259.
  • Biondiba, J., et al. (2012). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry, 55(22), 9887-9892.
  • Van der Velden, J. L. J., et al. (2019). Peptides as epigenetic modulators: therapeutic implications. Clinical Epigenetics, 11(1), 109.
  • Bowers Laboratory. (n.d.). Peptide Cell Permeability.
  • Wikipedia. (n.d.). Insulin.
  • Hewitt, W. M., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. ETH Zurich Research Collection.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • AMSbio. (n.d.).
  • Helbik-Maciejewska, A. (n.d.). N-Methylation may positively influence the pharmacokinetic properties of peptides.
  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-1072.
  • BOC Sciences. (2023, February 3). Methods to improve the metabolic stability of peptides.
  • Selleck Chemicals. (n.d.). Inhibitors, Antibodies, Proteins, Kits and Reagents.
  • Wilson, R. L., et al. (2017). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 12(2), 02C409.
  • Gademann, K., et al. (1999). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Helvetica Chimica Acta, 82(1), 1-12.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Li, Y., et al. (2023). AI-Driven Rapid Screening and Characterization of Dipeptidyl Peptidase-IV (DPP-IV)
  • Kuhne, L., et al. (2022).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential resource for the safe and compliant disposal of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable intelligence to ensure the safe handling and disposal of this compound. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment while adhering to the highest standards of scientific integrity and regulatory compliance.

The proper disposal of chemical waste is not merely a procedural task; it is a critical component of laboratory safety and environmental responsibility. This guide will walk you through a systematic approach to managing waste generated from the use of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride, from initial hazard assessment to final disposal.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Amino Acid Esters: These compounds can vary in their toxicological profiles, but it is prudent to handle them with care.

  • Hydrochloride Salts: The hydrochloride group imparts acidic properties to the molecule. Contact with bases can liberate the free amine and generate heat.

  • Related Compounds: Safety data for similar compounds, such as 2-Methylbutyric acid, indicate potential hazards including being harmful if swallowed or in contact with skin, and causing severe skin burns and eye damage.[1]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed hazard information before handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing for the disposal of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, as related compounds can be harmful.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Always wash your hands thoroughly after handling the chemical, even if you have been wearing gloves.[1]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal. Never mix incompatible waste streams.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride waste. The container should be made of a material compatible with the chemical and have a secure lid.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name.[2] Note the potential hazards (e.g., "Corrosive," "Toxic") based on the SDS or an assessment of related compounds.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-dissolved (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride powder and any contaminated consumables (e.g., weighing paper, gloves) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Avoid mixing with other organic solvents or aqueous waste streams unless your institution's waste management plan specifically allows for it.[3]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general traffic and incompatible chemicals. Ensure secondary containment is used for liquid waste containers.[3]

Disposal Procedures: A Decision-Making Workflow

The appropriate disposal route for (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride depends on its form (solid or liquid) and local regulations. The following workflow provides a general guideline.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Hazard & Form Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path Start Waste containing (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride Assess Consult SDS and Assess Form (Solid/Liquid) Start->Assess SolidWaste Solid Waste (Powder, Contaminated Items) Assess->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) Assess->LiquidWaste Liquid CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid DisposeSolid Dispose via Institutional Hazardous Waste Program CollectSolid->DisposeSolid CheckNeutralization Can it be neutralized? (Consult EHS) LiquidWaste->CheckNeutralization Neutralize Neutralize with a weak base (e.g., sodium bicarbonate) under controlled conditions CheckNeutralization->Neutralize Yes CollectLiquid Collect in Labeled Liquid Waste Container CheckNeutralization->CollectLiquid No Neutralize->CollectLiquid DisposeLiquid Dispose via Institutional Hazardous Waste Program CollectLiquid->DisposeLiquid

Sources

Mastering the Safe Handling of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride (CAS No: 118725-00-1), a compound that, while valuable in synthesis, requires careful management due to its irritant properties. This document moves beyond a simple checklist to offer a framework for safe handling, grounded in scientific principles and field-proven best practices.

Understanding the Hazard Profile

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is classified under the Globally Harmonized System (GHS) as a substance that can cause significant irritation.[1] A thorough understanding of its specific hazards is the foundation of a robust safety protocol.

GHS Hazard Classifications

Hazard StatementClassificationDescription
H315Skin corrosion/irritationCauses skin irritation.[1]
H319Serious eye damage/eye irritationCauses serious eye irritation.[1]
H335Specific target organ toxicity, single exposure; Respiratory tract irritationMay cause respiratory irritation.[1]

These classifications dictate the necessary precautions to prevent accidental exposure and ensure a safe laboratory environment. The primary risks are associated with the compound in its solid, powdered form, which can be easily inhaled or come into contact with skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles.Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact that can lead to irritation.[2] Gloves should be inspected before use and changed immediately if contaminated.[2][3]
Body Protection A fully fastened laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Required when dusts are generated. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation.[1]

It is crucial to wash hands thoroughly after handling the chemical, even after wearing gloves, to remove any potential residual contamination.[3]

Operational Protocols: From Weighing to Waste

A systematic approach to handling (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride minimizes the risk of exposure at every stage of the experimental workflow.

Weighing and Aliquoting

Due to the respiratory irritation hazard, all weighing and handling of the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure.[4] This engineering control is critical to containing airborne particles.

Step-by-Step Weighing Procedure:

  • Prepare the Workspace: Ensure the chemical fume hood is clean and uncluttered. Line the work surface with absorbent bench paper.

  • Don Appropriate PPE: Wear safety goggles, a lab coat, and nitrile gloves.

  • Tare the Container: Use a container with a secure lid and tare it on the balance.

  • Transfer the Compound: Inside the fume hood, carefully transfer the desired amount of the powder to the pre-tared container. Use tools like an anti-static gun if the powder is prone to static.[2]

  • Secure and Re-weigh: Securely close the container before removing it from the fume hood to weigh.

  • Clean Up: Decontaminate the weighing area and any tools used.

Dissolution and Reaction Setup

When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. All dissolution and subsequent reaction setups should be conducted in a chemical fume hood.

PPE_Decision_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action start Assess Task weighing Weighing Solid? start->weighing dissolving Dissolving or Transferring Solution? start->dissolving hood Use Chemical Fume Hood weighing->hood Yes goggles Wear Safety Goggles weighing->goggles gloves Wear Nitrile Gloves weighing->gloves lab_coat Wear Lab Coat weighing->lab_coat dissolving->goggles dissolving->gloves dissolving->lab_coat respirator Consider Respirator hood->respirator If dust is significant proceed Proceed with Task hood->proceed goggles->proceed gloves->proceed lab_coat->proceed respirator->proceed

Caption: PPE selection workflow for handling the compound.

Spill Management and Emergency Procedures

Prompt and correct response to a spill is critical to mitigating exposure.

  • Small Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[5] The area can then be cleaned with a damp cloth.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert colleagues. If the material is flammable, extinguish any nearby ignition sources.[5] Wear appropriate PPE, including respiratory protection, before attempting to clean the spill. Use an appropriate spill kit with absorbent materials.[5] Do not wash the spill down the drain.[5]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

As a halogenated organic compound, (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride and its containers must be disposed of as hazardous waste.[8][9]

  • Waste Segregation: Collect waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[8][9] Do not mix with non-halogenated waste streams.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.[6][9]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[9]

By adhering to these detailed procedures, researchers can confidently and safely utilize (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride in their work, fostering a culture of safety and scientific excellence within the laboratory.

References

  • PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Lead Sciences. (R)-Methyl 2-amino-2-methylbutanoate hydrochloride. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Duke University Occupational and Environmental Safety Office. Toxic and Health Hazard Powders (and suspensions/solutions). [Link]

  • Betco Corporation. SDS - SAFETY DATA SHEET. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.